molecular formula C8H18ClNO2 B1671652 H-Leu-OEt.HCl CAS No. 2743-40-0

H-Leu-OEt.HCl

Cat. No.: B1671652
CAS No.: 2743-40-0
M. Wt: 195.69 g/mol
InChI Key: NOUDPBCEONUCOV-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl L-leucinate HCl has been used as a hypertrophic agent to monitor its effects on myotubes. It has also been used as a component of PMG media for culturing yeast.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUDPBCEONUCOV-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743-40-0
Record name L-Leucine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2743-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-leucinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of L-Leucine Ethyl Ester Hydrochloride (H-Leu-OEt.HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is a derivative of the essential amino acid L-leucine, widely utilized as a fundamental building block in peptide synthesis and various pharmaceutical applications.[1][2] Its esterified carboxyl group and hydrochloride salt form offer enhanced solubility and reactivity in specific synthetic contexts, making it a valuable reagent in the development of novel therapeutics and nutritional supplements.[1][3] This document provides a comprehensive overview of the key physical properties of this compound, standard experimental methodologies for their determination, and its role in synthetic workflows.

Core Physical and Chemical Data

The following table summarizes the key physical properties of this compound, compiled from various chemical suppliers and databases.

PropertyValueCitations
Molecular Formula C₈H₁₇NO₂·HCl[1][4]
Molecular Weight 195.69 g/mol [5][6][7]
Appearance White to off-white crystalline powder, crystals, or fused solid[1][5][8][9]
Melting Point 134 - 138 °C[1][6][9]
Solubility Soluble in water (100%) and ethanol.[6] Soluble in Chloroform, Dichloromethane, DMSO, and Acetone.[10][6][10]
Optical Rotation [α]²⁰/D = +16.5° to +20° (c=2 to 5 in Ethanol)[1][6][9]
CAS Number 2743-40-0[1][4][6]
Purity Typically ≥97% to ≥99%[1][6][9]
Storage Conditions 0 - 8°C, sealed storage, away from moisture[1][6][11]

Experimental Protocols for Property Determination

While specific instrument parameters may vary between laboratories, the determination of the physical properties listed above follows standardized experimental protocols.

Melting Point Determination

The melting point of this compound is typically determined using the capillary melting point method.

  • Apparatus: A digital melting point apparatus with a heated block, a light source, and a magnifying lens.

  • Procedure:

    • A small, dry sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed into the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[9]

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is performed to understand the compound's behavior in various solvents.

  • Apparatus: Vortex mixer, analytical balance, volumetric flasks, and various test solvents.

  • Procedure:

    • A known mass of this compound (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) at a controlled temperature (e.g., 20-25°C).

    • The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

    • The solution is visually inspected for the presence of undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble. The process can be repeated with increasing solute amounts to determine an approximate solubility limit. For this compound, it shows high solubility in water.[2]

Optical Rotation Measurement

Specific rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.

  • Apparatus: A polarimeter with a sodium lamp (D-line, 589 nm).

  • Procedure:

    • A solution of this compound is prepared by accurately weighing the compound and dissolving it in a specific volume of a designated solvent (e.g., ethanol) to a known concentration (c).[6]

    • A blank reading is taken with the pure solvent in the polarimeter cell.

    • The sample solution is then placed in the polarimeter cell of a known path length (l).

    • The observed angle of rotation (α) is measured at a specific temperature (e.g., 20°C).

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c).

Application in Synthetic Chemistry: Peptide Synthesis Workflow

This compound is a critical reagent in both solid-phase and solution-phase peptide synthesis.[2] The ethyl ester group protects the carboxylic acid of leucine, allowing for the controlled formation of a peptide bond with the amino group of another amino acid. The hydrochloride salt improves its stability and handling as a solid.

The following diagram illustrates the logical workflow of utilizing this compound in a standard peptide coupling reaction.

Peptide_Synthesis_Workflow start Start: Protected Amino Acid (e.g., Fmoc-AA-OH) activation Carboxyl Group Activation start->activation Input reagent This compound (Amine Component) reaction Peptide Bond Formation (Nucleophilic Attack) reagent->reaction Input coupling Coupling Reagent (e.g., DCC/HOBt) coupling->activation Activates activation->reaction Activated Acid product Protected Dipeptide (e.g., Fmoc-AA-Leu-OEt) reaction->product Yields deprotection Deprotection Step (e.g., Piperidine for Fmoc) product->deprotection Proceeds to elongation Further Chain Elongation deprotection->elongation Enables

Caption: Workflow for using this compound in peptide synthesis.

References

A Technical Guide to L-Leucine Ethyl Ester Hydrochloride (H-Leu-OEt.HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is the hydrochloride salt of the ethyl ester of L-leucine, an essential branched-chain amino acid. This compound serves as a crucial building block in synthetic peptide chemistry and is increasingly utilized in biomedical research for its role in protein synthesis, muscle metabolism, and as a probe for studying nutrient-sensing signaling pathways. Its ester modification enhances its solubility and cell permeability compared to L-leucine, making it a valuable tool in cell culture and in vivo studies. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, experimental applications, and its role in modulating the mTOR signaling pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
CAS Number 2743-40-0[1][2][3][4]
Molecular Formula C₈H₁₇NO₂·HCl[2][3]
Molecular Weight 195.69 g/mol [1][3]
Appearance White to off-white crystalline powder[1][4]
Melting Point 134 - 138 °C[3][4]
Solubility Soluble in water and ethanol (B145695).[2]
Optical Rotation [α]²⁰/D = +16.5° to +19.5° (c=5 in ethanol)

Synthesis and Preparation

The most common method for synthesizing this compound is through the Fischer-Speier esterification of L-leucine. This reaction involves treating L-leucine with ethanol in the presence of an acid catalyst, typically hydrogen chloride.

Experimental Protocol: Fischer-Speier Esterification of L-Leucine

Materials:

  • L-Leucine

  • Absolute Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) or Thionyl Chloride (SOCl₂)

  • Anhydrous Ether

  • Round-bottom flask with reflux condenser

  • Water bath or heating mantle

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend L-leucine (0.1 mol) in absolute ethanol (200 mL).

  • Acidification: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid or dropwise add thionyl chloride (0.12 mol). The acid acts as a catalyst and also protects the amino group by forming the ammonium (B1175870) salt, preventing side reactions.[2]

  • Reflux: Attach a reflux condenser and heat the mixture in a water bath or heating mantle to reflux for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

  • Solvent Removal: After the reaction is complete, remove the excess ethanol using a rotary evaporator. This will yield the crude this compound as a solid or viscous oil.[2]

  • Recrystallization: To purify the product, dissolve the crude solid in a minimum amount of warm absolute ethanol. Slowly add anhydrous ether until precipitation begins. Cool the mixture to 0°C to maximize crystal formation.[2]

  • Isolation and Drying: Collect the crystals by filtration, wash with cold anhydrous ether, and dry under vacuum in a desiccator.[2]

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification L-Leucine L-Leucine Reflux Reflux L-Leucine->Reflux Ethanol Ethanol Ethanol->Reflux HCl (catalyst) HCl (catalyst) HCl (catalyst)->Reflux Crude this compound Crude this compound Reflux->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Synthesis workflow for this compound.

Applications in Research and Development

Peptide Synthesis

This compound is a fundamental reagent in peptide synthesis. The ethyl ester protects the C-terminus of leucine (B10760876), allowing its N-terminus to be coupled with the C-terminus of another amino acid.

Experimental Protocol: Dipeptide Synthesis using this compound

This protocol describes a general solution-phase peptide coupling reaction.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • This compound

  • Coupling agents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM. Add TEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq) and HOBt (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir for 30 minutes to activate the carboxylic acid.

  • Coupling: Add the neutralized H-Leu-OEt solution from step 1 to the activated amino acid solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography.

G This compound This compound Neutralization Neutralization This compound->Neutralization Base (TEA) Base (TEA) Base (TEA)->Neutralization Free Amine (H-Leu-OEt) Free Amine (H-Leu-OEt) Neutralization->Free Amine (H-Leu-OEt) Coupling Reaction Coupling Reaction Free Amine (H-Leu-OEt)->Coupling Reaction N-Protected AA N-Protected AA Activation Activation N-Protected AA->Activation Coupling Agents (DCC/HOBt) Coupling Agents (DCC/HOBt) Coupling Agents (DCC/HOBt)->Activation Activated Ester Activated Ester Activation->Activated Ester Activated Ester->Coupling Reaction Protected Dipeptide Protected Dipeptide Coupling Reaction->Protected Dipeptide

General workflow for dipeptide synthesis.
Role in mTOR Signaling Pathway

Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, specifically the mTORC1 complex, which is a master regulator of cell growth, proliferation, and protein synthesis. This compound, as a cell-permeable derivative of leucine, is an excellent tool for studying this pathway.

The activation of mTORC1 by leucine is a complex process. Intracellular leucine is sensed by Sestrin2, which then releases its inhibition on the GATOR2 complex. This allows GATOR2 to inhibit the GATOR1 complex, a GTPase-activating protein (GAP) for RagA/B. The subsequent activation of Rag GTPases promotes the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb.

G cluster_input Nutrient Signal cluster_sensing Sensing & Transduction cluster_activation Lysosomal Activation cluster_output Downstream Effects Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 inhibits GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag GTPases Rag GTPases GATOR1->Rag GTPases inhibits mTORC1 mTORC1 Rag GTPases->mTORC1 translocates to lysosome S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Rheb Rheb Rheb->mTORC1 activates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis releases inhibition Cell Growth Cell Growth Protein Synthesis->Cell Growth

Simplified mTORC1 signaling pathway.
Experimental Protocol: Analysis of mTORC1 Activation in Cell Culture

Objective: To determine the effect of this compound on mTORC1 activation in a mammalian cell line (e.g., HEK293T or C2C12 myotubes).

Materials:

  • Cultured mammalian cells

  • This compound stock solution (sterile-filtered)

  • Amino acid-free culture medium

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, anti-Actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. To synchronize the cells and establish a baseline, starve the cells of amino acids by incubating them in an amino acid-free medium for 1-2 hours.

  • Treatment: Replace the starvation medium with fresh amino acid-free medium containing either vehicle control or varying concentrations of this compound (e.g., 1-10 mM). A positive control of complete medium or insulin (B600854) can also be used. Incubate for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation compared to the control.

Treatmentp-S6K1 (Thr389) Fold Changep-4E-BP1 (Thr37/46) Fold Change
Vehicle Control1.01.0
This compound (5 mM)2.5 - 4.01.8 - 2.5
Insulin (100 nM)3.0 - 5.02.0 - 3.0

Note: Expected fold changes are illustrative and can vary based on cell type and experimental conditions.

Conclusion

L-Leucine ethyl ester hydrochloride is a versatile and indispensable compound for researchers in chemistry and biology. Its role as a protected amino acid is well-established in the synthesis of peptides and peptidomimetics. Furthermore, its ability to effectively mimic the cellular effects of leucine makes it a powerful tool for dissecting nutrient-sensing pathways, particularly the mTOR signaling cascade, which is central to numerous physiological and pathological processes. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this compound in the laboratory.

References

H-Leu-OEt.HCl: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is a pivotal building block in peptide synthesis and various pharmaceutical applications. Its stability and proper storage are critical for ensuring the integrity, purity, and performance of final products. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and relevant experimental protocols for its analysis. While specific kinetic and forced degradation data for this compound are not extensively available in public literature, this guide consolidates information from safety data sheets, analogous compounds, and established pharmaceutical stability testing principles.

Chemical Profile and Physical Properties

This compound is the hydrochloride salt of the ethyl ester of L-leucine. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions compared to its free base form.[1]

PropertyValueSource(s)
Chemical Formula C₈H₁₇NO₂·HCl[2]
Molecular Weight 195.69 g/mol [2][3]
Appearance White to off-white powder or crystals[2]
Melting Point 134-139 °C[2][3]
Solubility Soluble in water[2][4]
Optical Rotation [α]20/D +18.0±1°, c = 5% in ethanol (B145695)[3]

Stability Profile and Degradation Pathways

This compound is generally stable when stored under recommended conditions.[1][4] However, like other amino acid esters, it is susceptible to degradation, primarily through hydrolysis.

Hydrolytic Degradation

The ester linkage in this compound is the most probable site of degradation via hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, yielding L-Leucine and ethanol as the primary degradation products. The hydrochloride salt form provides some protection against hydrolysis.[1]

HLeuOEtHCl This compound Products Degradation Products HLeuOEtHCl->Products Hydrolysis H2O H₂O (Acid/Base Catalysis) Leucine L-Leucine Products->Leucine Ethanol Ethanol Products->Ethanol

Figure 1: Primary hydrolytic degradation pathway for this compound.
Incompatibilities

To maintain stability, this compound should not be stored with strong oxidizing agents.[1][4]

Thermal Decomposition

When exposed to high temperatures, such as in a fire, this compound can decompose to produce hazardous substances including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]

Recommended Storage and Handling Conditions

Proper storage and handling are essential to preserve the quality and shelf-life of this compound.

Storage Conditions
ParameterRecommendationRationaleSource(s)
Temperature 2°C to 8°C (Refrigerated)To minimize potential degradation over time. Some sources specify not to exceed 5°C.[1][2][3]
Atmosphere Store in a dry environment.To prevent hydrolysis from atmospheric moisture.[5]
Container Keep container tightly closed.To protect from moisture and atmospheric contaminants.[1]
Location Well-ventilated area.To ensure a safe storage environment.[6]
Handling Guidelines

For the safety of laboratory personnel, the following handling procedures are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile is often recommended), and a lab coat.[7]

  • Ventilation: Use in a well-ventilated area. For operations that may generate dust, use a fume hood or local exhaust ventilation.[1]

  • Hygiene: Wash hands thoroughly after handling the compound.[1][7]

  • Spills: In case of a small spill, use appropriate tools to place the material into a waste disposal container. For larger spills, follow established laboratory safety protocols.[1]

Experimental Protocols for Stability and Purity Analysis

Forced degradation studies and the use of stability-indicating analytical methods are crucial for understanding the stability of this compound.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish stability-indicating methods.[4][8]

cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1-1 M HCl) Analysis Analysis of Stressed Samples (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1-1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photo Photolytic Stress (UV/Vis Light) Photo->Analysis API This compound (Drug Substance) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Identification of Degradants & Development of Stability- Indicating Method Analysis->Results

Figure 2: General workflow for a forced degradation study.

Table of Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C).[8][9]To assess degradation in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C).[8][9]To assess degradation in alkaline environments.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[10]To evaluate susceptibility to oxidative degradation.
Thermal Degradation Dry heat (e.g., 60-80°C) for a specified duration.[9]To investigate the effect of temperature on stability.
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[9]To determine if the compound is light-sensitive.

The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Purity and Stability Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound and for quantifying its degradation in stability studies.[7][11][12]

Representative RP-HPLC Method:

ParameterSpecification
Instrumentation HPLC system with a UV detector.[11]
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11][12]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water.[11][12]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[11][12]
Gradient A linear gradient, for example, 5% to 95% Mobile Phase B over 20-30 minutes.[11][12]
Flow Rate 1.0 mL/min.[11][12]
Detection Wavelength 210-220 nm.[11][12]
Sample Preparation Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.[7]

This method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness for its intended purpose.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C) in a dry, tightly sealed container. The primary degradation pathway is hydrolysis of the ester bond, which can be accelerated by acidic or basic conditions. For researchers and drug development professionals, adherence to proper storage and handling protocols is paramount. When quantitative stability data is required, conducting forced degradation studies coupled with a validated, stability-indicating HPLC method is the standard approach to ensure the quality and reliability of this compound in its applications.

References

An In-depth Technical Guide to the Synthesis of H-Leu-OEt.HCl from L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) from L-leucine. The document details the prevalent and efficient synthetic methodologies, complete with extensive experimental protocols and quantitative data to support reproducibility and scalability.

Introduction

L-leucine ethyl ester hydrochloride is a crucial intermediate in the synthesis of peptides and peptidomimetics, finding significant application in drug discovery and development. The esterification of the carboxylic acid moiety of L-leucine, followed by the protection of the amine as a hydrochloride salt, renders the amino acid suitable for subsequent coupling reactions in peptide synthesis. This guide focuses on the most common and effective method for this transformation: the reaction of L-leucine with thionyl chloride in ethanol (B145695).

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the synthesis of this compound and related amino acid esters, compiled from various literature sources.

Table 1: Physicochemical Properties of L-Leucine and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation
L-LeucineC₆H₁₃NO₂131.17293 (decomposes)[1]-10.8° (c=2.2 in H₂O at 25°C)[1]
This compoundC₈H₁₈ClNO₂195.69~136-140+15.1° (c=1 in 6N HCl at 26°C for L-leucine)

Table 2: Reaction Conditions for the Synthesis of Amino Acid Ethyl Esters

MethodReagentsSolventReaction TemperatureReaction TimeReported Yield
Thionyl ChlorideL-Leucine, Thionyl Chloride (SOCl₂)Ethanol0°C to reflux1-4 hours80-95%[2]
Fischer EsterificationL-Leucine, HCl (gas or concentrated)EthanolReflux4-24 hours[3]Variable, often lower than SOCl₂ method

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of this compound from L-Leucine using the thionyl chloride method. This method is widely adopted due to its high efficiency and the straightforward formation of the hydrochloride salt.

Synthesis of this compound via Thionyl Chloride

This procedure involves the in-situ formation of an acyl chloride intermediate, which readily reacts with ethanol to form the corresponding ester. The hydrochloric acid generated during the reaction protonates the amino group, yielding the desired hydrochloride salt.

Materials:

  • L-Leucine

  • Absolute Ethanol (anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-leucine (1.0 equivalent) in absolute ethanol. The volume of ethanol should be sufficient to create a stirrable slurry.

  • Cooling: Cool the flask in an ice bath to 0-5°C.

  • Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled suspension. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases. Maintain the temperature below 10°C during the addition.

  • Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, fit the flask with a reflux condenser and heat the mixture to reflux. Continue refluxing for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and any remaining thionyl chloride using a rotary evaporator. This will typically yield a crude, oily, or solid residue.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of warm absolute ethanol.

    • Slowly add anhydrous diethyl ether to the solution with stirring until it becomes cloudy.

    • Cool the mixture in an ice bath, and then place it in a freezer to induce crystallization.

    • Collect the white crystalline product by vacuum filtration using a Büchner funnel. .

    • Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified this compound crystals under vacuum to obtain the final product.

Visualizations

Reaction Mechanism

The esterification of L-leucine with ethanol in the presence of thionyl chloride proceeds through a well-defined mechanism. The following diagram illustrates the key steps involved in this transformation.

ReactionMechanism LL L-Leucine Intermediate1 Chlorosulfite Ester LL->Intermediate1 + SOCl2 SOCl2 SOCl2 AcylChloride Acyl Chloride Intermediate Intermediate1->AcylChloride - SO2, - Cl- Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + Ethanol EtOH Ethanol Product This compound Tetrahedral_Intermediate->Product - H+

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure for the synthesis and purification of this compound.

ExperimentalWorkflow start Start suspend Suspend L-Leucine in Ethanol start->suspend cool Cool to 0-5°C suspend->cool add_socl2 Add SOCl2 dropwise cool->add_socl2 reflux Reflux for 1-3 hours add_socl2->reflux evaporate Remove solvent (Rotary Evaporator) reflux->evaporate dissolve Dissolve crude product in warm Ethanol evaporate->dissolve precipitate Add Diethyl Ether to precipitate dissolve->precipitate crystallize Cool to induce crystallization precipitate->crystallize filter Filter and wash with cold ether crystallize->filter dry Dry under vacuum filter->dry end This compound (Final Product) dry->end

Caption: Experimental workflow for this compound synthesis.

References

H-Leu-OEt.HCl: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is a pivotal starting material in the field of peptide synthesis. As a protected form of the amino acid leucine, it offers a stable and reactive building block for the stepwise construction of peptide chains. The ethyl ester protection of the C-terminus and the hydrochloride salt of the N-terminus render the molecule suitable for various coupling strategies in both solution-phase and solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth overview of the properties, applications, and detailed methodologies associated with the use of this compound in modern peptide synthesis, with a particular focus on quantitative data, experimental protocols, and the illustration of relevant biological pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis. These properties influence its solubility, reactivity, and storage conditions.

PropertyValueReference(s)
Molecular Formula C₈H₁₇NO₂·HCl[1]
Molecular Weight 195.69 g/mol [1]
Appearance White to off-white powder or crystals[1]
Melting Point 134-136 °C[1]
Solubility Soluble in water and polar organic solvents like DMF and DCM.[1]
Storage 2-8°C[1]
Purity ≥99.0%[2]

This compound in Solution-Phase Peptide Synthesis (SPPS)

Solution-phase peptide synthesis remains a valuable technique for the production of short peptides and peptide fragments. This compound is frequently employed as the C-terminal starting material in this approach. The general workflow involves the coupling of an N-protected amino acid to the deprotected amino group of this compound.

Experimental Protocol: Synthesis of a Protected Dipeptide (e.g., Boc-Ala-Leu-OEt)

This protocol outlines a general procedure for the synthesis of a protected dipeptide using Boc-L-alanine and this compound with dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • L-Leucine ethyl ester hydrochloride (this compound)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of this compound: Dissolve this compound (1.05 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath and add TEA or DIPEA (1.05 equivalents) dropwise. Stir for 15-20 minutes at 0°C.

  • Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0°C and add a solution of DCC (1.1 equivalents) in DCM. Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Add the neutralized this compound solution from step 1 to the activated Boc-Ala-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: The crude product can be purified by silica (B1680970) gel column chromatography.

Quantitative Data for Solution-Phase Dipeptide Synthesis

The following table summarizes typical yields for the solution-phase synthesis of dipeptides using an N-protected amino acid and an amino acid ester hydrochloride.

N-Protected Amino AcidAmino Acid EsterCoupling ReagentsSolventTypical Yield (%)Reference(s)
Boc-Ala-OHH-Gly-OEt.HClDCC/HOBtDCM85-95[3]
Boc-Leu-OHH-Leu-OMe.HClDCC/HOBtDCM61.6[4]
Z-D-Leu-OHH-Gly-OMe.HClDCC/HOBt--[5]

Note: Yields are highly dependent on the specific amino acids, coupling reagents, and reaction conditions.

Workflow for Solution-Phase Dipeptide Synthesis

Solution_Phase_Peptide_Synthesis cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Boc_AA Boc-Amino Acid Activated_Ester Activated Ester Intermediate Boc_AA->Activated_Ester DCM, 0°C DCC_HOBt DCC / HOBt DCC_HOBt->Activated_Ester Protected_Dipeptide Protected Dipeptide (e.g., Boc-Ala-Leu-OEt) Activated_Ester->Protected_Dipeptide H_Leu_OEt This compound Neutral_Amine Neutral H-Leu-OEt H_Leu_OEt->Neutral_Amine DCM, 0°C Base Base (TEA/DIPEA) Base->Neutral_Amine Neutral_Amine->Protected_Dipeptide RT, 12-24h Filtration Filtration Protected_Dipeptide->Filtration Remove DCU Extraction Aqueous Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Pure_Product Pure Protected Dipeptide Purification->Pure_Product

Solution-Phase Dipeptide Synthesis Workflow

This compound in Solid-Phase Peptide Synthesis (SPPS)

While this compound is more commonly used in solution-phase synthesis, the principles of its reactivity are applicable to SPPS. In SPPS, the C-terminal amino acid is first anchored to a solid support (resin). For a peptide ending in leucine, a resin pre-loaded with Fmoc-Leu would typically be used. The synthesis then proceeds by sequential deprotection of the N-terminus and coupling of the next N-protected amino acid.

Case Study: Solid-Phase Synthesis of Leu-Enkephalin

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide. Its synthesis serves as an excellent example of SPPS.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt

  • Base: DIPEA

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from leucine.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of the Next Amino Acid (Fmoc-Phe-OH):

    • Pre-activate Fmoc-Phe-OH with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for Fmoc-Gly-OH, another Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH.

  • Final Deprotection: Remove the N-terminal Fmoc group from Tyrosine.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group from Tyrosine.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Quantitative Data for Solid-Phase Peptide Synthesis

The following table provides typical parameters and expected outcomes for Fmoc-based SPPS.

ParameterExpected ValueNotes
Resin Loading 0.3 - 0.8 mmol/gVaries with the resin type.
Amino Acid Excess 3 - 5 equivalentsTo drive the coupling reaction to completion.
Coupling Time 1 - 2 hoursCan be monitored by a Kaiser test.
Coupling Efficiency (per step) >99%Crucial for the synthesis of long peptides.
Crude Peptide Purity (by HPLC) 60 - 85%Highly dependent on peptide length and sequence.
Overall Yield (after purification) 10 - 40%Dependent on peptide length, sequence, and purification efficiency.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_cycle Synthesis Cycle (repeat for each amino acid) cluster_final_steps Final Steps Resin Fmoc-Leu-Wang Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection End of sequence Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Peptide (e.g., Leu-Enkephalin) Purification->Final_Peptide

Solid-Phase Peptide Synthesis Workflow

Biological Context: Leu-Enkephalin Signaling Pathway

Peptides synthesized using this compound as a starting material, such as Leu-enkephalin, can have significant biological activity. Leu-enkephalin is an endogenous opioid peptide that acts as a neurotransmitter, primarily involved in pain modulation. It exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid Receptor Signaling Cascade

The binding of Leu-enkephalin to an opioid receptor (e.g., delta-opioid receptor) on the surface of a neuron initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby producing an analgesic effect.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leu_Enk Leu-Enkephalin Opioid_Receptor Opioid Receptor (GPCR) Leu_Enk->Opioid_Receptor Binds to G_Protein G-Protein (Gi/o) (αβγ subunits) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α subunit inhibits Ca_Channel Ca²⁺ Channel (Voltage-gated) G_Protein->Ca_Channel βγ subunit inhibits K_Channel K⁺ Channel (Inward-rectifier) G_Protein->K_Channel βγ subunit activates ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP Inhibition ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability Neuronal Excitability PKA->Neuronal_Excitability Phosphorylation reduces excitability Ion_Channels Ion Channels Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Influx leads to K_Channel->Neuronal_Excitability Efflux leads to hyperpolarization

Leu-Enkephalin Signaling Pathway

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of leucine-containing peptides. Its utility is well-established in both solution-phase and solid-phase methodologies. The choice of synthetic strategy, protecting groups, and coupling reagents will depend on the target peptide's length, sequence, and desired scale of production. A thorough understanding of the experimental protocols and potential biological applications of the resulting peptides is crucial for researchers in drug discovery and development. The synthesis of biologically active peptides like Leu-enkephalin highlights the importance of this compound in advancing our understanding of physiological processes and in the development of novel therapeutics.

References

The Strategic Role of H-Leu-OEt.HCl in Modern Dipeptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – In the landscape of peptide and peptidomimetic drug development, the precise construction of dipeptide units forms the foundational grammar of complex therapeutic molecules. L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl), a readily available and cost-effective building block, serves a critical function as the C-terminal anchor in solution-phase dipeptide synthesis. This technical guide offers an in-depth exploration of its application, providing researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and a mechanistic understanding of its role in forming the peptide bond.

Core Principles of Dipeptide Synthesis with this compound

The synthesis of a dipeptide requires the specific and controlled formation of an amide (peptide) bond between two amino acids. To prevent undesirable side reactions, such as self-polymerization, protecting groups are essential. In a typical dipeptide synthesis involving this compound, the synthetic strategy is as follows:

  • The "Amino Component": this compound serves as the nucleophilic "amino component." Its carboxylic acid group is protected as an ethyl ester (-OEt) to prevent it from reacting.[1] The amino group is present as a hydrochloride salt, which must be neutralized in situ to liberate the free amine for the coupling reaction.

  • The "Carboxyl Component": The second amino acid is the "carboxyl component." Its amino group is protected, typically with a tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) group, to prevent it from acting as a nucleophile.[2] Its carboxylic acid is activated to facilitate the reaction.

The core of the synthesis is the coupling of the N-protected amino acid (carboxyl component) with the C-protected leucine (B10760876) ester (amino component). This is followed by the selective removal of the protecting groups to yield the final dipeptide.

Experimental Protocols for Dipeptide Synthesis

The following protocols provide a detailed methodology for the synthesis of a model dipeptide, N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine ethyl ester (Boc-Ala-Leu-OEt), and its subsequent deprotection.

Solution-Phase Synthesis of Boc-Ala-Leu-OEt

This protocol details the coupling of Boc-L-Ala-OH with this compound using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • L-Leucine ethyl ester hydrochloride (this compound)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl (cold)

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Neutralization of this compound: In a round-bottom flask, suspend this compound (1.05 equivalents) in anhydrous DCM. Cool the suspension to 0°C in an ice bath. Add DIPEA or TEA (1.05 equivalents) dropwise while stirring. Stir the mixture at 0°C for 15-20 minutes to generate the free base of L-leucine ethyl ester.[3]

  • Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0°C. Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Boc-Ala-OH solution. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[3]

  • Coupling Reaction: To the activated Boc-Ala-OH mixture, add the neutralized this compound solution from step 1. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[4]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to yield pure Boc-Ala-Leu-OEt.[3][4]

Deprotection of Boc-Ala-Leu-OEt

This two-step protocol describes the removal of the Boc and ethyl ester protecting groups to yield the final dipeptide, L-Alanyl-L-leucine (Ala-Leu).

Step 1: Saponification (Ethyl Ester Removal)

  • Dissolve the purified Boc-Ala-Leu-OEt in a suitable solvent mixture (e.g., dioxane/water).

  • Add 1.1 equivalents of 1 M NaOH dropwise at 0°C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the solution and extract the resulting Boc-Ala-Leu-OH.[2]

Step 2: Acidolysis (Boc Group Removal)

  • Dissolve the Boc-Ala-Leu-OH from the previous step in DCM.

  • Add an excess of trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours.[2]

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the crude L-Alanyl-L-leucine by recrystallization or chromatography.[2]

Data Presentation: Quantitative Analysis

The efficiency of dipeptide synthesis is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes typical yields for the synthesis of protected dipeptides using various methods.

N-Protected Amino AcidAmino Acid EsterCoupling Reagent/MethodSolventTypical Yield (%) of Protected Dipeptide
Boc-Ala-OHH-Leu-OMe·HClDCC/HOBtDCM85-95
Boc-Phe-OHH-Gly-OMe·HClTBTU/HOBt/DIPEAEthyl Acetate>90
Fmoc-Phe-OHH-Ala-OMe·HClTiCl₄ / MicrowavePyridine70-94

Note: Yields are based on analogous dipeptide syntheses and may vary depending on the specific amino acid residues and experimental conditions.[2][5][6]

Mandatory Visualizations

Experimental Workflow

G Solution-Phase Dipeptide Synthesis Workflow cluster_0 Preparation cluster_1 Coupling cluster_2 Purification cluster_3 Deprotection start1 Boc-Ala-OH act Activation of Carboxyl Group start1->act start2 This compound neut Neutralization of Amine Salt start2->neut reagent1 DCC / HOBt in DCM reagent1->act reagent2 DIPEA in DCM reagent2->neut couple Peptide Bond Formation (RT, 12-24h) act->couple neut->couple workup Aqueous Work-up (Acid/Base Wash) couple->workup purify Chromatography / Recrystallization workup->purify product1 Boc-Ala-Leu-OEt purify->product1 deprot1 Saponification (NaOH) product1->deprot1 deprot2 Acidolysis (TFA) deprot1->deprot2 product2 Ala-Leu deprot2->product2

Caption: A generalized workflow for the solution-phase synthesis of a dipeptide using this compound.

Logical Relationship of Protecting Groups

G Protecting Group Strategy cluster_0 Protection cluster_1 Deprotection AA1 Amino Acid 1 (e.g., Alanine) N_protect N-terminus Protection (e.g., Boc group) AA1->N_protect AA2 Amino Acid 2 (e.g., Leucine) C_protect C-terminus Protection (e.g., Ethyl Ester) AA2->C_protect Protected_AA1 N-Boc-Alanine N_protect->Protected_AA1 Protected_AA2 This compound C_protect->Protected_AA2 Coupling Peptide Coupling Protected_AA1->Coupling Protected_AA2->Coupling Protected_Dipeptide Boc-Ala-Leu-OEt Coupling->Protected_Dipeptide N_deprotect N-terminus Deprotection (Acidolysis with TFA) Protected_Dipeptide->N_deprotect C_deprotect C-terminus Deprotection (Saponification with NaOH) Protected_Dipeptide->C_deprotect Final_Dipeptide Ala-Leu N_deprotect->Final_Dipeptide C_deprotect->Final_Dipeptide

Caption: Logical flow of protection and deprotection steps in dipeptide synthesis.

Biological Significance for Drug Development

Dipeptides containing leucine are not merely synthetic intermediates but can possess intrinsic biological activity, making them relevant to drug discovery programs.

  • Antioxidant and Anti-aging Properties: Studies have shown that dipeptides containing leucine, such as Leu-Lys, exhibit significant antioxidant and antiglycation activities.[7] This suggests potential applications in therapies targeting age-related diseases and oxidative stress.

  • mTORC1 Signaling Pathway: L-Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[8] The dileucine dipeptide (Leu-Leu) has been shown to be even more effective than free leucine in stimulating muscle protein synthesis.[9][10] This has implications for the development of therapeutics for sarcopenia and other muscle-wasting conditions.

L-Leucine Mediated mTORC1 Signaling Pathway

G Simplified L-Leucine mTORC1 Signaling Leucine L-Leucine / Leu-Dipeptides mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Overview of the L-Leucine-mediated mTOR signaling pathway.

Conclusion

This compound is a cornerstone reagent in solution-phase dipeptide synthesis. Its utility lies in the effective protection of the C-terminus of leucine, allowing for the controlled and specific formation of a peptide bond with an N-protected amino acid. The straightforward protocols for coupling and subsequent deprotection, combined with the biological relevance of leucine-containing dipeptides, underscore its continued importance in both academic research and the pharmaceutical industry. This guide provides the necessary technical framework for the successful application of this compound in the synthesis of novel dipeptide structures for therapeutic development.

References

An In-depth Technical Guide to L-Leucine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Leucine ethyl ester hydrochloride is an amino acid derivative of significant interest in the fields of pharmaceutical sciences, nutritional research, and synthetic chemistry.[1] As the hydrochloride salt of the ethyl ester of L-leucine, it offers enhanced solubility and stability, making it a versatile compound for various applications.[1] Its primary roles include serving as a crucial building block in peptide synthesis, an intermediate for food additives and pharmaceuticals, and a component in the development of advanced drug delivery systems.[1][2][3] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and biological relevance for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

L-Leucine ethyl ester hydrochloride is a white crystalline powder.[1] It is soluble in water and stable under recommended storage conditions, though it is hygroscopic.[4][5][6] Key quantitative properties are summarized in the table below.

PropertyValueReferences
Synonyms L-Leu-OEt·HCl, H-Leu-OEt·HCl, Ethyl L-leucinate hydrochloride[1][5]
CAS Number 2743-40-0[1][7]
Molecular Formula C₈H₁₇NO₂·HCl[1]
Molecular Weight 195.69 g/mol [2][7][8]
Appearance White crystalline powder or crystals[1][6][9]
Melting Point 134 - 138 °C[1][2][6][9]
Purity ≥97% to ≥99%[1][3][5]
Solubility Soluble in water[5][10]
Optical Rotation [α]²⁰/D = +16.5° to +19.5° (c=2 or c=5 in Ethanol)[1][8][9]
Storage Conditions 0 - 8°C, store under an inert atmosphere, protect from moisture[1][4][8]

Synthesis and Experimental Protocols

The most common method for synthesizing L-leucine ethyl ester hydrochloride is through the Fischer esterification of L-leucine.[11] This reaction involves treating the amino acid with ethanol (B145695) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride gas or thionyl chloride.[12][13][14]

Experimental Protocol: Fischer Esterification of L-Leucine

This protocol is a generalized procedure based on established methodologies for amino acid esterification.[12][13]

Materials:

  • L-Leucine (1.0 eq)

  • Absolute Ethanol (e.g., 15 mL per 1.0 g of L-leucine)

  • Thionyl chloride (SOCl₂) or anhydrous Hydrogen Chloride (HCl) gas

  • Anhydrous diethyl ether

  • Round-bottomed flask (100 mL)

  • Reflux condenser

  • Drying tube (e.g., with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of Ethanolic HCl: In a round-bottomed flask cooled in an ice bath, slowly add thionyl chloride (e.g., 1.2 eq) dropwise to absolute ethanol under stirring. Alternatively, bubble anhydrous HCl gas through the ethanol until saturation. This step is exothermic and should be performed in a fume hood.

  • Reaction Mixture: To the freshly prepared ethanolic HCl solution, add L-leucine (1.0 eq).

  • Esterification: Equip the flask with a reflux condenser fitted with a drying tube and heat the mixture to reflux.[12] Maintain reflux for 12-24 hours.[12][14] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol and excess HCl by evaporation under reduced pressure using a rotary evaporator.[12]

  • Purification (Recrystallization): Dissolve the resulting crude solid residue in a minimum volume of warm absolute ethanol.[12] Slowly add anhydrous diethyl ether to the solution with cooling (e.g., at 0-4°C) until precipitation of the white crystalline product is complete.[12]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold anhydrous diethyl ether, and dry them under vacuum to yield pure L-leucine ethyl ester hydrochloride.[12]

G cluster_start Reactants cluster_process Process cluster_end Product A L-Leucine C Heat to Reflux (12-24 hours) A->C B Absolute Ethanol + HCl Catalyst B->C D Evaporate Solvent (Reduced Pressure) C->D Cooling E Recrystallize (Ethanol/Ether) D->E Crude Product F Pure L-Leucine Ethyl Ester Hydrochloride E->F Filtration & Drying

Caption: Workflow for the synthesis of L-Leucine Ethyl Ester Hydrochloride.

Applications in Research and Drug Development

Peptide Synthesis

L-Leucine ethyl ester hydrochloride is a fundamental reagent in peptide synthesis.[8] The ester group protects the C-terminus of leucine (B10760876), while the hydrochloride salt ensures the stability and handling of the compound. The free amino group can be generated in situ by neutralization with a non-nucleophilic base (e.g., triethylamine (B128534) or N-methylmorpholine) just before the coupling reaction with an N-protected amino acid.[12][14] This makes it a key component for introducing a leucine residue into a growing peptide chain.[15]

Peptide_Synthesis_Logic AA1 N-Protected Amino Acid (e.g., Boc-AA-OH) Coupling Coupling Agent (e.g., DCC) AA1->Coupling LeuEster L-Leucine Ethyl Ester·HCl LeuEster->Coupling Base Non-nucleophilic Base (e.g., Et₃N) Base->LeuEster Neutralization Dipeptide Protected Dipeptide (Boc-AA-Leu-OEt) Coupling->Dipeptide Peptide Bond Formation mTOR_Pathway Leucine L-Leucine (from ester hydrolysis) mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis & Muscle Growth S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (Inhibition is relieved)

References

H-Leu-OEt.HCl: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) has emerged as a versatile and economically viable chiral building block in modern organic synthesis. Derived from the naturally abundant amino acid L-leucine, this compound provides a readily available source of stereochemical information, making it a valuable tool in the asymmetric synthesis of complex molecules, particularly in the development of pharmaceutical agents. Its utility spans from traditional peptide synthesis to the construction of intricate heterocyclic scaffolds and the induction of chirality in multicomponent reactions. This technical guide provides a comprehensive overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its use in a research and development setting.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueReference(s)
Molecular Formula C₈H₁₈ClNO₂[1]
Molecular Weight 195.69 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 134-138 °C[1]
Solubility Soluble in water
Optical Rotation +16.5° to +19.5° (c=5 in ethanol)[1]
CAS Number 2743-40-0[1]

Applications in Asymmetric Synthesis

The primary application of this compound lies in its use as a chiral synthon, where the inherent stereochemistry of the leucine (B10760876) backbone is transferred to the target molecule. This is particularly evident in peptide synthesis and the construction of chiral heterocycles.

Peptide Synthesis

This compound is a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS). The ethyl ester protects the C-terminus, while the amine is typically protected with a suitable group (e.g., Boc or Fmoc) before coupling.

A general workflow for the incorporation of a leucine residue using this compound in solid-phase peptide synthesis is depicted below.

spss_workflow start Start: Resin with N-terminal protected amino acid deprotection N-terminal Deprotection start->deprotection washing1 Washing deprotection->washing1 coupling Coupling to Resin washing1->coupling activation Activation of Boc/Fmoc-Leu-OH activation->coupling washing2 Washing coupling->washing2 next_cycle Next Coupling Cycle or Cleavage washing2->next_cycle h_leu_oet This compound (as Boc/Fmoc-Leu-OH) h_leu_oet->activation

Fig. 1: General workflow for SPPS using a leucine derivative.
Synthesis of Chiral Heterocycles

The chiral backbone of this compound serves as a template for the stereoselective synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

β-Lactams: The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for β-lactam synthesis. While direct use of this compound is less common, its derivatives are employed to induce stereoselectivity.

Piperidines: Chiral piperidines are significant pharmacophores. Synthetic routes often involve the cyclization of precursors derived from amino acids like leucine.[2]

Pyrrolidines: Asymmetric synthesis of substituted pyrrolidines can be achieved through various strategies, including those that utilize chiral pool starting materials like L-leucine derivatives.

Multicomponent Reactions (MCRs)

MCRs are highly efficient one-pot reactions that combine three or more starting materials to form a complex product. This compound and its derivatives are frequently used as the amine component, imparting chirality to the final product.

Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The use of this compound as the amine source can lead to diastereoselective outcomes. In a solid-phase Ugi reaction, the use of H-Leu-OEt as the amine component afforded tripeptides in approximately 0.5 mmol/g yield.[3]

ugi_reaction cluster_reactants Reactants aldehyde Aldehyde product α-Acylamino Amide (Chiral Product) aldehyde->product Ugi 4-CR amine This compound amine->product Ugi 4-CR acid Carboxylic Acid acid->product Ugi 4-CR isocyanide Isocyanide isocyanide->product Ugi 4-CR

Fig. 2: Ugi four-component reaction with this compound.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. The use of an amino acid ester like this compound can enhance the yield and diastereoselectivity of this transformation.

Quantitative Data from Representative Syntheses

The efficiency of this compound as a chiral building block is demonstrated by the yields and stereoselectivities achieved in various reactions.

Reaction TypeReactantsProductYield (%)Stereoselectivity (dr or ee)Reference(s)
EsterificationL-Leucine, Ethanol (B145695), Thionyl ChlorideThis compound97-100>99.8% optical purity[4]
Solid-Phase Ugi ReactionH-Leu-OEt, Boc-Gly-Ala-OH, 1-methyl-3-formylindole, IsocyanideTripeptide~0.5 mmol/g-[3]
Diastereoselective Ugi ReactionChiral 2-substituted dihydrobenzoxazepines, various isocyanides and acidsTetrahydro[f][5][6]benzoxazepines56-78up to 9:1 dr[7]
Passerini ReactionKetone, Carboxylic Acid, Isocyanideα-Acyloxy Amide67-96-[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic procedures. Below are representative protocols for the synthesis of this compound and its application.

Protocol 1: Synthesis of L-Leucine Ethyl Ester Hydrochloride

This protocol is adapted from a general procedure for the synthesis of amino acid ester hydrochlorides.[4][9]

Materials:

  • L-Leucine

  • Absolute Ethanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether (anhydrous)

Procedure:

  • A suspension of L-leucine (1.0 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask is cooled in an ice bath.

  • Thionyl chloride (1.1-1.2 eq) is added dropwise to the stirred suspension while maintaining the temperature at 0-5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure to yield a crude solid.

  • The crude product is triturated with anhydrous diethyl ether, and the resulting white solid is collected by filtration.

  • The solid is washed with anhydrous diethyl ether and dried under vacuum to afford L-leucine ethyl ester hydrochloride.

Protocol 2: General Procedure for a Diastereoselective Ugi Reaction

This protocol is a generalized procedure based on the diastereoselective Ugi reaction of chiral cyclic imines.[7]

Materials:

  • Chiral imine (derived from an aldehyde and an amine source like this compound)

  • Isocyanide

  • Carboxylic Acid

  • Methanol (MeOH) as solvent

Procedure:

  • To a solution of the chiral imine (1.0 eq) in methanol, the carboxylic acid (1.1 eq) and the isocyanide (1.1 eq) are added sequentially at room temperature.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the Ugi product.

  • The diastereomeric ratio (dr) of the product is determined by ¹H NMR spectroscopy or HPLC analysis.

Logical Relationships in Chiral Synthesis

The choice of a chiral building block is a critical decision in the design of an asymmetric synthesis. The following diagram illustrates a simplified decision-making process for employing a chiral building block like this compound.

chiral_synthesis_logic start Start: Design of Chiral Target Molecule chiral_pool Chiral Pool Synthesis? start->chiral_pool asymmetric_catalysis Asymmetric Catalysis? chiral_pool->asymmetric_catalysis No select_building_block Select Chiral Building Block (e.g., this compound) chiral_pool->select_building_block Yes chiral_auxiliary Chiral Auxiliary? asymmetric_catalysis->chiral_auxiliary No final_product Final Chiral Product asymmetric_catalysis->final_product Yes chiral_auxiliary->start No, Redesign chiral_auxiliary->final_product Yes incorporate Incorporate Building Block (e.g., MCR, Peptide Coupling) select_building_block->incorporate elaboration Further Elaboration of the Scaffold incorporate->elaboration elaboration->final_product

Fig. 3: Decision tree for chiral synthesis strategy.

Conclusion

This compound is a cornerstone chiral building block that offers a reliable and cost-effective entry point for the synthesis of enantiomerically enriched molecules. Its applications are broad, ranging from the well-established field of peptide synthesis to the rapidly evolving area of multicomponent reactions. The ability to predictably transfer its stereochemical information makes it an invaluable asset for researchers in academia and industry, particularly in the fields of drug discovery and development. The data and protocols presented in this guide aim to provide a solid foundation for the effective utilization of this compound in the pursuit of novel and complex chiral targets.

References

Spectroscopic Profile of L-Leucine Ethyl Ester Hydrochloride (H-Leu-OEt.HCl): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl), a key building block in peptide synthesis and various pharmaceutical applications. Due to the limited availability of publicly accessible, experimentally-verified spectra for this specific compound, this document presents predicted data based on established principles of NMR, IR, and mass spectrometry, alongside detailed experimental protocols for obtaining empirical data.

Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are predictions based on the chemical structure and typical spectroscopic values for analogous functional groups.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityTentative Assignment
~8.4Broad SingletNH₃⁺
~4.2Quartet-O-CH₂ -CH₃
~3.9Tripletα-CH
~1.7Multipletβ-CH₂
~1.6Multipletγ-CH
~1.2Triplet-O-CH₂-CH₃
~0.9Doubletδ-CH₃ (diastereotopic)

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

Chemical Shift (δ) ppmTentative Assignment
~171C =O (Ester Carbonyl)
~61-O-CH₂ -CH₃
~52α-C H
~40β-C H₂
~24γ-C H
~22δ-C H₃ (diastereotopic)
~14-O-CH₂-CH₃

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-2800Strong, BroadN-H stretch (Ammonium salt)
~2960-2870Medium-StrongC-H stretch (Alkyl)
~1740StrongC=O stretch (Ester)
~1580MediumN-H bend (Ammonium salt)
~1200StrongC-O stretch (Ester)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
160.13[M+H]⁺ (of free base)
114.10[M+H - EtOH]⁺
88.08[M+H - CO₂Et]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: 3-4 seconds.

      • Spectral Width: 0-12 ppm.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

      • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time: 1-2 seconds.

      • Spectral Width: 0-200 ppm.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Parameters:

      • Scan Range: 4000-400 cm⁻¹.

      • Number of Scans: 16-32.

      • Resolution: 4 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Instrument: A mass spectrometer equipped with an ESI source.

    • Mode: Positive ion mode.

    • Parameters:

      • Capillary Voltage: 3-4 kV.

      • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

      • Source Temperature: 100-150 °C.

      • Desolvation Temperature: 250-350 °C.

      • Mass Range: m/z 50-500.

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction, Peak Picking IR->Process_IR Process_MS Mass Calibration, Peak Assignment MS->Process_MS Interpret Structure Elucidation & Data Reporting Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

A generalized workflow for the spectroscopic analysis of this compound.

A Technical Guide to H-Leu-OEt.HCl: Commercial Availability, Quality Control, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl), a crucial building block in peptide synthesis and various research applications. This document details its commercial availability from key suppliers, outlines typical quality control methodologies, and provides a representative synthesis protocol.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The following table summarizes key information from prominent vendors to aid in sourcing this reagent. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct NamePurityAvailable QuantitiesPrice (USD)
MedChemExpress This compound≥98.0% (by NMR)100 g$50
Carbolution H-Leu-OEt HCl97%5 g, 25 g, 100 g, 500 g€25.00 (5g), €49.90 (25g), €89.80 (100g), €385.00 (500g)[1]
Oakwood Chemical Ethyl L-leucinate hydrochlorideNot specified1 g, 5 g, 25 g, 100 g$10.00 (1g), $11.00 (5g), $22.00 (25g), $55.00 (100g)[2]
Advanced ChemTech H-Leu-OEt∙HClNot specifiedNot specifiedContact for pricing
TCI America L-Leucine Ethyl Ester Hydrochloride≥99.0%25 gContact for pricing
MySkinRecipes H-Leu-OEt·HCl98% (97.5-100%)5 g, 100 g, 500 g฿1,800.00 (100g), ฿8,190.00 (500g)[3]
2A Biotech This compound96%+Not specifiedContact for pricing[4]

Experimental Protocols

Representative Synthesis of this compound

The synthesis of L-Leucine ethyl ester hydrochloride is typically achieved through Fischer esterification of L-Leucine. This method involves the reaction of the amino acid with ethanol (B145695) in the presence of an acid catalyst, followed by precipitation as the hydrochloride salt.

Materials:

  • L-Leucine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

  • Diethyl ether

Procedure:

  • Esterification: Suspend L-Leucine in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. The addition is exothermic.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is often an oil or a semi-solid.

  • Precipitation of the Hydrochloride Salt: Dissolve the crude product in a minimal amount of ethanol and add it dropwise to a larger volume of cold diethyl ether with vigorous stirring.

  • The this compound will precipitate as a white solid.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.

  • Dry the product under vacuum to obtain the final pure L-Leucine ethyl ester hydrochloride.

Quality Control Methodologies

To ensure the identity, purity, and quality of this compound, a series of analytical tests are performed. The following are typical experimental protocols for quality control.

  • Identity and Structure Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR Spectroscopy:

      • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

      • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

      • Analysis: The resulting spectrum should be consistent with the chemical structure of L-Leucine ethyl ester hydrochloride, showing characteristic peaks for the ethyl group, the leucine (B10760876) side chain, and the alpha-proton. The integration of the peaks should correspond to the number of protons in each group.

  • Purity Determination by High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (B52724) (with 0.1% trifluoroacetic acid) is commonly used.

    • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Analysis: Inject the sample onto the HPLC column and monitor the elution profile at a suitable wavelength (e.g., 210-220 nm). The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Determination of Specific Rotation:

    • Instrumentation: A polarimeter.

    • Sample Preparation: Accurately weigh a specific amount of this compound and dissolve it in a known volume of a specified solvent (e.g., water or ethanol) to a precise concentration (e.g., c=1).

    • Measurement: Measure the optical rotation of the solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C). The specific rotation is a characteristic property of chiral molecules and confirms the enantiomeric purity.

  • Melting Point Determination:

    • Instrumentation: A melting point apparatus.

    • Procedure: Place a small amount of the dried this compound powder into a capillary tube and determine the temperature range over which the substance melts. This physical property is a good indicator of purity.

  • Water Content by Karl Fischer Titration:

    • Instrumentation: A Karl Fischer titrator.

    • Procedure: This method is used to determine the amount of water present in the sample, which is important as it can affect the reactivity and stability of the compound.

Sourcing and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing and ensuring the quality of this compound for research and development purposes.

G cluster_sourcing Sourcing cluster_qc Quality Control Identify Suppliers Identify Suppliers Request Quotes & Lead Times Request Quotes & Lead Times Identify Suppliers->Request Quotes & Lead Times Evaluate Supplier Documentation Evaluate Supplier Documentation Request Quotes & Lead Times->Evaluate Supplier Documentation Select Supplier & Place Order Select Supplier & Place Order Evaluate Supplier Documentation->Select Supplier & Place Order Receive Material & Quarantine Receive Material & Quarantine Select Supplier & Place Order->Receive Material & Quarantine Perform In-house QC Tests Perform In-house QC Tests Receive Material & Quarantine->Perform In-house QC Tests Compare with Supplier CoA Compare with Supplier CoA Perform In-house QC Tests->Compare with Supplier CoA Release for Use Release for Use Compare with Supplier CoA->Release for Use Pass Reject & Contact Supplier Reject & Contact Supplier Compare with Supplier CoA->Reject & Contact Supplier Fail

Sourcing and Quality Control Workflow for this compound.

References

The Strategic Role of H-Leu-OEt.HCl in the Synthesis of Bioactive Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) as a fundamental building block in the synthesis of bioactive peptides. Leucine (B10760876), an essential branched-chain amino acid, is a common constituent of peptides with diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The use of its ethyl ester derivative offers distinct advantages in peptide synthesis, influencing solubility, reaction kinetics, and purification strategies. This document details the synthetic methodologies, quantitative data, experimental protocols, and the biological significance of peptides derived from this versatile reagent.

Introduction to this compound in Peptide Chemistry

L-Leucine ethyl ester hydrochloride is a derivative of the amino acid L-leucine, where the carboxylic acid group is protected as an ethyl ester. This modification is crucial in peptide synthesis to prevent self-polymerization and other unwanted side reactions during the formation of peptide bonds. The hydrochloride salt form enhances the compound's stability and solubility in common organic solvents used in synthesis.

The incorporation of leucine residues is critical for the bioactivity of many peptides, contributing to their hydrophobic interactions with biological targets. This compound serves as a key starting material in both solution-phase and solid-phase peptide synthesis (SPPS), enabling the controlled and sequential addition of leucine units into a growing peptide chain.

Quantitative Data in Peptide Synthesis Utilizing this compound

The efficiency of peptide synthesis is evaluated by several quantitative parameters. The following tables provide representative data for the synthesis of di- and tripeptides using this compound in both solution-phase and solid-phase methodologies. It is important to note that actual yields and purities can vary depending on the specific peptide sequence, coupling reagents, and purification techniques employed.[1][2]

Table 1: Representative Data for Solution-Phase Dipeptide Synthesis

ParameterValue RangeMethod of Determination
Coupling Yield70-90%Isolated yield after chromatography
Crude Purity60-85%High-Performance Liquid Chromatography (HPLC)
Final Purity>95%HPLC
Overall Yield50-75%Calculated from starting material

Table 2: Representative Data for Solid-Phase Tripeptide Synthesis

ParameterValue RangeMethod of Determination
Resin Loading0.5-1.0 mmol/gManufacturer's specification
Coupling Efficiency (per step)>99%Kaiser Test or other qualitative tests
Crude Purity (after cleavage)50-80%HPLC
Final Purity (after purification)>98%HPLC and Mass Spectrometry (MS)
Overall Yield (after purification)20-50%Calculated from initial resin loading

Experimental Protocols

Detailed methodologies for the incorporation of this compound into peptide chains are presented below for both solution-phase and solid-phase synthesis.

Solution-Phase Synthesis of a Dipeptide (e.g., Leu-Ala-OEt)

This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) with this compound.

Materials:

  • N-Boc-L-Alanine (Boc-Ala-OH)

  • L-Leucine ethyl ester hydrochloride (this compound)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297)

  • 5% Sodium bicarbonate solution

  • 1M Hydrochloric acid solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Neutralization of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 equivalents) dropwise while stirring. Stir for 15 minutes at 0°C.

  • Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0°C. Add DCC (1.1 equivalents) and stir for 20 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Add the neutralized H-Leu-OEt solution from step 1 to the activated Boc-Ala-OH solution from step 2. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 1M HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude dipeptide can be purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[3][4]

Solid-Phase Synthesis of a Tripeptide (e.g., Ala-Gly-Leu-NH₂) using Fmoc Chemistry

This protocol outlines the synthesis on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide. The leucine residue is introduced using Fmoc-Leu-OH.

Materials:

  • Rink Amide resin

  • Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ala-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • Drain the DMF. Add a solution of Fmoc-Leu-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF to the resin.

    • Agitate for 2 hours.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-Gly-OH): Repeat step 2 using Fmoc-Gly-OH.

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 2 using Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.[5][6]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Bioactivity and Signaling Pathways of Leucine-Containing Peptides

Leucine-rich peptides are implicated in a variety of biological processes. Understanding their mechanism of action at a molecular level is crucial for drug development.

Antimicrobial, Antiviral, and Anticancer Activities

Many naturally occurring and synthetic peptides containing leucine exhibit potent antimicrobial, antiviral, and anticancer activities. The hydrophobic side chain of leucine is often critical for the peptide's ability to interact with and disrupt cell membranes of pathogens or cancer cells. For instance, in antimicrobial peptides, leucine residues contribute to the overall amphipathicity, which facilitates membrane insertion and pore formation.[8][9] Similarly, certain antiviral peptides utilize leucine-rich domains to interfere with viral fusion or replication processes.[10] In the context of cancer, leucine-containing peptides can selectively target and lyse cancer cells.[11]

Regulation of Muscle Protein Synthesis (mTOR Pathway)

Leucine and leucine-containing peptides are potent activators of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. The activation of mTORC1 by leucine initiates a cascade of phosphorylation events that ultimately lead to increased translation of mRNAs encoding proteins involved in muscle hypertrophy.

mTOR_Pathway Leucine Leucine / Leucine Peptides mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) S6 Ribosomal Protein S6 S6K1->S6 Phosphorylates eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits Translation mRNA Translation (Protein Synthesis) S6->Translation eIF4E->Translation Muscle_Growth Muscle Growth Translation->Muscle_Growth Protein_Degradation_Pathway Leucine Leucine / Leucine Peptides PI3K PI3K Leucine->PI3K Activates AKT AKT PI3K->AKT Activates FOXO3a_active FOXO3a (Active) AKT->FOXO3a_active Phosphorylates (Inhibits) FOXO3a_inactive FOXO3a-P (Inactive) Nucleus Nucleus FOXO3a_active->Nucleus Translocates to Ubiquitin_Ligases Ubiquitin Ligase Expression (e.g., MuRF1, MAFbx) Nucleus->Ubiquitin_Ligases Induces Protein_Degradation Protein Degradation Ubiquitin_Ligases->Protein_Degradation Promotes

References

The Discovery, Synthesis, and Cellular Impact of L-Leucine Ethyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine ethyl ester hydrochloride, a derivative of the essential branched-chain amino acid L-leucine, has a rich history rooted in the foundational work of protein chemistry. Initially synthesized through methods pioneered by Emil Fischer, this compound has evolved from a simple amino acid derivative to a tool in biochemical research and a component in pharmaceutical and nutritional formulations. Its ethyl ester modification enhances its lipophilicity, facilitating passage across cellular membranes. This guide provides an in-depth overview of the historical discovery, detailed synthesis protocols, and a key biological mechanism of action of L-Leucine ethyl ester hydrochloride, highlighting its role as a lysosomotropic agent.

Discovery and Historical Context

Synthesis of L-Leucine Ethyl Ester Hydrochloride

The primary method for synthesizing L-Leucine ethyl ester hydrochloride is the Fischer-Speier esterification. This acid-catalyzed reaction is a cornerstone of organic chemistry for converting carboxylic acids into esters.

General Reaction Scheme

fischer_esterification cluster_reactants Reactants cluster_products Products Leucine L-Leucine (Substrate) reaction Leucine->reaction Ethanol (B145695) Ethanol (Reagent) Ethanol->reaction HCl HCl (gas) (Catalyst) reaction_label + HCl->reaction_label  Catalyst Product L-Leucine Ethyl Ester Hydrochloride (Product) Water Water (Byproduct) reaction_label->Product  Forms reaction_label->Water  Forms synthesis_workflow start Start suspend Suspend L-Leucine in Ethanol start->suspend add_hcl Introduce HCl Catalyst suspend->add_hcl reflux Reflux Reaction Mixture add_hcl->reflux evaporate Evaporate Solvent reflux->evaporate dissolve Dissolve Crude Product in Ethanol evaporate->dissolve precipitate Precipitate with Ether dissolve->precipitate filter Filter Crystals precipitate->filter dry Dry Product filter->dry end End dry->end lysosomotropic_mechanism cluster_cell Cell cluster_lysosome Lysosome uptake L-Leucine Ethyl Ester Enters Cell accumulation Accumulation in Acidic Environment uptake->accumulation conversion DPPI converts to (L-Leucyl-L-Leucine)n-OMe accumulation->conversion rupture Lysosomal Rupture conversion->rupture apoptosis Apoptosis rupture->apoptosis

References

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving H-Leu-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the fundamental reaction mechanisms involving L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl). It serves as a comprehensive resource for professionals in research, science, and drug development, offering insights into the core reactions, experimental protocols, and mechanistic pathways of this versatile chemical compound.

Introduction

L-Leucine ethyl ester hydrochloride is a derivative of the essential amino acid L-leucine. Its primary applications in organic synthesis, particularly in peptide chemistry, stem from the protection of the carboxylic acid group as an ethyl ester and the presence of the amine group as a hydrochloride salt. This structure allows for regioselective reactions, making it a valuable building block for the synthesis of peptides and other complex organic molecules. This guide will delve into the two primary reaction mechanisms involving this compound: its formation via Fischer esterification and its use in peptide bond formation.

Fischer Esterification: Synthesis of this compound

The most common method for the preparation of this compound is the Fischer esterification of L-leucine. This acid-catalyzed reaction involves the treatment of L-leucine with ethanol (B145695) in the presence of a strong acid, typically hydrogen chloride, which also serves to form the hydrochloride salt of the amino ester.

Experimental Protocol: Fischer Esterification of L-Leucine

Materials:

  • L-Leucine

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend L-leucine (1.0 equivalent) in absolute ethanol.

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the solution or add concentrated hydrochloric acid.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol by the slow addition of anhydrous diethyl ether to yield pure, crystalline this compound.

Quantitative Data: Fischer Esterification
ParameterValueReference
Typical Yield 80-95%[Generic laboratory procedure]
Reaction Time 4-6 hours[Generic laboratory procedure]
Reaction Temperature Reflux[Generic laboratory procedure]
Reaction Mechanism: Fischer Esterification

The mechanism of Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps.

Fischer_Esterification Leu L-Leucine Protonated_Leu Protonated L-Leucine Leu->Protonated_Leu + H⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Leu->Tetrahedral_Intermediate1 + EtOH EtOH Ethanol (EtOH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate1->Protonated_Ester - H₂O HLeuOEt H-Leu-OEt Protonated_Ester->HLeuOEt - H⁺ HLeuOEtHCl This compound HLeuOEt->HLeuOEtHCl + HCl H2O Water (H₂O) HCl HCl (catalyst)

Fischer esterification of L-leucine.

Peptide Bond Formation: this compound as the Amine Component

In peptide synthesis, this compound serves as the amine component (the C-terminal residue) in a coupling reaction with an N-protected amino acid. The hydrochloride must first be neutralized to free the amino group for nucleophilic attack. This is typically achieved in situ using a non-nucleophilic base.

Experimental Protocol: Solution-Phase Dipeptide Synthesis (e.g., Boc-Ala-Leu-OEt)

Materials:

  • This compound (1.0 equivalent)

  • Boc-L-Alanine (Boc-Ala-OH) (1.05 equivalents)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath and add DIPEA (1.0 eq.) dropwise. Stir for 15-20 minutes at 0 °C.

  • Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.05 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool to 0 °C and add a solution of DCC (1.1 eq.) in DCM. Stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Add the neutralized H-Leu-OEt solution from step 1 to the activated Boc-Ala-OH mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the organic filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data: Dipeptide Synthesis
ParameterValueReference
Typical Yield (Boc-Ala-Leu-OEt) 75-95%[1]
Reaction Time 12-24 hours[1]
Reaction Temperature 0 °C to room temperature[1]
Reaction Mechanism: DCC/HOBt Mediated Peptide Coupling

The formation of the peptide bond is a nucleophilic acyl substitution reaction. The coupling agent (DCC) activates the carboxylic acid of the N-protected amino acid, which is then attacked by the free amino group of H-Leu-OEt. HOBt is used as an additive to suppress side reactions and reduce racemization by forming a more stable active ester intermediate.

Peptide_Coupling Boc_Ala_OH Boc-Ala-OH O_Acylisourea O-Acylisourea Intermediate Boc_Ala_OH->O_Acylisourea + DCC DCC DCC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - DCU HOBt HOBt Tetrahedral_Intermediate2 Tetrahedral Intermediate HOBt_Ester->Tetrahedral_Intermediate2 + H-Leu-OEt H_Leu_OEt H-Leu-OEt (from neutralized HCl salt) Dipeptide Boc-Ala-Leu-OEt Tetrahedral_Intermediate2->Dipeptide - HOBt DCU DCU (byproduct)

DCC/HOBt mediated peptide bond formation.

Conclusion

This compound is a fundamental building block in organic synthesis, with its primary utility demonstrated in peptide chemistry. The straightforward synthesis via Fischer esterification and its reliable performance in peptide coupling reactions make it an invaluable tool for researchers and drug development professionals. A thorough understanding of the reaction mechanisms and experimental protocols detailed in this guide is crucial for the successful design and execution of synthetic routes involving this compound. The provided quantitative data serves as a benchmark for optimizing reaction conditions to achieve high yields and purity in the synthesis of peptide-based therapeutics and other complex molecules.

References

Methodological & Application

Standard Protocol for Peptide Coupling with H-Leu-OEt.HCl: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the standard protocols for peptide coupling reactions involving L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl). Peptide coupling is a fundamental process in the synthesis of peptides and proteins, where an amide bond is formed between the carboxyl group of one amino acid and the amino group of another. This compound is a common building block in solution-phase peptide synthesis. Due to the presence of the hydrochloride salt, a neutralization step is required prior to the coupling reaction to liberate the free amine.

This application note details two robust and widely used protocols for coupling an N-protected amino acid to this compound: one utilizing a carbodiimide (B86325) coupling reagent with an additive, and the other employing a uronium-based coupling agent. It also includes a summary of common reagents, quantitative data for typical reaction conditions, and detailed experimental workflows.

Overview of Peptide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. Modern peptide synthesis relies on a variety of efficient coupling reagents that can be broadly categorized as carbodiimides, and aminium/uronium or phosphonium (B103445) salts.

Table 1: Common Coupling Reagents for Peptide Synthesis

Reagent ClassExamplesKey Characteristics
Carbodiimides EDC (or EDAC), DIC, DCCCost-effective and widely used. Activate carboxylic acids to form a reactive O-acylisourea intermediate. Almost always used with additives like HOBt or OxymaPure to suppress racemization and improve efficiency.
Aminium/Uronium Salts HATU, HBTU, TBTUHighly efficient and popular reagents known for rapid reaction times and high coupling efficiency. HATU, containing the HOAt moiety, is particularly effective at minimizing epimerization.
Phosphonium Salts PyBOP, PyAOPKnown for high reactivity and are especially useful for coupling sterically hindered amino acids. They form highly reactive OBt active esters.

Quantitative Data and Reaction Parameters

The success of a peptide coupling reaction is dependent on the stoichiometry of the reagents, reaction temperature, and time. The following table summarizes the typical molar equivalents and conditions for the coupling of an N-protected amino acid with this compound.

Table 2: General Reaction Stoichiometry and Conditions

ComponentMolar Equivalents (relative to N-protected amino acid)
N-Protected Amino Acid1.0
This compound1.0 - 1.2
Method A: Carbodiimide
EDC or DIC1.1 - 1.5
HOBt or OxymaPure1.0 - 1.2
Base (e.g., DIPEA, NMM)1.0 - 1.2 (for neutralization)
Method B: Aminium/Uronium Salt
HATU or HBTU1.0 - 1.2
Base (e.g., DIPEA)2.0 - 3.0
General Conditions
Solvent Anhydrous DMF or DCM
Initial Temperature 0 °C
Reaction Temperature Room Temperature
Reaction Time 2 - 18 hours

Note: Optimal conditions may vary depending on the specific N-protected amino acid and the scale of the reaction.

Experimental Protocols

The following are detailed protocols for the solution-phase peptide coupling of an N-protected amino acid with this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: EDC/HOBt Mediated Peptide Coupling

This protocol outlines a classic carbodiimide-mediated coupling method.

Materials:

  • N-Protected Amino Acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF.

  • Amine Addition and Neutralization: To the solution, add this compound (1.0 eq) followed by DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Coupling Initiation: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC (1.1 eq) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

Protocol 2: HATU Mediated Peptide Coupling

This protocol describes the use of a highly efficient uronium salt-based coupling reagent.

Materials:

  • N-Protected Amino Acid

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents (as in Protocol 1)

Procedure:

  • Carboxylic Acid Activation:

    • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.0 eq) dropwise while stirring.

    • Allow the activation to proceed for 5-10 minutes at 0 °C.

  • Amine Preparation:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Coupling: Add the neutralized this compound solution to the activated carboxylic acid solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Follow the workup procedure as described in Protocol 1, steps 7a-d.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Visualizations

Signaling Pathway and Workflow Diagrams

PeptideCouplingWorkflow cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling_workup Coupling and Purification N_Protected_AA N-Protected Amino Acid Activated_AA Activated Amino Acid N_Protected_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt or HATU) Coupling_Reagent->Activated_AA Base_Activation Base (for HATU) (e.g., DIPEA) Base_Activation->Activated_AA Coupling Coupling Reaction Activated_AA->Coupling H_Leu_OEt_HCl This compound Free_Amine H-Leu-OEt (Free Amine) H_Leu_OEt_HCl->Free_Amine Base_Neutralization Base for Neutralization (e.g., DIPEA) Base_Neutralization->Free_Amine Free_Amine->Coupling Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Dipeptide Pure Dipeptide Purification->Dipeptide

Caption: A generalized experimental workflow for solution-phase peptide coupling.

LogicalRelationship Start Start: Couple N-Protected Amino Acid and this compound Is_HCl_Salt Is the amine component an HCl salt? Start->Is_HCl_Salt Neutralize Neutralize with Base (e.g., DIPEA, NMM) Is_HCl_Salt->Neutralize Yes Choose_Reagent Select Coupling Reagent Is_HCl_Salt->Choose_Reagent No Neutralize->Choose_Reagent Carbodiimide Carbodiimide Method (e.g., EDC, DIC) Choose_Reagent->Carbodiimide Carbodiimide Uronium Uronium/Phosphonium Method (e.g., HATU, PyBOP) Choose_Reagent->Uronium Uronium/Phosphonium Add_Additive Add Additive (e.g., HOBt, OxymaPure) Carbodiimide->Add_Additive Activate_Carboxyl Activate Carboxyl Group Uronium->Activate_Carboxyl Add_Additive->Activate_Carboxyl Couple Combine Activated Acid and Free Amine Activate_Carboxyl->Couple Monitor Monitor Reaction (TLC, LC-MS) Couple->Monitor End Workup and Purify Monitor->End

Caption: Logical decision-making process for peptide coupling with an amine hydrochloride salt.

Application Notes and Protocols for Amide Coupling of L-Leucine Ethyl Ester Hydrochloride using EDC/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The coupling of a carboxylic acid with an amine to form an amide is a critical transformation in the synthesis of peptides, modified amino acids, and a vast array of pharmacologically active molecules. Among the various methods available, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) has emerged as a robust and widely adopted strategy. This method is favored for its mild reaction conditions, high efficiency, and the water-solubility of its urea (B33335) byproduct, which simplifies purification.[1][2]

These application notes provide a detailed guide for the successful coupling of a generic carboxylic acid with L-Leucine ethyl ester hydrochloride using the EDC/HOBt system. Included are the underlying chemical principles, detailed experimental protocols, and expected outcomes to assist researchers in achieving high-yielding and pure amide products.

Chemical Principles

The EDC/HOBt-mediated amide coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid and facilitate its reaction with the amine while minimizing side reactions, most notably racemization of chiral centers.[1]

The key steps are:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but is also prone to hydrolysis and rearrangement.[1]

  • Formation of the HOBt Ester: HOBt acts as a crucial additive by intercepting the O-acylisourea intermediate to form a more stable and less racemization-prone HOBt active ester.[1][2][3]

  • Nucleophilic Attack by the Amine: The amino group of L-Leucine ethyl ester attacks the carbonyl carbon of the HOBt ester, leading to the formation of the desired amide bond and the regeneration of HOBt.[1]

The hydrochloride salt of L-Leucine ethyl ester must be neutralized in situ using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to liberate the free amine for the coupling reaction.[1][4]

G cluster_activation Activation cluster_stabilization Stabilization cluster_coupling Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt HOBt_in HOBt Amide_Product Amide Product (R-CO-NH-R') HOBt_Ester->Amide_Product + Amine Amine H₂N-R' (from L-Leucine ethyl ester HCl + Base) HOBt_out HOBt (regenerated) Amide_Product->HOBt_out

Caption: EDC/HOBt Coupling Mechanism.

Data Presentation

The success of the EDC/HOBt coupling reaction is influenced by various factors including the nature of the carboxylic acid, solvent, temperature, and reaction time. Below is a summary of typical reaction conditions and expected yields for the coupling of various carboxylic acids with amino acid esters, providing a baseline for experimental design.

Carboxylic Acid (R-COOH)AmineBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
N-Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideDIPEA (5.0)Acetonitrile404872[5]
2,5-Dimethylthiazole-4-carboxylic acid4-Amino-N-(4-methoxybenzyl)benzamide-Acetonitrile231880[5]
Generic AcidGeneric AmineDIEA (2.92)DMFRTOvernight85[6]
Cbz-D-LeucineL-Valine methyl ester HClDIPEA (1.0)DCM/DMF0 to RT12-2495-98[4]
Generic AcidGeneric AmineDIEA (9.7)DMF0 to RT0.583[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the coupling of a generic carboxylic acid with L-Leucine ethyl ester hydrochloride using EDC and HOBt.

Materials
  • Carboxylic Acid (1.0 equiv)

  • L-Leucine ethyl ester hydrochloride (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)[1]

  • HOBt (1.1 - 1.5 equiv)[1]

  • DIPEA or TEA (2.0 - 3.0 equiv to neutralize the amine salt and facilitate the reaction)[1]

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Experimental Procedure

G Start Start Dissolve 1. Dissolve Carboxylic Acid, HOBt, and L-Leucine ethyl ester HCl in anhydrous solvent Start->Dissolve Cool 2. Cool solution to 0°C (ice bath) Dissolve->Cool Add_Base 3. Add DIPEA/TEA dropwise Cool->Add_Base Add_EDC 4. Add EDC·HCl portion-wise Add_Base->Add_EDC React 5. Stir at 0°C for 30 min, then warm to RT and stir for 8-24 h Add_EDC->React Monitor 6. Monitor reaction by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup 7. Aqueous Work-up Monitor->Workup Reaction Complete Purify 8. Purify by column chromatography Workup->Purify End End Purify->End

Caption: Experimental Workflow.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and L-Leucine ethyl ester hydrochloride (1.1 equiv).

  • Dissolution: Add anhydrous DCM or DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0 °C.

  • Base Addition: Slowly add DIPEA or TEA (2.5 equiv) dropwise to the stirred solution. The base neutralizes the hydrochloride salt of the amine and creates a basic environment for the coupling.

  • EDC Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture in small portions over a few minutes.

  • Reaction: Allow the reaction to stir at 0 °C for approximately 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 8-24 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

Aqueous Work-up
  • Quenching and Dilution: Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or DCM.

  • Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove excess base and any remaining EDC-related byproducts).[7]

    • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt).[4]

    • Brine (to remove residual water).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude amide product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[5]

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents are anhydrous, as water can hydrolyze the active intermediates.

    • Increase the equivalents of the coupling reagents (EDC and HOBt) to 1.5 equivalents.

    • Consider switching to a more polar solvent like DMF if DCM is used, as it can improve the solubility of the reagents and intermediates.[8]

  • Presence of Side Products:

    • The formation of an N-acylurea byproduct can occur. Maintaining a low reaction temperature during the initial activation step can help minimize this.[2]

    • If racemization is a concern, ensure that HOBt is used and consider performing the reaction at a lower temperature for a longer period.

  • Difficult Purification:

    • The urea byproduct from EDC is water-soluble and should be largely removed during the aqueous work-up. If it persists, additional aqueous washes may be necessary.[2]

By following these detailed application notes and protocols, researchers can confidently and effectively utilize the EDC/HOBt coupling system for the synthesis of amides involving L-Leucine ethyl ester hydrochloride, a critical step in the development of new chemical entities.

References

Application Notes and Protocols for H-Leu-OEt.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical application of L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) in solid-phase peptide synthesis (SPPS). While the use of C-terminal ethyl esters is not standard in modern SPPS due to challenges with orthogonal deprotection, this document outlines the necessary protocols and considerations for its incorporation, should such a strategy be required. The protocols provided are adapted from standard Fmoc/tBu and Boc/Bzl SPPS methodologies.

Introduction

L-Leucine ethyl ester hydrochloride is a derivative of the amino acid L-leucine where the carboxylic acid group is protected as an ethyl ester. In the context of SPPS, it would be used in its Nα-protected form, such as Fmoc-Leu-OEt or Boc-Leu-OEt, for incorporation into a growing peptide chain. The ethyl ester serves as a C-terminal protecting group.

The primary challenge with using an ethyl ester in standard SPPS protocols is its stability to the final cleavage conditions (typically strong acid, like trifluoroacetic acid) and the need for a separate, often harsh, deprotection step (e.g., saponification) to liberate the C-terminal carboxylic acid, which can lead to side reactions and lower yields.[1]

Key Considerations:

  • Orthogonality: The ethyl ester is not orthogonal to the commonly used acid-labile side-chain protecting groups in either Fmoc or Boc strategies.[1]

  • Deprotection: Cleavage of the ethyl ester requires specific conditions, such as saponification, which can be harsh and may affect the peptide's integrity.

  • Alternative Strategies: For most applications, using a standard resin with a cleavable linker (e.g., Wang or Rink Amide resin) is the preferred method for synthesizing peptides with a C-terminal carboxylic acid or amide, respectively.[2][3]

Data Presentation: Quantitative Parameters in SPPS

The following tables summarize expected quantitative data for SPPS cycles. Actual results can vary significantly based on the peptide sequence, length, scale, and specific conditions employed.

Table 1: Typical Parameters for a Single Coupling Cycle in SPPS

ParameterFmoc-SPPSBoc-SPPS
Amino Acid Excess 3 - 5 equivalents3 - 5 equivalents
Coupling Agent Excess 3 - 5 equivalents3 - 5 equivalents
Base Excess (e.g., DIEA) 6 - 10 equivalents6 - 10 equivalents
Coupling Time 1 - 2 hours1 - 2 hours
Deprotection Reagent 20% Piperidine (B6355638) in DMF25-50% TFA in DCM
Deprotection Time 2 x 10-15 min20 - 30 min

Table 2: Expected Yield and Purity in SPPS

ParameterExpected ValueNotes
Coupling Efficiency (per step) >99%Monitored by qualitative tests like the Kaiser test.[4]
Crude Peptide Purity (by HPLC) 60 - 85%Highly dependent on peptide length and sequence.[4]
Overall Yield (after purification) 10 - 40%Dependent on the number of amino acids, sequence complexity, and purification efficiency.[4]

Experimental Protocols

The following are generalized protocols for the incorporation of a Leucine ethyl ester residue into a peptide sequence using manual solid-phase peptide synthesis.

Protocol 1: Fmoc-SPPS using Fmoc-Leu-OEt

This protocol outlines the steps for incorporating a Leu-OEt residue at the C-terminus of a peptide using the Fmoc/tBu strategy. This would typically involve starting with a resin that allows for the attachment of a pre-loaded amino acid, or by esterifying Fmoc-Leu-OH to a suitable resin, followed by chain elongation, and finally, a separate step for ethyl ester cleavage. For the purpose of this protocol, we will assume the use of a pre-loaded resin where the C-terminal amino acid is attached via an ester linkage that is stable to the final peptide cleavage from the resin, necessitating a separate ester hydrolysis step.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Merrifield resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling agents (e.g., HBTU, HATU)[4]

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Saponification reagents (e.g., NaOH solution)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Coupling of the next Fmoc-amino acid:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HATU, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat the coupling if the test is positive.

  • Washing: After complete coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for all subsequent amino acids in the sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

    • Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Ethyl Ester Saponification (Post-Cleavage):

    • Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile).

    • Add a solution of NaOH (e.g., 0.1 M) and monitor the reaction by HPLC.

    • Neutralize the reaction with a weak acid (e.g., acetic acid) upon completion.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Boc-SPPS using Boc-Leu-OEt

This protocol outlines the steps for incorporating a Leu-OEt residue using the Boc/Bzl strategy.

Materials:

  • Boc-protected amino acids

  • Solid-phase synthesis resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling agents (e.g., HBTU, HOBt)[4]

  • HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) for final cleavage

  • Saponification reagents (e.g., NaOH solution)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3-5 times).

  • Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF or DCM for 5-10 minutes.

  • Coupling of the next Boc-amino acid:

    • Pre-activate the Boc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction with the Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Perform the final cleavage and side-chain deprotection using a strong acid such as HF or TFMSA.[6]

  • Ethyl Ester Saponification (Post-Cleavage):

    • Follow the procedure outlined in Protocol 1, step 8.

  • Purification: Purify the crude peptide by RP-HPLC.

Visualizations

Experimental Workflow for Fmoc-SPPS

Fmoc_SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive repeat Repeat Cycle for Next Amino Acid kaiser->repeat Negative repeat->deprotection Next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final AA cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage saponification Ethyl Ester Saponification (NaOH) cleavage->saponification purification Purification (RP-HPLC) saponification->purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship of Protecting Groups in a Hypothetical SPPS with this compound

Protecting_Groups Peptide Resin Growing Peptide Chain N-terminal PG Side-Chain PGs C-terminal PG (Ethyl Ester) N_terminal N-terminal Protecting Group (e.g., Fmoc or Boc) Peptide:N->N_terminal Side_chain Side-Chain Protecting Groups (e.g., tBu, Trt, or Bzl) Peptide:S->Side_chain C_terminal C-terminal Protecting Group (Ethyl Ester) Peptide:C->C_terminal Deprotection_N Deprotection Condition (Base for Fmoc, Acid for Boc) N_terminal->Deprotection_N Removed by Deprotection_S_C Cleavage/Deprotection Condition (Strong Acid, e.g., TFA, HF) Side_chain->Deprotection_S_C Removed by Deprotection_Ester Specific Deprotection (Saponification, e.g., NaOH) C_terminal->Deprotection_Ester Removed by

Caption: Orthogonality considerations for protecting groups in SPPS.

References

Application Notes and Protocols: Deprotection of the Amino Group of H-Leu-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Leu-OEt.HCl, or L-Leucine ethyl ester hydrochloride, is a common derivative of the amino acid L-leucine. It is supplied as a stable, crystalline hydrochloride salt which enhances its shelf-life and solubility in polar solvents.[1] In many synthetic applications, particularly in peptide synthesis and the development of pharmaceutical intermediates, the free amino group of the leucine (B10760876) ethyl ester is required to act as a nucleophile.[2][3] Therefore, a deprotection step, which involves the neutralization of the hydrochloride salt to liberate the free amine (H-Leu-OEt), is a critical prerequisite for subsequent reactions.

This document provides a detailed protocol for the deprotection (neutralization) of the amino group of this compound, discusses common methodologies, and presents data for researchers, scientists, and professionals in drug development.

Principle of Deprotection (Neutralization)

The deprotection of this compound is a straightforward acid-base reaction. The positively charged ammonium (B1175870) group is deprotonated by a non-nucleophilic organic base, typically a tertiary amine like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). This reaction yields the free amine, L-Leucine ethyl ester, and the corresponding ammonium salt byproduct (e.g., triethylammonium (B8662869) chloride). The free amine is then available for nucleophilic attack, for example, on an activated carboxyl group in peptide bond formation. The reaction is typically performed in situ just before the addition of the coupling partner.[2][4][5]

Experimental Protocols

This section details the materials and methods for the efficient deprotection of this compound.

3.1. Materials and Reagents

  • This compound (L-Leucine ethyl ester hydrochloride)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (B109758) (DCM) or other suitable solvents (e.g., N,N-Dimethylformamide (DMF), Chloroform)

  • Argon or Nitrogen gas for inert atmosphere (recommended)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup (separatory funnel, flasks)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

3.2. Deprotection Protocol

This protocol describes the liberation of the free amine for immediate use in a subsequent reaction.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous dichloromethane (or another suitable solvent) to dissolve the starting material. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the resulting solution to 0 °C using an ice bath.

  • Base Addition: While stirring, slowly add triethylamine (1.0-1.1 equivalents) dropwise to the solution.[2][5] The formation of a white precipitate (triethylammonium chloride) may be observed.

  • Reaction: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete neutralization.[2]

  • Confirmation (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes) and visualizing with ninhydrin (B49086) stain, which will show the appearance of the free amine spot.

  • Direct Use: The resulting solution containing the free L-Leucine ethyl ester is typically used directly in the next synthetic step (e.g., peptide coupling) without isolation. The triethylammonium chloride salt often does not interfere with subsequent coupling reactions.

3.3. Protocol for Isolation of the Free Amine

If the isolated free amine is required, the following workup procedure can be performed. Note that the free amino ester is less stable than its salt form and should be used promptly.

  • Reaction Quenching: After the reaction is complete as described in section 3.2, dilute the reaction mixture with additional dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to remove the triethylammonium chloride salt and any excess acid.

  • Brine Wash: Further wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and collect the filtrate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, L-Leucine ethyl ester, typically as a colorless oil.

  • Storage: Store the isolated product under an inert atmosphere at low temperature (-20 °C) and use as soon as possible.[6]

Data Presentation

The choice of base and solvent can influence the efficiency of the deprotection and the ease of the subsequent workup. The following table summarizes common conditions for the deprotection of this compound.

ParameterCondition 1Condition 2Condition 3
Base Triethylamine (Et₃N)N,N-Diisopropylethylamine (DIPEA)N-Methylmorpholine (NMM)
Equivalents of Base 1.0 - 1.11.0 - 1.11.0 - 1.1
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)Chloroform (CHCl₃)
Temperature 0 °C to Room Temp.Room Temperature0 °C to Room Temp.
Reaction Time 30 - 60 minutes30 - 60 minutes30 - 60 minutes
Expected Yield >95% (typically used in situ)>95% (typically used in situ)>95% (typically used in situ)
Notes Et₃N·HCl byproduct is slightly soluble in DCM but can be removed with an aqueous wash.[2]DIPEA·HCl byproduct has better solubility in organic solvents, potentially simplifying filtration.NMM is a weaker base, sometimes preferred to minimize base-catalyzed side reactions.[5]

Visualized Workflow and Logic

The following diagrams illustrate the chemical reaction and the experimental workflow for the deprotection process.

Caption: Chemical scheme of the deprotection reaction.

Deprotection_Workflow start Start: This compound dissolve 1. Dissolve in Anhydrous Solvent (DCM) start->dissolve cool 2. Cool to 0 °C dissolve->cool add_base 3. Add Base (Et₃N) (1.0 - 1.1 eq.) cool->add_base react 4. Stir for 30-60 min add_base->react product Result: Solution of Free Amine (H-Leu-OEt) react->product next_step Proceed to Next Reaction (e.g., Peptide Coupling) product->next_step workup Optional: Aqueous Workup & Isolation product->workup

Caption: Experimental workflow for this compound deprotection.

References

Application Notes and Protocols for Dipeptide Synthesis using H-Leu-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, the simplest peptide chains, are fundamental building blocks in peptidomimetics, drug discovery, and biochemical studies. Their synthesis is a critical technique in the repertoire of medicinal and synthetic chemists. This document provides a detailed, step-by-step guide for the synthesis of a dipeptide utilizing L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) as the C-terminal amino acid. The protocol described herein employs the widely used tert-Butoxycarbonyl (Boc) protecting group for the N-terminal amino acid and a carbodiimide-mediated coupling reaction, a robust and common method for amide bond formation.[1][2][3]

Core Principles of Dipeptide Synthesis

The formation of a peptide bond between two amino acids requires the strategic use of protecting groups to prevent unwanted side reactions, such as self-polymerization.[2][4] The fundamental steps involve:

  • Protection: The N-terminus of one amino acid and the C-terminus of the other are chemically blocked. In this protocol, the N-terminus of the incoming amino acid is protected with a Boc group, while the C-terminus of leucine (B10760876) is protected as an ethyl ester.[2][5]

  • Activation: The carboxylic acid of the N-protected amino acid is activated using a coupling reagent to make it more susceptible to nucleophilic attack by the amino group of the other amino acid.[6][7]

  • Coupling: The activated N-protected amino acid is reacted with the deprotected amino group of the C-terminal amino acid ester to form the dipeptide.

  • Deprotection: Finally, the protecting groups can be removed to yield the final dipeptide, or selectively removed for further chain elongation.

Experimental Protocol: Synthesis of Boc-Ala-Leu-OEt

This protocol details the synthesis of the dipeptide Boc-Alanyl-Leucine ethyl ester (Boc-Ala-Leu-OEt) using Boc-Alanine (Boc-Ala-OH) and L-Leucine ethyl ester hydrochloride (this compound).

Materials:

  • Boc-Alanine (Boc-Ala-OH)

  • L-Leucine ethyl ester hydrochloride (this compound)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[1][3][7]

  • 1-Hydroxybenzotriazole (HOBt)[1]

  • N,N-Diisopropylethylamine (DIEA)[7]

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.

  • Amine Neutralization: In a separate flask, suspend this compound (1.0 equivalent) in anhydrous DCM and add DIEA (1.1 equivalents) to neutralize the hydrochloride salt, forming the free base. Stir for 10-15 minutes.

  • Activation: Cool the solution containing Boc-Ala-OH and HOBt to 0°C in an ice bath. Add DCC (1.1 equivalents) to this solution and stir for 20 minutes at 0°C to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) may begin to form.[1]

  • Coupling Reaction: Add the neutralized H-Leu-OEt solution from step 2 to the activated Boc-Ala-OH solution at 0°C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU byproduct.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-Ala-Leu-OEt.[8]

Data Presentation

The following table summarizes illustrative quantitative data for the synthesis of Boc-Ala-Leu-OEt.

ParameterValueNotes
Starting Materials
Boc-Ala-OH1.0 eq (e.g., 1.89 g)N-protected amino acid
This compound1.0 eq (e.g., 1.96 g)C-terminal amino acid ester
DCC1.1 eq (e.g., 2.27 g)Coupling Reagent[1][7]
HOBt1.0 eq (e.g., 1.35 g)Racemization suppressant[1]
DIEA1.1 eq (e.g., 1.88 mL)Base for neutralization[7]
Reaction Conditions
SolventAnhydrous DCM
Temperature0°C to Room Temperature
Reaction Time12-16 hours
Product
ProductBoc-Ala-Leu-OEtProtected Dipeptide
Yield85-95% (Illustrative)
Purity (by HPLC)>98% (Illustrative)

Visualizing the Workflow

The following diagrams illustrate the key chemical structures and the overall experimental workflow for the dipeptide synthesis.

Chemical Structures cluster_reactants Reactants cluster_reagents Key Reagents cluster_product Product BocAla Boc-Ala-OH (N-Protected Amino Acid) HLeuOEt This compound (C-Terminal Amino Acid Ester) DCC DCC (Coupling Agent) HOBt HOBt (Additive) DIEA DIEA (Base) Dipeptide Boc-Ala-Leu-OEt (Protected Dipeptide)

Caption: Key chemical components in the synthesis of Boc-Ala-Leu-OEt.

G start Start: Weigh Reactants dissolve_boc_ala Dissolve Boc-Ala-OH & HOBt in anhydrous DCM start->dissolve_boc_ala neutralize_leu Neutralize this compound with DIEA in DCM start->neutralize_leu cool_activate Cool Boc-Ala solution to 0°C & add DCC for activation dissolve_boc_ala->cool_activate couple Add neutralized Leu solution to activated Boc-Ala solution neutralize_leu->couple cool_activate->couple react Stir overnight, warming to room temp couple->react filter_dcu Filter to remove DCU precipitate react->filter_dcu workup Aqueous Workup: Wash with HCl, NaHCO3, Brine filter_dcu->workup dry_concentrate Dry over MgSO4 & Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Final Product: Boc-Ala-Leu-OEt purify->product

Caption: Experimental workflow for the synthesis of a protected dipeptide.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a dipeptide using this compound as the C-terminal amino acid. By following the outlined steps for protection, activation, coupling, and purification, researchers can reliably synthesize dipeptides for a variety of applications in drug discovery and chemical biology. The use of well-established coupling reagents like DCC in combination with additives such as HOBt ensures efficient peptide bond formation while minimizing side reactions like racemization.[1][7] The provided workflow and illustrative data serve as a valuable resource for scientists engaged in peptide synthesis.

References

Application Notes and Protocols for H-Leu-OEt.HCl in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) in solution-phase peptide synthesis. This valuable building block is frequently employed as the C-terminal amino acid ester in the synthesis of dipeptides and larger peptide fragments. The ethyl ester provides temporary protection for the carboxylic acid, while the hydrochloride salt ensures stability and improves solubility in common organic solvents.

This document offers detailed protocols for the coupling of N-protected amino acids to this compound, including work-up and purification procedures. Additionally, it presents expected quantitative data and visual workflows to aid in the successful synthesis of peptides.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValue
CAS Number 2743-40-0[1]
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 134-138 °C[1]
Solubility Soluble in water and polar organic solvents like DMF and DCM.[2]
Optical Rotation +16.5° to +19.5° (c=5 in ethanol)[1]

Core Principles of Application

In solution-phase peptide synthesis, this compound serves as the nucleophile (after neutralization) that attacks the activated carboxyl group of an N-protected amino acid. The general workflow involves three key stages:

  • Neutralization: The hydrochloride salt of L-Leucine ethyl ester is neutralized with a non-nucleophilic base to liberate the free amine.

  • Coupling: The free amine of H-Leu-OEt is coupled with an N-protected amino acid in the presence of a coupling agent.

  • Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove byproducts and unreacted starting materials, followed by purification, typically by column chromatography or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification N_Protected_AA N-Protected Amino Acid (e.g., Boc-Phe-OH) Coupling Peptide Coupling (e.g., with EDC/HOBt) N_Protected_AA->Coupling H_Leu_OEt_HCl This compound Neutralization Neutralization (e.g., with NMM or DIEA) H_Leu_OEt_HCl->Neutralization Neutralization->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Dipeptide Purified N-Protected Dipeptide (e.g., Boc-Phe-Leu-OEt) Purification->Dipeptide

General workflow for dipeptide synthesis using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a model dipeptide, N-Boc-Phenylalanyl-L-Leucine ethyl ester (Boc-Phe-Leu-OEt), using different coupling reagents.

Protocol 1: Dipeptide Synthesis using EDC/HOBt

This protocol utilizes the widely used and cost-effective carbodiimide (B86325) coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with the racemization suppressant, 1-Hydroxybenzotriazole (HOBt).

Materials:

  • Boc-Phe-OH

  • This compound

  • EDC.HCl

  • HOBt

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve Boc-Phe-OH (1.0 eq), this compound (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add NMM (1.0 eq) to the solution to neutralize the hydrochloride salt, followed by the portion-wise addition of EDC.HCl (1.1 eq).[3]

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Dissolve Reactants (Boc-Phe-OH, this compound, HOBt) in DCM cool Cool to 0°C start->cool add_base Add NMM/DIEA cool->add_base add_edc Add EDC.HCl add_base->add_edc stir_cold Stir at 0°C for 1h add_edc->stir_cold stir_rt Stir at RT Overnight stir_cold->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Pure Boc-Phe-Leu-OEt purify->product

Workflow for EDC/HOBt mediated dipeptide synthesis.
Protocol 2: Dipeptide Synthesis using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient coupling reagent, particularly useful for sterically hindered amino acids and for minimizing racemization.

Materials:

  • Boc-Phe-OH

  • This compound

  • HATU

  • Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIEA (2.0 eq) and stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM and add DIEA (1.0 eq) to neutralize.

  • Add the neutralized H-Leu-OEt solution to the pre-activated amino acid mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification of the Dipeptide Ethyl Ester

The crude dipeptide can be purified by flash column chromatography on silica (B1680970) gel. A typical solvent system for elution is a gradient of ethyl acetate in hexanes.

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Load the solution onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified dipeptide.

Quantitative Data and Expected Results

The following table summarizes the expected outcomes for the synthesis of a model dipeptide like Boc-Phe-Leu-OEt. The yields are based on typical results for solution-phase peptide couplings.

Coupling ReagentN-Protected Amino AcidAmine ComponentTypical YieldExpected Purity (Post-Chromatography)Reference
EDC/HOBt Boc-Phe-OHThis compound75-90%>95%[3][5]
HATU Boc-Phe-OHThis compound85-98%>98%
DCC/HOBt Z-Phe-OHH-Phe-OEt.HCl~85%>95%[4]

Note: Yields are highly dependent on the specific amino acids being coupled, the reaction scale, and the efficiency of the purification process.

Subsequent Deprotection Steps

Once the protected dipeptide is synthesized and purified, the N-terminal protecting group (e.g., Boc) or the C-terminal ethyl ester can be selectively removed for further chain elongation.

  • Boc Deprotection: The Boc group is readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

  • Ethyl Ester Saponification: The ethyl ester can be hydrolyzed to the free carboxylic acid using a base such as NaOH or LiOH in a mixture of an organic solvent and water.[6]

G cluster_n_deprotection N-Terminal Elongation cluster_c_deprotection C-Terminal Elongation Dipeptide N-Protected Dipeptide Ethyl Ester (e.g., Boc-Phe-Leu-OEt) Boc_Deprotection Boc Deprotection (TFA in DCM) Dipeptide->Boc_Deprotection Ester_Saponification Ester Saponification (NaOH or LiOH) Dipeptide->Ester_Saponification Free_Amine_Dipeptide H-Phe-Leu-OEt.TFA Boc_Deprotection->Free_Amine_Dipeptide Couple_Next_AA Couple Next N-Protected AA Free_Amine_Dipeptide->Couple_Next_AA Free_Acid_Dipeptide Boc-Phe-Leu-OH Ester_Saponification->Free_Acid_Dipeptide Couple_Next_AA_Ester Couple Next AA Ester Free_Acid_Dipeptide->Couple_Next_AA_Ester

Logical pathways for further peptide chain elongation.

Conclusion

This compound is a versatile and valuable reagent for the solution-phase synthesis of peptides. Its use, in combination with appropriate N-protecting groups and coupling reagents, allows for the efficient and controlled construction of peptide chains. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully incorporate this building block into their synthetic strategies. Careful execution of the coupling and purification steps is key to obtaining high yields of pure peptide products.

References

Protecting group strategies for use with H-Leu-OEt.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in peptide synthesis, L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl), serves as a foundational building block.[1][2] Its structure features a free α-amino group and a C-terminus protected by an ethyl ester. To facilitate controlled, stepwise peptide chain elongation and prevent undesirable side reactions like self-polymerization, the nucleophilic α-amino group must be temporarily masked with a protecting group.[3][4][5]

The selection of an appropriate N-terminal protecting group is a critical decision in synthetic strategy, governed by the stability of the protecting group to various reaction conditions and the mildness of its subsequent removal.[6][7] The ideal protecting group should be introduced in high yield, remain stable throughout intermediate steps, and be cleaved selectively without affecting the ethyl ester or other protecting groups within the molecule—a principle known as orthogonality.[3][5][7]

This document provides detailed application notes and protocols for the three most common N-α-amino protecting groups used with this compound: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz).

Comparative Overview of Protecting Groups

The choice between Boc, Fmoc, and Cbz is dictated by the overall synthetic plan, particularly whether it is a solution-phase or solid-phase synthesis. Their primary distinction lies in their cleavage conditions, which forms the basis of orthogonal protection strategies.[3][5][6]

Protecting GroupIntroduction ReagentTypical Protection ConditionsDeprotection ConditionsKey AdvantagesTypical Yield (Protection)
Boc Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Aqueous NaHCO₃ or other base, THF/Water, 0°C to RT[8][9]Strong acid (e.g., TFA in DCM; or 4M HCl in dioxane)[9][10][11]Stable to bases and nucleophiles; orthogonal to Fmoc and Cbz.>95%[12]
Fmoc Fmoc-OSu or Fmoc-ClAqueous NaHCO₃ or Na₂CO₃, Dioxane/Water, RT[6]Mild base (e.g., 20% piperidine (B6355638) in DMF)[6][13]Acid-stable; orthogonal to Boc and tBu side-chain groups. Ideal for SPPS.[5][6]>95%
Cbz (Z) Benzyl (B1604629) Chloroformate (Cbz-Cl)Aqueous NaHCO₃ or NaOH, THF/Water, 0°C to RT[6][14][15]Catalytic Hydrogenolysis (H₂, Pd/C)[15][16]Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.86-91%[15]

Orthogonality of Protecting Groups

Orthogonal protection schemes are fundamental to complex peptide synthesis, allowing for the selective removal of one group while others remain intact.[3][17] The ethyl ester of this compound is generally stable to the conditions used for Fmoc (base) and Boc (acid) deprotection but can be cleaved under conditions used for Cbz deprotection (hydrogenolysis) or by saponification.

G cluster_protected N-Protected Leu-OEt cluster_reagents Deprotection Reagents Boc Boc-Leu-OEt Product H-Leu-OEt Boc->Product Fmoc Fmoc-Leu-OEt Fmoc->Product Cbz Cbz-Leu-OEt Cbz->Product Acid Strong Acid (TFA, HCl) Acid->Boc Acid->Fmoc stable Acid->Cbz stable Base Base (Piperidine) Base->Boc stable Base->Fmoc Base->Cbz stable Hydro Hydrogenolysis (H₂, Pd/C) Hydro->Boc stable Hydro->Fmoc stable Hydro->Cbz

Caption: Orthogonal deprotection scheme for protected H-Leu-OEt.

Experimental Protocols

The following protocols provide detailed methodologies for the protection and deprotection of this compound.

G start Start: This compound protection Step 1: N-Protection Reaction (e.g., (Boc)₂O, Base) start->protection workup1 Step 2: Aqueous Work-up & Purification protection->workup1 intermediate Protected Intermediate: PG-Leu-OEt workup1->intermediate deprotection Step 3: Deprotection Reaction (e.g., TFA or Piperidine or H₂/Pd) intermediate->deprotection workup2 Step 4: Solvent Evaporation & Purification deprotection->workup2 end Final Product: H-Leu-OEt workup2->end

Caption: General workflow for N-protection and deprotection of H-Leu-OEt.

Protocol 1: N-Protection of this compound with (Boc)₂O

This protocol details the synthesis of Boc-Leu-OEt from this compound using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a 1:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium bicarbonate (approx. 2.5-3.0 equivalents) to neutralize the hydrochloride and act as a base.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05-1.1 equivalents) to the solution while stirring.[8]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-Leu-OEt, typically as a clear oil or white solid.

Protocol 2: Deprotection of Boc-Leu-OEt

This protocol describes the removal of the Boc group using strong acidic conditions.

Materials:

  • Boc-Leu-OEt

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

  • Dichloromethane (DCM, for TFA method)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (TFA Method):

  • Dissolve Boc-Leu-OEt (1.0 equivalent) in DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0°C.

  • Add trifluoroacetic acid (TFA, 5-10 equivalents, often used as a 20-50% solution in DCM) dropwise.[9]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield H-Leu-OEt.

Procedure (HCl/Dioxane Method):

  • Dissolve Boc-Leu-OEt in a minimal amount of a co-solvent if necessary, or use it neat.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl).[10][11]

  • Stir the mixture at room temperature for 30-60 minutes.[11]

  • Upon completion, evaporate the solvent under reduced pressure to yield this compound directly.

Protocol 3: N-Protection of this compound with Fmoc-OSu

This protocol details the synthesis of Fmoc-Leu-OEt using N-(9-Fluorenylmethoxycarbonyloxy)succinimide.

Materials:

  • This compound

  • Fmoc-OSu

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Add Fmoc-OSu (1.05 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, dilute the mixture with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure Fmoc-Leu-OEt.

Protocol 4: Deprotection of Fmoc-Leu-OEt

This protocol describes the standard base-mediated removal of the Fmoc group, which is central to Fmoc-based solid-phase peptide synthesis (SPPS).[13]

Materials:

  • Fmoc-Leu-OEt

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-Leu-OEt (1.0 equivalent) in DMF.

  • Add piperidine to create a 20% (v/v) solution.[18][19]

  • Stir the reaction at room temperature. The deprotection is typically very fast, often complete within 10-30 minutes.[20] Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The resulting crude H-Leu-OEt can be purified by column chromatography or used directly in the next step after ensuring all piperidine has been removed.

Protocol 5: N-Protection of this compound with Cbz-Cl

This protocol details the synthesis of Cbz-Leu-OEt using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • This compound

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether or Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in water and cool the solution to 0°C.

  • In a separate dropping funnel, prepare a solution of Cbz-Cl (1.1 equivalents) in diethyl ether.

  • In another dropping funnel, prepare a solution of 4M NaOH or 2M Na₂CO₃.

  • Add the Cbz-Cl solution and the base solution simultaneously and dropwise to the stirred amino acid ester solution at 0°C over 20-30 minutes, maintaining the pH between 9-10.[15]

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Separate the organic layer. Extract the aqueous layer with fresh diethyl ether (2x).

  • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Cbz-Leu-OEt.

Protocol 6: Deprotection of Cbz-Leu-OEt by Hydrogenolysis

This protocol describes the removal of the Cbz group via catalytic hydrogenation, a clean and efficient method.[16]

Materials:

Procedure:

  • Dissolve Cbz-Leu-OEt (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate).

  • Purge the flask with H₂ gas.

  • Stir the mixture vigorously under an atmosphere of H₂ (typically a balloon is sufficient for small scale) at room temperature.[6]

  • Monitor the reaction by TLC. The reaction is usually complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected H-Leu-OEt. The byproducts are toluene (B28343) and CO₂, which are volatile and easily removed.[16]

G start Synthetic Strategy? spps Solid-Phase Synthesis (SPPS) start->spps Yes solution Solution-Phase Synthesis start->solution No fmoc Use Fmoc-Leu-OH (Base-labile) spps->fmoc orthogonal Need Orthogonal Scheme? solution->orthogonal boc Use Boc-Leu-OH (Acid-labile) cbz Consider Cbz-Leu-OH (Hydrogenolysis) orthogonal->boc Yes orthogonal->boc No orthogonal->cbz Yes

Caption: Decision tree for selecting a protecting group strategy.

References

Application Notes and Protocols for H-Leu-OEt.HCl with HATU Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient use of L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) in amide bond formation using the highly effective HATU coupling reagent. The protocols outlined are suitable for solution-phase peptide synthesis, a common practice in drug discovery and development.

Introduction

Amide bond formation is a cornerstone of synthetic organic chemistry, particularly in the synthesis of peptides and peptidomimetics.[1][2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a premier coupling reagent due to its high efficiency, rapid reaction kinetics, and ability to minimize racemization, especially with sterically hindered amino acids.[3]

This document provides a comprehensive protocol for the coupling of an N-protected amino acid with this compound using HATU. It includes details on the reaction mechanism, stoichiometry, reaction conditions, and purification of the resulting dipeptide.

Mechanism of HATU-Mediated Coupling

The HATU-mediated coupling reaction proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the N-protected amino acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester intermediate, releasing tetramethylurea as a byproduct.[4]

  • Nucleophilic Attack by the Amine: The free amino group of H-Leu-OEt (generated in situ from this compound and a base) then attacks the carbonyl carbon of the OAt-active ester, leading to the formation of the desired peptide bond.[5] The 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety in HATU is crucial for its high performance, as it accelerates the coupling reaction.[3]

Quantitative Data Summary

The following tables provide a summary of the recommended stoichiometry and typical reaction parameters for the HATU-mediated coupling of an N-protected amino acid with this compound.

Table 1: Reagent Stoichiometry

ReagentEquivalents (eq)Purpose
N-Protected Amino Acid1.0Carboxylic acid component
This compound1.0 - 1.2Amine component
HATU1.0 - 1.2Coupling reagent
DIPEA (or other non-nucleophilic base)2.0 - 3.0Base for carboxylate formation and neutralization of HCl salt

Note: It is critical to use at least 2.0 equivalents of base: 1.0 equivalent to neutralize the HCl salt of the amino ester and 1.0 equivalent to facilitate the formation of the active ester.[5][6]

Table 2: Typical Reaction and Purification Parameters

ParameterValueNotes
Reaction Solvent Anhydrous DMF or DCMEnsures solubility of reagents and prevents side reactions with water.
Reaction Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by warming to room temperature to drive the reaction to completion.
Reaction Time 1 - 4 hoursReaction progress should be monitored by TLC or LC-MS.[7]
Typical Yield 85 - 98%Yields are dependent on the specific amino acids being coupled and the purity of the starting materials.
Purification Method Flash Column ChromatographyEffective for removing byproducts such as tetramethylurea and excess reagents.[8]

Experimental Protocols

This section provides a detailed protocol for the solution-phase coupling of an N-protected amino acid with this compound using HATU.

Materials
  • N-Protected Amino Acid (e.g., Boc-Phe-OH or Z-Phe-OH)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure
  • Preparation of the Amine Component: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.[6]

  • Activation of the Carboxylic Acid: In a separate dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution of the N-protected amino acid and HATU, slowly add DIPEA (2.0 eq) dropwise. Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the active ester.

  • Coupling Reaction: Add the solution of neutralized H-Leu-OEt from step 1 to the activated carboxylic acid mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.[7]

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).[5][9]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide.[8][10]

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the HATU-mediated coupling of an N-protected amino acid with this compound.

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental_Workflow start Start amine_prep Prepare Amine: Dissolve this compound in DMF Add DIPEA (1.0 eq) start->amine_prep acid_activation Activate Acid: Dissolve N-Protected Amino Acid & HATU in DMF Cool to 0°C Add DIPEA (2.0 eq) start->acid_activation coupling Coupling: Add amine solution to activated acid Warm to RT, stir 1-4h amine_prep->coupling acid_activation->coupling monitoring Monitor Reaction (TLC / LC-MS) coupling->monitoring workup Aqueous Workup: Dilute with EtOAc Wash with 1M HCl, NaHCO3, Brine monitoring->workup Reaction Complete purification Purification: Dry, concentrate, and purify by column chromatography workup->purification end End purification->end

Caption: Experimental workflow for solution-phase peptide coupling.

References

Application Notes and Protocols for the Purification of Peptides Synthesized with H-Leu-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, whether for basic research, therapeutic development, or diagnostics, is a meticulous process that culminates in a critical purification step. When utilizing H-Leu-OEt.HCl (L-Leucine ethyl ester hydrochloride) in peptide synthesis, the resulting crude product is a heterogeneous mixture containing the target peptide alongside truncated sequences, deletion sequences, byproducts from protecting group cleavage, and residual reagents.[1] Effective purification is therefore paramount to isolate the desired peptide with the high degree of purity required for downstream applications.

This document provides detailed application notes and protocols for the most common and effective techniques for purifying synthetic peptides. While the synthesis may involve specific reagents like this compound, the purification strategies are broadly applicable and are based on the physicochemical properties of the peptide itself. The primary methods covered are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC).

Peptide Purification Strategies: An Overview

The choice of purification strategy is dictated by the specific properties of the target peptide, such as its size, charge, and hydrophobicity, as well as the nature of the impurities present in the crude mixture.[2] A multi-step purification approach, often combining different chromatographic techniques, may be necessary to achieve the desired level of purity.

A general workflow for peptide purification is depicted below.

Peptide Purification Workflow CrudePeptide Crude Peptide Mixture (Post-synthesis & Cleavage) PrimaryPurification Primary Purification Step (e.g., RP-HPLC) CrudePeptide->PrimaryPurification Analysis1 Purity Analysis (Analytical HPLC, MS) PrimaryPurification->Analysis1 Pooling Fraction Pooling Analysis1->Pooling SecondaryPurification Secondary Purification Step (e.g., IEX or SEC, if needed) Pooling->SecondaryPurification If further purification is needed Lyophilization Lyophilization Pooling->Lyophilization If purity is sufficient Analysis2 Purity & Identity Confirmation (Analytical HPLC, MS, AAA) SecondaryPurification->Analysis2 Analysis2->Lyophilization FinalProduct Purified Peptide Lyophilization->FinalProduct

Caption: General workflow for the purification of synthetic peptides.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used and powerful technique for the purification of synthetic peptides.[1][3][4] The separation is based on the differential hydrophobic interactions of the peptide and impurities with a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[3][5]

Principle of Separation

Peptides are loaded onto the column in a polar aqueous mobile phase, where they bind to the hydrophobic stationary phase. Elution is achieved by gradually increasing the concentration of an organic solvent (typically acetonitrile) in the mobile phase.[1] More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[5]

RP_HPLC_Principle cluster_column RP-HPLC Column (Non-polar stationary phase) cluster_mobile_phase Mobile Phase Gradient StationaryPhase Hydrophobic Stationary Phase (e.g., C18) HighOrganic High % Organic Solvent (Peptides Elute) Hydrophilic Hydrophilic Impurities (Elute Early) StationaryPhase->Hydrophilic Elution TargetPeptide Target Peptide StationaryPhase->TargetPeptide Elution Hydrophobic Hydrophobic Impurities (Elute Late) StationaryPhase->Hydrophobic Elution LowOrganic Low % Organic Solvent (Peptides Bind) CrudeSample Crude Peptide Sample (in polar solvent) CrudeSample->StationaryPhase Loading

Caption: Principle of peptide separation by Reverse-Phase HPLC.

Experimental Protocol: Preparative RP-HPLC

Materials and Reagents:

  • Crude peptide, post-cleavage and precipitation

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 or C8 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA). If solubility is an issue, a small amount of organic solvent or a denaturant like guanidine (B92328) hydrochloride can be used, but ensure it is compatible with the column.[6] Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative RP-HPLC column with the starting mobile phase (e.g., Buffer A: 0.1% TFA in water) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the peptides using a linear gradient of increasing organic solvent concentration (e.g., Buffer B: 0.1% TFA in 90% ACN/10% water). A shallow gradient (e.g., 0.5-1% increase in Buffer B per minute) generally provides better resolution.[6]

  • Fraction Collection: Monitor the elution profile at a wavelength of 210-220 nm, where the peptide bond absorbs.[1] Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry (MS) to identify the fractions containing the target peptide at the desired purity.

  • Pooling and Lyophilization: Pool the fractions that meet the purity criteria. Freeze the pooled solution and lyophilize to obtain the purified peptide as a fluffy white powder.[1]

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Crude Peptide Purity (by HPLC)60 - 85%Highly dependent on peptide length and sequence complexity.[7]
Final Purity (after one RP-HPLC step)>95% - >98%Application-dependent; may require a second purification step.[8]
Overall Yield (after purification)10 - 40%Varies based on crude purity, peptide characteristics, and purification efficiency.[7]
Loading Capacity (Preparative C18)mg to gramsDependent on column dimensions and particle size.
Mobile Phase A0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[6]
Mobile Phase B0.1% TFA in AcetonitrileAcetonitrile is the most common organic modifier.[4]

Ion Exchange Chromatography (IEX)

Ion Exchange Chromatography separates peptides based on their net charge at a given pH.[5][9] It is an excellent complementary technique to RP-HPLC, as it separates based on a different physicochemical property.[9] IEX is particularly useful for separating peptides with charge differences from the target peptide, such as deletion sequences that may have a different isoelectric point (pI).

Principle of Separation

Peptides, being zwitterionic molecules, carry a net positive or negative charge depending on the pH of the buffer and their amino acid composition. In IEX, a charged stationary phase (the ion exchanger) is used.

  • Cation Exchange: A negatively charged stationary phase binds positively charged peptides (used at a pH below the peptide's pI).

  • Anion Exchange: A positively charged stationary phase binds negatively charged peptides (used at a pH above the peptide's pI).

Bound peptides are then eluted by increasing the salt concentration (ionic strength) or by changing the pH of the mobile phase to neutralize the charge on the peptide or the stationary phase.[5][10]

Experimental Protocol: Cation Exchange Chromatography

Materials and Reagents:

  • Partially purified peptide from RP-HPLC (if used as a secondary step) or crude peptide

  • Strong or weak cation exchange column

  • Binding Buffer (e.g., 20 mM Sodium Phosphate, pH 3.0)

  • Elution Buffer (e.g., 20 mM Sodium Phosphate with 1 M NaCl, pH 3.0)

  • HPLC or FPLC system

  • Desalting column or dialysis equipment

Procedure:

  • Sample Preparation: Dissolve the peptide in the Binding Buffer. Ensure the pH of the buffer is at least 1 unit below the pI of the target peptide to ensure a net positive charge.

  • Column Equilibration: Equilibrate the cation exchange column with Binding Buffer.

  • Loading and Washing: Load the sample onto the column. Wash the column with several column volumes of Binding Buffer to remove any unbound impurities.

  • Elution: Elute the bound peptides using a linear gradient of increasing salt concentration (from 0% to 100% Elution Buffer). Peptides with a lower net positive charge will elute at a lower salt concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of the target peptide using analytical RP-HPLC and MS.

  • Desalting: Pool the pure fractions and remove the high concentration of salt using a desalting column (a form of SEC) or dialysis.

  • Lyophilization: Lyophilize the desalted peptide solution.

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Purity ImprovementCan increase purity from ~80% to >99%Effective for removing charge-variant impurities.[11]
Recovery>90%Generally high recovery can be achieved.[11]
Binding pH (Cation Exchange)pH < pI of peptideEnsures a net positive charge for binding.
Binding pH (Anion Exchange)pH > pI of peptideEnsures a net negative charge for binding.
Elution MethodSalt Gradient (e.g., 0-1 M NaCl or KCl) or pH GradientSalt gradients are more common for peptide elution.[10]

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography, also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape in solution).[12][13] It is a non-denaturing technique that is often used as a final polishing step to remove aggregates (dimers, multimers) or small molecule impurities like residual salts or protecting groups.[12]

Principle of Separation

The stationary phase in SEC consists of porous beads. Larger molecules that cannot enter the pores travel through the column in the volume between the beads (the void volume) and elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.[14] The separation is based solely on size, with no interaction between the sample and the stationary phase.[12]

SEC_Principle cluster_column SEC Column p1 p2 p3 ElutedLarge p3->ElutedLarge Elute First p4 p5 p4->p5 p8 p5->p8 p6 p7 p9 p8->p9 ElutedSmall p9->ElutedSmall Elute Last p9->ElutedSmall LargeMol Large Molecules LargeMol->ElutedLarge SmallMol Small Molecules SmallMol->p4

Caption: Principle of separation by Size Exclusion Chromatography.

Experimental Protocol: SEC for Peptide Polishing

Materials and Reagents:

  • Purified peptide (e.g., post-RP-HPLC)

  • SEC column with an appropriate molecular weight fractionation range

  • Isocratic Mobile Phase (e.g., Phosphate Buffered Saline (PBS) or a volatile buffer like ammonium (B1175870) acetate/formate if lyophilization is required)

  • HPLC or FPLC system

Procedure:

  • Column and Sample Preparation: Equilibrate the SEC column extensively with the chosen isocratic mobile phase. Dissolve the peptide sample in the same mobile phase.

  • Injection and Elution: Inject the sample onto the column. The volume should be a small fraction of the total column volume (typically 1-2%) for optimal resolution. Elute with the isocratic mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions based on the elution volume. Aggregates will elute first, followed by the monomeric peptide, and then smaller molecules.

  • Analysis and Final Steps: Analyze the fractions by analytical RP-HPLC to confirm purity. Pool the desired fractions and lyophilize if a volatile buffer was used. If a non-volatile buffer like PBS was used, the peptide is ready for use in that buffer system.

Quantitative Data Summary
ParameterTypical Value/RangeNotes
ApplicationAggregate removal, desalting, buffer exchange.Often used as a final polishing step.[12]
Mobile PhaseIsocratic (e.g., PBS, Ammonium Acetate)Must be compatible with the peptide and downstream application. High salt can minimize secondary interactions.[15]
ResolutionLower than RP-HPLC or IEXPrimarily for separating species with significant size differences.
Sample Volume< 2% of column volumeCritical for achieving good resolution.
Flow RateRelatively lowSlower flow rates allow for better diffusion into pores, improving separation.[16]

Conclusion

The purification of peptides synthesized using this compound, or any other synthetic strategy, is a critical determinant of final product quality. RP-HPLC remains the gold standard for achieving high purity due to its exceptional resolving power for closely related peptide species.[4][5] However, orthogonal techniques like Ion Exchange and Size Exclusion Chromatography are invaluable tools, particularly in multi-step purification schemes, for removing challenging impurities such as charge variants and aggregates. The selection and optimization of these techniques, guided by the principles and protocols outlined in these notes, will enable researchers, scientists, and drug development professionals to consistently obtain highly pure peptides for their intended applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of Peptides Using H-Leu-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of therapeutic peptide development and manufacturing, the efficient and scalable synthesis of peptide chains is of paramount importance. Solution-phase peptide synthesis (SPPS), while a more traditional method compared to solid-phase peptide synthesis (SPPS), remains a highly relevant and cost-effective strategy for the large-scale production of dipeptides and shorter peptide fragments. This application note details the use of L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) as a key starting material in the solution-phase synthesis of peptides, focusing on the widely used Boc/Bzl protection strategy.

This compound serves as the C-terminal amino acid residue, with its carboxyl group protected as an ethyl ester. This protection strategy is advantageous for its stability under the conditions required for the removal of the N-terminal Boc protecting group and for the coupling reactions. The following sections provide detailed protocols, quantitative data on synthesis efficiency, and a visual representation of the experimental workflow for the large-scale synthesis of a model dipeptide.

Data Presentation

The efficiency of peptide coupling reactions is critical for the overall yield and purity of the final peptide. The following tables summarize typical quantitative data for the solution-phase synthesis of dipeptides using amino acid ethyl esters, based on established coupling methodologies.

Table 1: Coupling Efficiency of Boc-Protected Amino Acids with Amino Acid Ethyl Esters

N-Terminal Amino Acid (Boc-Xaa-OH)C-Terminal Amino Acid (H-Yaa-OEt.HCl)Coupling ReagentsSolvent SystemTypical Yield (%)Typical Purity (%)
Boc-Ala-OHH-Gly-OEt.HClDCC/HOBtDichloromethane (DCM)85-95>95[1]
Boc-Phe-OHH-Phe-OEt.HClDCC/HOBtChloroform/DCM~87[2]>95
Boc-Ala-OHThis compound (projected)DCC/HOBtDichloromethane (DCM)85-95>95
Boc-Gly-OHThis compound (projected)EDC.HCl/HOBtDMF80-90>95

Table 2: Deprotection Efficiency of Boc-Protected Dipeptides

Protected DipeptideDeprotection ReagentSolventReaction TimeTypical Yield (%)
Boc-Phe-Phe-OEtTrifluoroacetic Acid (TFA)Chloroform/DCM2-4 hours~82[2]
Boc-Ala-Leu-OEtTrifluoroacetic Acid (TFA)Dichloromethane (DCM)1-2 hours[1]>95

Experimental Protocols

The following protocols provide a detailed methodology for the large-scale synthesis of a model dipeptide, Boc-Ala-Leu-OEt, using this compound. These protocols are adapted from established procedures for similar dipeptide syntheses.[1][2]

Protocol 1: Large-Scale Synthesis of Boc-Ala-Leu-OEt

This protocol details the coupling of Boc-L-Alanine (Boc-Ala-OH) with L-Leucine ethyl ester hydrochloride (this compound) using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling reagents.

Materials:

  • Boc-Ala-OH

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of this compound:

    • In a large reaction vessel, suspend this compound (1.05 equivalents) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add DIPEA or TEA (1.05 equivalents) dropwise while stirring.

    • Stir the mixture at 0 °C for 20-30 minutes to ensure complete neutralization.

  • Activation of Boc-Ala-OH:

    • In a separate reaction vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice-water bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Boc-Ala-OH solution.

    • Stir the mixture at 0 °C for 30-45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Coupling Reaction:

    • Add the neutralized H-Leu-OEt solution from step 1 to the activated Boc-Ala-OH mixture.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • Purify the crude product by silica (B1680970) gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Boc-Deprotection of Boc-Ala-Leu-OEt

This protocol describes the removal of the N-terminal Boc protecting group to yield the dipeptide ethyl ester as a trifluoroacetate (B77799) salt, which can be used for further peptide chain elongation.

Materials:

  • Boc-Ala-Leu-OEt

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the purified Boc-Ala-Leu-OEt in anhydrous DCM.

    • Add an equal volume of TFA to the solution (1:1 v/v).[1]

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the completion of the reaction by TLC.

  • Isolation of the Product:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate with DCM two to three times.[1]

    • Dissolve the resulting oily residue in a minimal amount of DCM or methanol.

    • Add cold diethyl ether dropwise with vigorous stirring until a white precipitate forms.

    • Collect the precipitated H-Ala-Leu-OEt.TFA salt by filtration.

    • Wash the precipitate with cold diethyl ether and dry under vacuum.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the solution-phase synthesis of a dipeptide using this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_deprotection Deprotection (for chain elongation) cluster_product Products Boc-Xaa-OH Boc-Xaa-OH Activation Activation of Boc-Xaa-OH (DCC/HOBt in DCM, 0°C) Boc-Xaa-OH->Activation This compound This compound Neutralization Neutralization of this compound (DIPEA or TEA in DCM, 0°C) This compound->Neutralization Coupling Coupling Reaction (0°C to Room Temp, 12-24h) Neutralization->Coupling Activation->Coupling Filtration Filtration of DCU Coupling->Filtration Extraction Aqueous Work-up (Acidic & Basic Washes) Filtration->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography or Recrystallization) Drying->Purification Protected_Dipeptide Protected Dipeptide (Boc-Xaa-Leu-OEt) Purification->Protected_Dipeptide Deprotection Boc Deprotection (TFA in DCM) Isolation Precipitation & Isolation Deprotection->Isolation Deprotected_Dipeptide Deprotected Dipeptide Salt (H-Xaa-Leu-OEt.TFA) Isolation->Deprotected_Dipeptide Protected_Dipeptide->Deprotection

Caption: Experimental workflow for solution-phase dipeptide synthesis using this compound.

G cluster_coupling Peptide Bond Formation cluster_protection Protecting Group Strategy cluster_purification Purification & Isolation Carboxyl_Activation Carboxyl Group Activation Peptide_Bond Peptide Bond Carboxyl_Activation->Peptide_Bond Amine_Nucleophile Free Amine Nucleophile Amine_Nucleophile->Peptide_Bond Byproduct_Removal Byproduct Removal (e.g., DCU Filtration) Peptide_Bond->Byproduct_Removal N_Protection N-Terminal Protection (e.g., Boc) N_Protection->Carboxyl_Activation Orthogonality Orthogonal Deprotection N_Protection->Orthogonality C_Protection C-Terminal Protection (e.g., Ethyl Ester) C_Protection->Amine_Nucleophile C_Protection->Orthogonality Intermediate_Purification Intermediate Purification (Chromatography) Byproduct_Removal->Intermediate_Purification Final_Product Final Product Isolation Intermediate_Purification->Final_Product

Caption: Logical relationships in solution-phase peptide synthesis.

References

Application Notes and Protocols for H-Leu-OEt.HCl in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide libraries are powerful tools in drug discovery and chemical biology for identifying novel ligands, enzyme substrates, and inhibitors. The synthesis of these libraries often relies on robust and efficient chemical strategies. H-Leu-OEt.HCl, or L-Leucine ethyl ester hydrochloride, is a readily available and cost-effective building block that can be strategically employed in the creation of peptide libraries. Its primary application is in solution-phase synthesis, where it can serve as the C-terminal anchor for the library. Additionally, while less direct, its structural motif can be incorporated at the C-terminus of resin-bound peptides in solid-phase synthesis.

These application notes provide detailed protocols and workflows for the use of this compound in the generation of peptide libraries, catering to both solution-phase and solid-phase methodologies.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a model dipeptide using this compound in a solution-phase approach and representative data for solid-phase peptide synthesis.

Table 1: Materials and Reagents for Solution-Phase Dipeptide Synthesis

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₈H₁₈ClNO₂195.69C-terminal amino acid
Boc-Xaa-OHVariableVariableN-protected amino acid (Xaa = any amino acid)
HBTUC₁₁H₁₆F₆N₅O P379.24Coupling agent
DIPEAC₈H₁₉N129.24Base
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Boc deprotection agent

Table 2: Illustrative Yields and Purity for Solution-Phase Dipeptide Synthesis

StepProductTypical Yield (%)Typical Purity (by HPLC) (%)
CouplingBoc-Xaa-Leu-OEt85-95>95
DeprotectionH-Xaa-Leu-OEt.TFA90-98>98

Table 3: Representative Data for Solid-Phase Peptide Library Synthesis (per peptide)

ParameterValueNotes
Resin Loading0.5 - 1.0 mmol/gDependent on the resin type.
Coupling Efficiency>99%Monitored by Kaiser test.
Final Cleavage Yield70-90%Sequence-dependent.
Average Purity per Peptide>85%Characterized by LC-MS.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Library Synthesis using this compound

This protocol describes a "split-and-pool" approach for the synthesis of a tripeptide library with the general structure Xaa-Yaa-Leu-OEt, where this compound serves as the starting material.

1. Neutralization of this compound:

  • Dissolve this compound (1 equivalent) in dichloromethane (B109758) (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) and stir for 15 minutes at room temperature.

2. First Coupling Step (Yaa-Leu-OEt):

  • In separate reaction vessels, dissolve a Boc-protected amino acid (Boc-Yaa-OH, 1.2 equivalents) for each 'Yaa' position in the library in DCM.

  • Add HBTU (1.2 equivalents) and DIPEA (2.4 equivalents) to each vessel and pre-activate for 5 minutes.

  • Divide the neutralized H-Leu-OEt solution into equal portions and add one portion to each reaction vessel containing an activated Boc-Yaa-OH.

  • Stir the reactions for 2-4 hours at room temperature. Monitor completion by TLC.

  • Combine (pool) the reaction mixtures and perform an aqueous work-up (wash with 1M HCl, saturated NaHCO₃, and brine). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

3. First Deprotection Step (H-Yaa-Leu-OEt):

  • Dissolve the pooled Boc-Yaa-Leu-OEt product in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.

  • Stir for 30-60 minutes at room temperature.

  • Remove the solvent and excess TFA in vacuo. Co-evaporate with DCM three times to ensure complete removal of TFA.

4. Second Coupling and Deprotection Steps (Xaa-Yaa-Leu-OEt):

  • Repeat the "split-and-pool" process:

    • Neutralize the pooled H-Yaa-Leu-OEt.TFA salt with DIPEA.

    • Split the neutralized solution into portions.

    • Couple with a new set of pre-activated Boc-Xaa-OH amino acids.

    • Pool the reaction mixtures and perform an aqueous work-up.

    • Perform the final Boc deprotection with TFA in DCM.

5. Library Characterization:

  • The final library (a mixture of H-Xaa-Yaa-Leu-OEt peptides) should be characterized by LC-MS to confirm the presence of the expected peptide masses.

Protocol 2: Solid-Phase "Split-and-Pool" Peptide Library Synthesis

This protocol outlines the synthesis of a peptide library on a solid support, which can be subsequently cleaved to yield peptides with a C-terminal ethyl ester, analogous to using this compound.

1. Resin Preparation:

  • Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF.

2. "Split-and-Pool" Synthesis Cycles:

  • Split: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at the first position.

  • Couple:

    • In each portion, add a solution of an Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Agitate for 1-2 hours.

    • Confirm complete coupling using a Kaiser test (ninhydrin test).

  • Pool: Combine all resin portions and wash thoroughly with DMF.

  • Deprotect: Remove the Fmoc group from the pooled resin using 20% piperidine in DMF.

  • Repeat: Repeat the split, couple, and pool steps for each subsequent position in the peptide library.

3. Cleavage and C-terminal Esterification:

  • After the final synthesis cycle and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • To generate C-terminal ethyl esters, perform the cleavage in the presence of ethanol (B145695). A common method is to treat the resin with a solution of HCl in ethanol (e.g., 1.25 M) or a TFA/DCM/Ethanol mixture. This step requires optimization depending on the resin and peptide sequence.

  • Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and decant the ether. Repeat the ether wash.

  • Dry the peptide library under vacuum.

Visualizations

experimental_workflow_solution_phase cluster_start Initialization cluster_split1 First Coupling (Split-and-Pool) cluster_couple1 Parallel Coupling cluster_deprot1 First Deprotection cluster_split2 Second Coupling (Split-and-Pool) cluster_couple2 Parallel Coupling cluster_final Final Steps start This compound neut Neutralization with DIPEA start->neut split1 Split into N portions neut->split1 c1 Couple Boc-Yaa1-OH split1->c1 c2 Couple Boc-Yaa2-OH split1->c2 c_dots ... cn Couple Boc-YaaN-OH split1->cn pool1 Pool and Work-up c1->pool1 c2->pool1 cn->pool1 deprot1 Boc Deprotection with TFA pool1->deprot1 split2 Split into M portions deprot1->split2 d1 Couple Boc-Xaa1-OH split2->d1 d2 Couple Boc-Xaa2-OH split2->d2 d_dots ... dm Couple Boc-XaaM-OH split2->dm pool2 Pool and Work-up d1->pool2 d2->pool2 dm->pool2 deprot2 Final Boc Deprotection pool2->deprot2 end Peptide Library (H-Xaa-Yaa-Leu-OEt) deprot2->end

Caption: Workflow for solution-phase "split-and-pool" peptide library synthesis.

experimental_workflow_solid_phase cluster_synthesis On-Resin Synthesis Cycle (repeated) cluster_couple Parallel Coupling cluster_cleavage Final Steps start Resin with free amine split Split Resin start->split c1 Couple Fmoc-AA1-OH split->c1 c2 Couple Fmoc-AA2-OH split->c2 c_dots ... cn Couple Fmoc-AAN-OH split->cn pool Pool Resin c1->pool c2->pool cn->pool deprot Fmoc Deprotection pool->deprot deprot->start Next Cycle cleave Cleavage from Resin (e.g., TFA/Ethanol) deprot->cleave Final Cycle precip Precipitation and Drying cleave->precip end Peptide Library precip->end

Caption: Workflow for solid-phase "split-and-pool" peptide library synthesis.

signaling_pathway cluster_screening Screening Assay cluster_pathway Generic Signaling Pathway Modulation lib Peptide Library (e.g., containing H-Leu-OEt) target Target Protein (e.g., Kinase, Receptor) lib->target Binding hit Hit Peptide target->hit Identified protein2 Signaling Protein 2 (Target of Inhibition) hit->protein2 Inhibits Interaction or Activity ligand Extracellular Ligand receptor Receptor ligand->receptor protein1 Signaling Protein 1 receptor->protein1 protein1->protein2 response Cellular Response protein2->response

Caption: Inhibition of a signaling pathway by a hit peptide from a library screen.

Disclaimer

The provided protocols are generalized and may require optimization based on the specific amino acid sequence, scale of the synthesis, and available laboratory equipment. It is recommended to perform small-scale trial reactions to determine the optimal conditions before proceeding with the synthesis of a full library.

Application Notes and Protocols for the Use of H-Leu-OEt.HCl in Therapeutic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is a valuable building block in the synthesis of peptides, particularly in solution-phase methodologies. Its ethyl ester C-terminal protection offers advantages in specific synthetic strategies, allowing for the construction of peptide fragments that can be further elaborated into more complex therapeutic peptides. While solid-phase peptide synthesis (SPPS) is a dominant technique, solution-phase synthesis remains crucial for large-scale production and for the synthesis of certain peptide sequences where SPPS may be inefficient.

These application notes provide detailed protocols for the incorporation of this compound into di- and tri-peptide fragments, which can serve as key intermediates in the synthesis of larger, therapeutically relevant peptides. The methodologies described herein are based on established peptide coupling techniques and provide a framework for the efficient and high-purity synthesis of these valuable intermediates.

Data Presentation

Table 1: Materials and Reagents for Peptide Synthesis
ReagentFormulaMolecular Weight ( g/mol )Role
This compoundC₈H₁₈ClNO₂195.69Amino acid building block
Boc-Phe-OHC₁₄H₁₉NO₄265.31N-protected amino acid
Cbz-Ala-Phe-OHC₂₀H₂₂N₂O₅386.40N-protected dipeptide
HBTUC₁₁H₁₅F₆N₆OP379.24Coupling reagent
DIPEAC₈H₁₉N129.24Base
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Deprotection reagent
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Solvent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Ethyl acetate (B1210297) (EtOAc)C₄H₈O₂88.11Solvent
Saturated NaHCO₃NaHCO₃84.01Aqueous wash
BrineNaCl58.44Aqueous wash
Anhydrous Na₂SO₄Na₂SO₄142.04Drying agent
Table 2: Summary of Quantitative Data for Model Peptide Syntheses
Peptide FragmentSynthesis StepTypical Yield (%)Typical Purity (%) (Post-Purification)
Boc-Phe-Leu-OEt Coupling of Boc-Phe-OH and this compound85-95>98
H-Phe-Leu-OEt.TFA TFA deprotection of Boc-Phe-Leu-OEt90-98>98
Cbz-Ala-Phe-Leu-OEt Coupling of Cbz-Ala-Phe-OH and this compound80-90>97

Experimental Protocols

Protocol 1: Synthesis of the Dipeptide H-Phe-Leu-OEt

This protocol details the synthesis of the dipeptide Phenylalanyl-Leucine ethyl ester, a potential intermediate for more complex therapeutic peptides.

Step 1: Coupling of Boc-Phe-OH with this compound to form Boc-Phe-Leu-OEt

  • Reaction Setup: In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq) in dichloromethane (DCM).

  • Amine Neutralization: In a separate flask, suspend this compound (1.0 eq) in DCM and add N,N-Diisopropylethylamine (DIPEA) (2.2 eq). Stir for 10-15 minutes at room temperature to neutralize the hydrochloride.

  • Coupling Agent Addition: To the solution of Boc-Phe-OH, add HBTU (1.1 eq).

  • Coupling Reaction: Add the neutralized H-Leu-OEt solution to the activated Boc-Phe-OH solution. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Phe-Leu-OEt.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Step 2: Deprotection of Boc-Phe-Leu-OEt to yield H-Phe-Leu-OEt.TFA

  • Deprotection Reaction: Dissolve the purified Boc-Phe-Leu-OEt (1.0 eq) in a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting product, H-Phe-Leu-OEt.TFA, can be used in the next coupling step without further purification.

Protocol 2: Synthesis of the Tripeptide Cbz-Ala-Phe-Leu-OEt

This protocol outlines the synthesis of a protected tripeptide, which can be a building block for larger peptide structures.

  • Reaction Setup: Dissolve the N-protected dipeptide, Cbz-Ala-Phe-OH (1.0 eq), in N,N-Dimethylformamide (DMF).

  • Amine Component Preparation: In a separate flask, neutralize this compound (1.0 eq) with DIPEA (2.2 eq) in DMF.

  • Coupling Activation: Add HBTU (1.1 eq) to the Cbz-Ala-Phe-OH solution.

  • Coupling Reaction: Add the neutralized H-Leu-OEt solution to the activated dipeptide solution. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Isolation: Filter the precipitate and wash thoroughly with water. The crude product can be further washed with a cold, dilute acid solution and then water to remove any remaining impurities.

  • Purification: Recrystallize the crude Cbz-Ala-Phe-Leu-OEt from a suitable solvent system, such as ethanol/water, to obtain the purified tripeptide.

Mandatory Visualization

experimental_workflow_dipeptide start Start boc_phe Boc-Phe-OH in DCM start->boc_phe h_leu_oet This compound + DIPEA in DCM start->h_leu_oet coupling Coupling Reaction (2-4h, RT) boc_phe->coupling h_leu_oet->coupling hbtu HBTU hbtu->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification boc_phe_leu_oet Boc-Phe-Leu-OEt purification->boc_phe_leu_oet deprotection TFA/DCM Deprotection (1-2h, RT) boc_phe_leu_oet->deprotection h_phe_leu_oet H-Phe-Leu-OEt.TFA deprotection->h_phe_leu_oet end End h_phe_leu_oet->end

Caption: Workflow for the synthesis of the dipeptide H-Phe-Leu-OEt.TFA.

experimental_workflow_tripeptide start Start cbz_ala_phe Cbz-Ala-Phe-OH in DMF start->cbz_ala_phe h_leu_oet This compound + DIPEA in DMF start->h_leu_oet coupling Coupling Reaction (4-6h, RT) cbz_ala_phe->coupling h_leu_oet->coupling hbtu HBTU hbtu->coupling precipitation Precipitation in Water coupling->precipitation purification Recrystallization precipitation->purification cbz_ala_phe_leu_oet Cbz-Ala-Phe-Leu-OEt purification->cbz_ala_phe_leu_oet end End cbz_ala_phe_leu_oet->end

Caption: Workflow for the synthesis of the tripeptide Cbz-Ala-Phe-Leu-OEt.

Therapeutic Relevance of Short Peptides Containing Leucine (B10760876)

Short peptides, including di- and tripeptides, can exhibit significant biological activity and have therapeutic potential. While the specific therapeutic applications of the model peptides described here are not fully established, related short peptides have demonstrated a range of activities:

  • Antimicrobial and Antifungal Properties: Cyclic dipeptides containing proline and leucine or phenylalanine have shown antimicrobial effects.[1]

  • Modulation of Receptor Activity: Analogues of the tripeptide Pro-Leu-Gly-NH2 have been synthesized and shown to enhance the binding of dopamine (B1211576) receptor agonists to striatal dopamine receptors, suggesting a role in neurological pathways.[2]

  • Enzyme Inhibition: The peptide leucine arginine has been identified as a potent trypsin inhibitor with therapeutic potential in inflammatory conditions like asthma.[3]

The synthesis of di- and tripeptides containing a C-terminal leucine ethyl ester, such as those detailed in these protocols, provides valuable intermediates for the exploration of new therapeutic agents. The ethyl ester can serve as a protecting group for further elongation of the peptide chain or can be a feature of the final active molecule, potentially influencing its pharmacokinetic properties.

Conclusion

This compound is a versatile and cost-effective reagent for the solution-phase synthesis of peptide fragments. The protocols provided here for the synthesis of a dipeptide and a tripeptide demonstrate its utility in constructing key intermediates for the development of therapeutic peptides. The straightforward reaction conditions and purification methods make these procedures amenable to both laboratory-scale synthesis and potential scale-up for drug development applications. The ability to generate these building blocks efficiently opens avenues for the discovery and optimization of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Esterification of L-Leucine to H-Leu-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl), a common intermediate in peptide synthesis and pharmaceutical development. The primary method described is the esterification of L-Leucine using thionyl chloride (SOCl₂) in absolute ethanol (B145695), a robust and high-yielding procedure. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

L-Leucine ethyl ester hydrochloride is a valuable derivative of the essential amino acid L-Leucine. The protection of the carboxylic acid as an ethyl ester allows for the selective reaction of the amino group in subsequent synthetic steps, such as peptide bond formation. The hydrochloride salt form enhances the stability and handling of the otherwise basic amino ester. The most common and efficient method for this transformation is the Fischer esterification, facilitated by the in-situ generation of hydrochloric acid from the reaction of thionyl chloride and ethanol.

Reaction Mechanism

The esterification of L-Leucine with thionyl chloride in ethanol proceeds through a multi-step mechanism. Initially, thionyl chloride reacts with ethanol to form ethyl chlorosulfite and hydrochloric acid (HCl). The HCl then protonates the amino group of L-Leucine, making the carboxylic acid group more susceptible to nucleophilic attack. In parallel, thionyl chloride can also activate the carboxylic acid group by forming an acyl chlorosulfite intermediate. The ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of sulfur dioxide and chloride ion yields the ethyl ester. The protonated amino group remains as the hydrochloride salt.

Reaction_Mechanism cluster_activation Activation Phase cluster_esterification Esterification Phase SOCl2 SOCl2 HCl HCl SOCl2->HCl reacts with EtOH EtOH EtOH Activated_Carboxyl Activated Carboxyl L-Leucine L-Leucine Protonated_Leucine Protonated L-Leucine L-Leucine->Protonated_Leucine + HCl Protonated_Leucine->Activated_Carboxyl + SOCl2 This compound This compound Activated_Carboxyl->this compound + EtOH - SO2, - HCl

Caption: Reaction mechanism for the esterification of L-Leucine.

Experimental Protocol

This protocol details the synthesis of this compound using L-Leucine, absolute ethanol, and thionyl chloride.

3.1. Materials and Equipment

  • L-Leucine

  • Absolute Ethanol (anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum desiccator

3.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend L-Leucine (1.0 eq) in absolute ethanol. Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The reaction can also be refluxed for 2-4 hours to expedite completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol and any remaining thionyl chloride. This will yield a crude solid or oil.

  • Purification: Recrystallize the crude product from a mixture of absolute ethanol and anhydrous diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether. Dry the purified this compound under vacuum in a desiccator.

Quantitative Data

The following table summarizes the typical reaction conditions and reported yields for the synthesis of this compound.

ParameterValueReference
Reactants
L-Leucine1.0 eqGeneral Protocol
Thionyl Chloride1.1 - 1.5 eqGeneral Protocol
SolventAbsolute EthanolGeneral Protocol
Reaction Conditions
Initial Temperature0-5 °CGeneral Protocol
Reaction TemperatureRoom Temperature or RefluxGeneral Protocol
Reaction Time12-24 hours (RT) or 2-4 hours (Reflux)General Protocol
Yield and Purity
Reported Yield80-85%[1]
Purity>99% after recrystallization[1]
Characterization
Melting Point134-138 °C[2]
Optical Rotation [α]D²⁰+16.5° to +19.5° (c=5 in ethanol)[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start suspend_leucine Suspend L-Leucine in Ethanol start->suspend_leucine cool_mixture Cool to 0-5°C suspend_leucine->cool_mixture add_socl2 Add Thionyl Chloride Dropwise cool_mixture->add_socl2 react Stir at Room Temperature or Reflux add_socl2->react concentrate Concentrate under Reduced Pressure react->concentrate recrystallize Recrystallize from Ethanol/Ether concentrate->recrystallize filter_wash Filter and Wash with Ether recrystallize->filter_wash dry Dry under Vacuum filter_wash->dry end This compound dry->end

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • The reaction of thionyl chloride with ethanol is exothermic and produces HCl gas. Ensure slow and controlled addition to manage the temperature and gas evolution.

  • All glassware should be dry, as thionyl chloride reacts violently with water.

Conclusion

The esterification of L-Leucine to its ethyl ester hydrochloride using thionyl chloride in ethanol is a reliable and high-yielding method suitable for laboratory and potential scale-up applications. Adherence to the detailed protocol and safety precautions will ensure the successful synthesis of this important amino acid derivative for further use in research and development.

References

Troubleshooting & Optimization

Troubleshooting low yield in peptide coupling with H-Leu-OEt.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during peptide synthesis, with a specific focus on troubleshooting low yields in peptide coupling reactions involving H-Leu-OEt.HCl.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: We are experiencing a significantly low yield in our peptide coupling reaction with this compound. What are the most common causes?

Low yields in peptide couplings, especially with sterically hindered amino acids like leucine (B10760876), can stem from several factors. The primary culprits are often incomplete activation of the carboxylic acid, incomplete coupling due to steric hindrance, or issues related to the starting materials and reaction conditions.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.[3]

Q2: How does the hydrochloride salt of this compound affect the coupling reaction?

The hydrochloride salt (HCl) of H-Leu-OEt must be neutralized to the free amine for it to act as a nucleophile in the coupling reaction. Failure to add a suitable base in a sufficient amount will result in no reaction. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically used for this purpose.[4][5] It is crucial to add at least one equivalent of the base to neutralize the salt, with additional base often required depending on the coupling chemistry employed.[5]

Q3: The steric hindrance of the leucine side chain seems to be a problem. How can we improve coupling efficiency?

Steric hindrance from the isobutyl side chain of leucine can significantly slow down the reaction rate, leading to incomplete coupling.[6][7] To overcome this, consider the following strategies:

  • Switch to a more potent coupling reagent: Standard carbodiimide (B86325) reagents like DCC or EDC may be insufficient.[1] More powerful onium salt-based reagents such as HATU, HBTU, or COMU are generally more effective for sterically hindered couplings.[1][6]

  • Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight) or moderately increasing the temperature can help drive the reaction to completion.[1] However, be mindful that prolonged reaction times or higher temperatures can increase the risk of racemization.[4][6]

  • Double coupling: If monitoring the reaction (e.g., with a Kaiser test in solid-phase synthesis) indicates incomplete coupling, repeating the coupling step with fresh reagents can be an effective strategy.[2]

Q4: Which coupling reagent should we choose for our reaction with this compound?

The choice of coupling reagent is critical. While cost-effective, carbodiimides (DCC, EDC) are often less efficient for sterically hindered couplings and are almost always used with additives like HOBt or OxymaPure to improve efficiency and reduce racemization.[5][8] For challenging couplings involving this compound, aminium/uronium salts are highly recommended.[5][6]

Q5: Could the solvent be the cause of our low yield?

Yes, the solvent plays a crucial role. Poor solubility of the reactants can lead to a heterogeneous reaction mixture and significantly lower the reaction rate.[1]

  • Ensure Anhydrous Conditions: The presence of water can hydrolyze activated esters, reducing the amount of reagent available for coupling.[9] Use high-purity, anhydrous solvents.

  • Solvent Choice: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for peptide coupling.[5] If solubility is an issue, consider using a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a solvent mixture. In some cases, adding a small amount of dimethyl sulfoxide (B87167) (DMSO) can aid in solubilization.[1]

Q6: How do we properly set up the reaction to ensure the best possible yield?

Proper setup and order of addition are critical. The carboxylic acid component is typically pre-activated with the coupling reagent before the amine component is introduced.

  • Dissolve the N-protected amino acid and the coupling reagent (and additive, if applicable) in an anhydrous solvent.

  • In a separate flask, dissolve the this compound and the neutralizing base (e.g., DIPEA) in the solvent.

  • Add the neutralized amine solution to the activated carboxylic acid solution.[5]

Allowing the activation to proceed for a few minutes before adding the amine can be beneficial, but prolonged pre-activation should be avoided as it can lead to side reactions or racemization.[6]

Data Summary: Comparison of Common Coupling Reagents

The selection of a coupling reagent is a critical parameter for achieving high yields, especially with sterically hindered amino acids. The following table provides a comparative summary of commonly used reagents.

Coupling Reagent ClassExamplesCoupling EfficiencyRacemization RiskNotes
Carbodiimides DCC, DIC, EDCModerateModerate to HighCost-effective; almost always used with additives (HOBt, OxymaPure) to suppress racemization. Byproducts can be difficult to remove (e.g., DCU).[5]
Phosphonium Salts PyBOP, PyAOPHighLowHighly reactive and effective for sterically hindered amino acids.[5][6] Byproducts are generally water-soluble.
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTU, COMUVery HighLowAmong the most efficient reagents, especially for difficult couplings.[1][6] HATU and COMU are often considered superior due to the formation of highly reactive OAt or Oxyma esters.[6][10]

Experimental Protocol: Solution-Phase Peptide Coupling using HATU

This protocol describes a general procedure for the coupling of an N-protected amino acid to this compound using HATU, a highly efficient coupling reagent suitable for sterically hindered amino acids.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, ice bath, and standard laboratory glassware.

Procedure:

  • Activation of the Carboxylic Acid:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.0 eq) dropwise while stirring. A color change may be observed.

    • Allow the activation to proceed for 5-10 minutes at 0 °C.[5]

  • Neutralization of the Amine:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and form the free amine in situ.[5]

  • Coupling Reaction:

    • Add the neutralized H-Leu-OEt solution from step 2 to the activated amino acid solution from step 1 at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[1][5]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel to obtain the pure product.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving low yield in peptide coupling reactions.

Troubleshooting_Workflow cluster_start cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_sm_solutions Starting Material Issues cluster_base_solutions Neutralization Failure cluster_coupling_solutions Incomplete Coupling start Low Peptide Coupling Yield with this compound check_sm 1. Verify Starting Materials (Purity of Amino Acids, Reagents, Anhydrous Solvent) start->check_sm Start Here check_neutralization 2. Confirm Amine Neutralization (≥1 eq. of non-nucleophilic base used?) check_sm->check_neutralization sol_sm Use high-purity reagents. Dry solvents thoroughly. check_sm->sol_sm Impurity/Water Detected check_reaction 3. Analyze Reaction (LC-MS/TLC of crude mixture) check_neutralization->check_reaction sol_base Add ≥1 eq. of DIPEA or NMM to neutralize HCl salt. check_neutralization->sol_base Base Omitted/Insufficient sol_coupling_reagent Switch to stronger coupling reagent (e.g., HATU, HBTU, COMU) check_reaction->sol_coupling_reagent Unreacted Starting Materials (Steric Hindrance) end_node Optimized Yield sol_sm->end_node sol_base->end_node sol_coupling_conditions Increase reaction time. Repeat coupling step (double couple). sol_coupling_reagent->sol_coupling_conditions sol_solubility Change solvent (e.g., NMP). Use solvent mixture. sol_coupling_conditions->sol_solubility sol_solubility->end_node

Caption: A decision tree for systematically troubleshooting low peptide coupling yields.

References

Technical Support Center: Optimizing Solvent Conditions for H-Leu-OEt.HCl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent conditions for reactions involving L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on solvent-related problems.

Problem Potential Cause Recommended Solution
Low or No Solubility of this compound This compound is a salt and has high polarity, making it poorly soluble in nonpolar organic solvents.- For direct dissolution: Use polar solvents such as water, methanol, or ethanol. Polar aprotic solvents like DMF and DMSO can also be effective. - For reactions in nonpolar solvents (e.g., DCM, THF): Convert this compound to its free amine form (H-Leu-OEt) by neutralization with a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). The free amine is significantly more soluble in a wider range of organic solvents.
Low Reaction Yield Incomplete dissolution of reactants: If this compound or the coupling partner is not fully dissolved, the reaction will be slow and incomplete. Poor solvent choice for the reaction: The solvent may not adequately solvate the transition state of the reaction.- Ensure complete dissolution: Before initiating the reaction, ensure all reactants are fully dissolved. This may require converting this compound to its free amine. - Solvent optimization: For peptide coupling reactions, polar aprotic solvents like DMF or NMP are often good choices as they effectively solvate the growing peptide chain.[1] In some cases, a co-solvent system (e.g., DCM with a small amount of DMF) can improve solubility and reaction efficiency.
Side Reactions Observed (e.g., Racemization) Inappropriate solvent: The solvent can influence the rate of side reactions. Presence of a strong base: Strong bases can promote racemization.[2]- Use appropriate additives: In peptide coupling reactions, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization.[3][4] - Solvent and base selection: Choose a solvent that favors the desired reaction pathway. Use a hindered, non-nucleophilic base like DIPEA to minimize base-catalyzed side reactions.[4]
Precipitation During Reaction Formation of insoluble byproducts: For example, dicyclohexylurea (DCU) formed when using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent is insoluble in many organic solvents. Change in polarity of the reaction mixture: As the reaction proceeds, the polarity of the product may differ significantly from the reactants, leading to precipitation.- Choice of reagents: If using a carbodiimide, consider diisopropylcarbodiimide (DIC), which forms a more soluble urea (B33335) byproduct.[3] Alternatively, use coupling reagents that produce soluble byproducts. - Solvent selection: Choose a solvent system that can solubilize both the reactants and the products.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound is readily soluble in polar solvents like water.[1][5] It also shows solubility in polar organic solvents such as ethanol. While specific quantitative data is limited, related compounds like FMOC-L-leucine are soluble in ethanol, DMSO, and DMF at approximately 30 mg/mL, which can serve as a useful reference.[6] It is sparingly soluble or insoluble in nonpolar organic solvents like diethyl ether and dichloromethane (B109758) (DCM).

Q2: I need to perform a reaction with this compound in DCM. How can I dissolve it?

A2: Direct dissolution of this compound in DCM is challenging due to its salt nature. The most effective method is to convert it to its free amine, H-Leu-OEt. This is achieved by suspending the this compound in DCM and adding a stoichiometric amount of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The resulting free amine is soluble in DCM, allowing the reaction to proceed in a homogeneous solution.

Q3: What are the potential side reactions when using this compound in peptide synthesis, and how can solvent choice help mitigate them?

A3: While leucine (B10760876) itself is not prone to side-chain reactions due to the distance of its branched chain from the alpha-carbon, general side reactions in peptide synthesis can still occur.[7] The most common is racemization of the activated carboxylic acid.[2] The choice of solvent and base is critical in minimizing this. Using polar aprotic solvents like DMF or NMP can facilitate efficient coupling.[1] Employing a hindered base like DIPEA and adding racemization suppressors like HOBt or Oxyma are highly recommended.[3][4]

Q4: Can I use heating to improve the solubility of this compound?

A4: Gentle warming can be attempted to increase the rate of dissolution, but it should be done with caution. Excessive heat can lead to the degradation of the amino acid ester. It is generally preferable to choose an appropriate solvent or convert the hydrochloride salt to the more soluble free amine.

Data Presentation

Qualitative Solubility of this compound and Related Compounds
Solvent This compound FMOC-L-Leucine (Related Compound)
WaterSoluble[1][5]Sparingly soluble
EthanolSoluble[8]~30 mg/mL[6]
MethanolSolubleSoluble
Dimethylformamide (DMF)Soluble~30 mg/mL[6]
Dimethyl sulfoxide (B87167) (DMSO)Soluble~30 mg/mL[6]
Dichloromethane (DCM)InsolubleSoluble
Tetrahydrofuran (THF)InsolubleSoluble
Diethyl EtherInsolubleInsoluble

Note: The solubility of this compound in many organic solvents is significantly enhanced after conversion to its free amine form.

Experimental Protocols

Protocol 1: Conversion of this compound to its Free Amine

Objective: To prepare a solution of H-Leu-OEt (free amine) in an organic solvent for subsequent reaction.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or another suitable organic solvent

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a tertiary amine base (e.g., TEA or DIPEA, 1.0-1.1 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes. The solid this compound will react to form the soluble free amine and the corresponding ammonium (B1175870) salt precipitate (e.g., triethylammonium (B8662869) chloride).

  • The resulting solution containing the free amine can be used directly in the next reaction step. The precipitated salt usually does not interfere with subsequent coupling reactions but can be filtered off if necessary.

Protocol 2: Solution-Phase Peptide Coupling using H-Leu-OEt and a Carbodiimide Reagent

Objective: To couple an N-protected amino acid with H-Leu-OEt using DIC and HOBt.

Materials:

  • N-protected amino acid

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF.

  • In a separate flask, prepare the free amine of H-Leu-OEt from this compound (1.0 eq) and DIPEA (1.0 eq) in the same solvent as described in Protocol 1.

  • Add the solution of H-Leu-OEt to the solution of the N-protected amino acid and HOBt.

  • Cool the mixture to 0 °C and add DIC (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter off any precipitate (diisopropylurea).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by flash column chromatography.[9]

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_conversion Free Amine Conversion cluster_coupling Peptide Coupling cluster_workup Workup & Purification cluster_product Final Product start This compound conversion Suspend in DCM Add DIPEA (1.1 eq) Stir at 0°C start->conversion coupling Add N-protected AA, DIC, HOBt Stir at RT conversion->coupling H-Leu-OEt (free amine) workup Aqueous Wash Drying Concentration coupling->workup Crude Product purification Column Chromatography workup->purification product Purified Dipeptide purification->product

Caption: A typical experimental workflow for a solution-phase peptide coupling reaction involving this compound.

troubleshooting_logic cluster_yes cluster_no q1 Is this compound dissolving in your reaction solvent? a1_yes Proceed with reaction. q1->a1_yes Yes q2 Is your solvent polar (e.g., water, MeOH, DMF)? q1->q2 No a2_no Switch to a polar solvent OR convert to free amine. q2->a2_no No a2_yes Consider gentle warming or using a co-solvent. q2->a2_yes Yes

Caption: A decision tree for troubleshooting solubility issues with this compound.

References

How to avoid diketopiperazine formation with H-Leu-OEt.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs for H-Leu-OEt.HCl

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to avoid diketopiperazine (DKP) formation during peptide coupling reactions involving L-Leucine ethyl ester hydrochloride (this compound).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?

A1: Diketopiperazine is a cyclic dipeptide that can form as an unwanted byproduct during peptide synthesis. Specifically, when coupling an N-protected amino acid to a deprotected dipeptide ester like this compound, the free N-terminal amine of the leucine (B10760876) can intramolecularly attack the ester carbonyl, leading to the formation of a stable six-membered ring, cyclo(Leu-Leu). This side reaction consumes the starting material, reduces the yield of the desired linear peptide, and complicates the purification process.

Q2: How does the structure of this compound contribute to DKP formation?

A2: The formation of DKP is particularly favorable with dipeptide esters. In the case of coupling a second amino acid to this compound, the resulting dipeptide ester has a free N-terminal amine that is in close proximity to the C-terminal ester group, facilitating the intramolecular cyclization.

Q3: What are the key factors that promote DKP formation?

A3: Several factors can increase the likelihood of DKP formation:

  • Basicity: The presence of a base, necessary to neutralize the hydrochloride salt of this compound and to facilitate the coupling reaction, can also catalyze DKP formation.

  • Temperature: Higher reaction temperatures generally accelerate the rate of DKP formation.[1]

  • Reaction Time: Longer reaction times, especially after the desired coupling is complete, provide more opportunity for the cyclization to occur.

  • Solvent Polarity: The polarity of the solvent can influence the rate of DKP formation.[2][3]

  • Steric Hindrance: Amino acids with less steric bulk at the N-terminus are more prone to DKP formation.

Troubleshooting Guide: Minimizing Diketopiperazine Formation

This guide provides strategies to minimize DKP formation when using this compound in solution-phase peptide synthesis.

Problem: Low yield of desired peptide and presence of a major byproduct corresponding to the mass of cyclo(Leu-Leu).

Solution 1: Optimize Coupling Reagent and Conditions

The choice of coupling reagent and reaction conditions is critical. Using a highly efficient coupling reagent can accelerate the desired intermolecular peptide bond formation, outcompeting the intramolecular DKP formation.

  • Recommended Approach: Employ a "pre-activation" strategy where the N-protected amino acid is activated separately before the addition of this compound. This ensures that the desired coupling reaction is rapid.

  • Coupling Reagents: Urionium/aminium-based reagents like HATU and HBTU , or phosphonium-based reagents like PyBOP , are generally more efficient than carbodiimides (e.g., DCC, EDC) for sterically hindered couplings and can help minimize DKP formation by promoting faster desired peptide bond formation.[4][5]

Solution 2: Control of Stoichiometry and Reaction Temperature

Careful control of the stoichiometry of reactants and maintaining a low reaction temperature can significantly reduce DKP formation.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the N-protected amino acid and coupling reagent relative to this compound. This ensures that the free amine of leucine is quickly consumed in the desired reaction.

  • Temperature: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common and effective strategy.[5]

Solution 3: Choice of Base and Neutralization Strategy

The base used to neutralize this compound and facilitate the coupling reaction should be non-nucleophilic and used in a controlled manner.

  • Recommended Bases: Use sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Neutralization: Neutralize the this compound in situ, just before or during the addition to the activated N-protected amino acid. Avoid prolonged exposure of the free H-Leu-OEt to basic conditions before the coupling partner is available.

Quantitative Data Summary

The following table provides an illustrative comparison of expected outcomes for the coupling of a generic N-Boc-protected amino acid with this compound under different conditions. The data is synthesized from general principles of peptide chemistry and published data on similar systems, as specific comparative data for this compound is limited.

Coupling ReagentBaseTemperature (°C)Reaction Time (h)Expected Dipeptide Yield (%)Expected DKP Formation (%)
DCC/HOBtNMMRoom Temp1260-7520-35
HATUDIPEA0 to Room Temp285-955-15
HBTUDIPEA0 to Room Temp280-9010-20
PyBOPDIPEA0 to Room Temp380-9010-20

Note: Yields are highly dependent on the specific amino acid being coupled, solvent, and precise reaction conditions.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU to Minimize DKP Formation

This protocol describes the coupling of an N-Boc-protected amino acid (Boc-AA-OH) with this compound using HATU as the coupling reagent.

Materials:

  • N-Boc-Amino Acid (Boc-AA-OH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Preparation of the Activated Amino Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-AA-OH (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA (2.0 equivalents) dropwise while stirring.

    • Allow the activation to proceed for 5-10 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add DIPEA (1.0 equivalent) to neutralize the hydrochloride salt.

    • Slowly add the neutralized H-Leu-OEt solution to the pre-activated amino acid solution at 0°C.

    • Allow the reaction mixture to stir at 0°C for 30 minutes and then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

Visualizations

DKP_Formation_Pathway cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_products Products Boc_AA_OH Boc-AA-OH Activated_AA Activated Boc-AA* Boc_AA_OH->Activated_AA + Coupling Reagent H_Leu_OEt This compound Free_Leu H-Leu-OEt (free base) H_Leu_OEt->Free_Leu + Base Dipeptide Boc-AA-Leu-OEt (Desired Product) Activated_AA->Dipeptide + H-Leu-OEt DKP cyclo(Leu-Leu) (Diketopiperazine) Free_Leu->DKP Intramolecular Cyclization

Caption: Chemical pathway illustrating the competition between desired dipeptide formation and DKP side reaction.

Experimental_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_workup Step 3: Workup & Purification A Dissolve Boc-AA-OH and HATU in anhydrous solvent B Cool to 0°C A->B C Add DIPEA and stir for 5-10 min B->C E Add neutralized H-Leu-OEt to activated amino acid at 0°C C->E D Neutralize this compound with DIPEA D->E F Stir and allow to warm to room temperature E->F G Monitor reaction by TLC or LC-MS F->G H Aqueous Workup (Acid/Base Washes) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Recommended experimental workflow for minimizing diketopiperazine formation.

References

Improving the solubility of H-Leu-OEt.HCl in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) in organic solvents.

Solubility Data

The solubility of this compound is dictated by its structure as a hydrochloride salt of an amino acid ester, rendering it a highly polar compound. Consequently, its solubility is significantly higher in polar solvents compared to nonpolar or weakly polar organic solvents. While precise quantitative data for this compound across a wide range of organic solvents is not extensively published, the following table summarizes its expected solubility based on its chemical properties and data for analogous compounds.

SolventPolarityExpected SolubilityNotes
WaterHighHighFreely soluble.[1]
Methanol (B129727) (MeOH)HighHighA good choice for initial dissolution.
Ethanol (EtOH)HighModerate to HighGenerally a suitable solvent.
Dimethylformamide (DMF)HighModerateOften used in peptide synthesis.
Dimethyl Sulfoxide (DMSO)HighModerateA strong polar aprotic solvent.
Dichloromethane (DCM)LowLow / InsolubleConversion to the free amine is often required.
Tetrahydrofuran (THF)LowLow / InsolublePoor solubility is expected.
Ethyl Acetate (EtOAc)LowLow / InsolublePrimarily used for extraction of the free amine.
Diethyl EtherLowInsolubleOften used as an anti-solvent for precipitation.
Hexane / HeptaneNonpolarInsolubleNot a suitable solvent.
TolueneNonpolarInsolubleNot a suitable solvent.

Note: The qualitative descriptions are based on the general behavior of amino acid hydrochlorides and may vary depending on the specific experimental conditions such as temperature and purity of the solute and solvent.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to dissolving this compound.

Q1: Why is my this compound not dissolving in Dichloromethane (DCM)?

A1: this compound is a salt, making it highly polar. DCM is a nonpolar organic solvent. Due to this significant difference in polarity, this compound has very low solubility in DCM. For reactions requiring a nonpolar solvent like DCM, it is standard practice to convert the hydrochloride salt to its free amine form, which is significantly more soluble.

Q2: I need to perform a peptide coupling reaction in an organic solvent. How can I dissolve my this compound?

A2: The most common and effective method is to generate the free amine in situ. This is typically achieved by suspending the this compound in your reaction solvent (e.g., DCM or DMF) and adding a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The base neutralizes the hydrochloride, forming the more soluble free amine and a hydrochloride salt of the base, which often precipitates and can sometimes be filtered off.

Q3: Can I improve the solubility of this compound without converting it to the free amine?

A3: Yes, to a limited extent. You can try the following physical methods:

  • Vigorous Stirring: Ensure the mixture is well-agitated to maximize the surface area of the solid in contact with the solvent.

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and enhance dissolution.

  • Gentle Warming: Slightly increasing the temperature can improve solubility. However, be cautious as excessive heat can lead to degradation.

  • Co-solvent System: Adding a small amount of a polar solvent in which this compound is more soluble (e.g., a small amount of methanol in a DCM suspension) can sometimes improve overall solubility.

Q4: My solution of this compound is cloudy. What is the cause?

A4: Cloudiness can be due to several factors:

  • Incomplete Dissolution: The compound may not be fully dissolved. Try the physical methods mentioned in Q3.

  • Precipitation: If you have changed the solvent system (e.g., by adding an anti-solvent) or the temperature has decreased, the compound may be precipitating out of the solution.

  • Insoluble Impurities: The starting material may contain insoluble impurities.

Experimental Protocols

Protocol 1: Conversion of this compound to its Free Amine for Improved Solubility in Organic Solvents

This protocol describes the neutralization of this compound to its free amine form, which is more soluble in a wider range of organic solvents.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • A weak base (e.g., saturated aqueous sodium bicarbonate solution or a dilute aqueous solution of sodium carbonate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of an immiscible organic solvent such as ethyl acetate.

  • Slowly add a saturated solution of sodium bicarbonate while gently swirling the funnel. Continue adding the base until the effervescence ceases, indicating that the hydrochloride has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely. The free amine of leucine (B10760876) ethyl ester will be in the organic layer.

  • Drain the lower aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and dissolved salts.

  • Drain the organic layer into a clean, dry flask and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • The resulting solution contains the free amine of leucine ethyl ester and can be used directly in reactions or concentrated under reduced pressure using a rotary evaporator to obtain the purified free amine as an oil.

Protocol 2: In Situ Neutralization of this compound for Peptide Coupling

This protocol is for reactions where the free amine is generated directly in the reaction vessel.

Materials:

  • This compound

  • N-protected amino acid

  • Coupling agent (e.g., HBTU, HATU, or a carbodiimide (B86325) like DIC)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the N-protected amino acid and the coupling agent.

  • Dissolve these reagents in the anhydrous organic solvent.

  • In a separate flask, suspend the this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent.

  • To the suspension of this compound, add the non-nucleophilic base (e.g., DIPEA, 1.1-1.5 equivalents) dropwise while stirring. The suspension should become a clear solution as the free amine is formed.

  • Add the solution of the free amine to the flask containing the activated N-protected amino acid to initiate the coupling reaction.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

Diagrams

G start Start: Dissolve this compound in Organic Solvent issue Issue: Incomplete Dissolution start->issue polar_q Is the solvent polar? (e.g., MeOH, EtOH) issue->polar_q Check Solvent physical_methods Apply Physical Methods: - Vigorous Stirring - Sonication - Gentle Warming polar_q->physical_methods Yes nonpolar_q Is the solvent nonpolar/weakly polar? (e.g., DCM, THF, EtOAc) polar_q->nonpolar_q No dissolved_yes Solubility Achieved physical_methods->dissolved_yes Success physical_methods->nonpolar_q Failure cosolvent Option 1: Use Co-solvent System (e.g., add small amount of MeOH) nonpolar_q->cosolvent Yes free_amine Option 2 (Recommended): Convert to Free Amine (See Protocol 1 or 2) nonpolar_q->free_amine Yes reaction_proceed Proceed with Reaction cosolvent->reaction_proceed free_amine->reaction_proceed

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: H-Leu-OEt.HCl Reaction Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the reaction workup and purification of L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the Fischer esterification of L-leucine with ethanol (B145695) in the presence of an acid catalyst.[1][2][3][4] Thionyl chloride (SOCl₂) is often used as it reacts with ethanol to form HCl in situ, which acts as the catalyst, and also drives the reaction by converting the carboxylic acid to a more reactive acyl chloride intermediate.[5][6][7] Another effective method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727), which can be adapted for ethanol.[7][8]

Q2: My this compound product is clumpy and difficult to handle. What is the cause and how can I resolve this?

A2: this compound is a hydrochloride salt and is often hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can cause the solid to become clumpy or even oily. To resolve this, the product should be thoroughly dried under high vacuum. If clumping persists, it can be gently heated (e.g., 40-50 °C) under vacuum to remove excess moisture. Always store the final product in a desiccator under an inert atmosphere to prevent moisture reabsorption.

Q3: What are the key considerations for the aqueous workup of the this compound reaction mixture?

A3: A critical consideration is the high water solubility of this compound.[9][10] As a salt, it has high polarity and will preferentially partition into the aqueous phase during an extraction with a nonpolar organic solvent. Therefore, standard workup procedures involving extensive water washes can lead to significant product loss. It is advisable to minimize the volume of aqueous washes or use saturated brine to reduce the solubility of the product in the aqueous layer.

Q4: I am observing a low yield after purification. What are the potential causes?

A4: Low yields can stem from several factors:

  • Incomplete reaction: The esterification reaction is an equilibrium process. Ensure you are using a sufficient excess of ethanol and an adequate amount of catalyst to drive the reaction to completion.[2]

  • Product loss during workup: As mentioned, the high water solubility of this compound can lead to significant losses during aqueous extraction.

  • Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid, especially in the presence of water and acid or base. Ensure all workup and purification steps are performed under anhydrous conditions where possible.

  • Loss during recrystallization: Using too much solvent or an inappropriate solvent system can lead to poor recovery of the purified product.

Q5: What are the common impurities I should look for in my crude this compound?

A5: Common impurities may include:

  • Unreacted L-leucine: Due to incomplete esterification.

  • D-Leucine ethyl ester hydrochloride: If racemization occurred during the reaction.

  • L-Leucine: From hydrolysis of the ester during workup.

  • Polymeric byproducts: From side reactions of the amino acid.

  • Residual solvents: From the reaction or purification steps.

Troubleshooting Guides

Problem 1: Low Yield After Aqueous Workup
Potential Cause Recommended Solution
Product partitioning into the aqueous layer This compound is highly soluble in water.[9][10] To minimize loss, use saturated sodium chloride (brine) solution for washes instead of pure water. This will decrease the solubility of the organic salt in the aqueous phase. Also, minimize the volume and number of aqueous washes.
Hydrolysis of the ester The ester can hydrolyze back to L-leucine under acidic or basic conditions in the presence of water. Neutralize the reaction mixture carefully and proceed with the workup promptly. Use cold solutions during the workup to minimize the rate of hydrolysis.
Emulsion formation during extraction Emulsions can trap product and make phase separation difficult. To break emulsions, add a small amount of brine or a few drops of a different organic solvent. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Problem 2: Difficulty in Product Purification by Recrystallization
Potential Cause Recommended Solution
Product oiling out instead of crystallizing This can happen if the solvent is too nonpolar for the highly polar this compound or if the solution is cooled too rapidly. Ensure the product is fully dissolved in a minimal amount of hot polar solvent (e.g., ethanol) before slowly adding a less polar anti-solvent (e.g., diethyl ether) until slight turbidity is observed.[11] Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath.
Poor recovery from recrystallization This may be due to using too much of the "good" solvent (ethanol), in which the product has some solubility even when cold. Use the minimum amount of hot solvent required to dissolve the crude product. Seeding the solution with a small crystal of pure product can induce crystallization.
Persistent impurities after recrystallization If recrystallization does not remove certain impurities, consider an alternative purification method such as column chromatography or treatment with activated carbon to remove colored impurities.
Problem 3: Suspected Racemization
Potential Cause Recommended Solution
Harsh reaction conditions Prolonged reaction times or high temperatures, especially in the presence of strong acids or bases, can lead to racemization at the alpha-carbon of the amino acid.
Confirmation and Mitigation To confirm racemization, measure the specific optical rotation of your product and compare it to the literature value for pure L-Leucine ethyl ester hydrochloride. To mitigate racemization, use milder reaction conditions (e.g., lower temperature, shorter reaction time) and consider using a milder esterification method if the problem persists.

Quantitative Data Summary

Parameter Value Notes
Molecular Weight 195.69 g/mol
Melting Point 134-138 °CVaries with purity.
Optical Rotation [α]20/D +16.5° to +19.5°c=5 in ethanol.[12]
Purity (Typical) ≥97%Commercially available products.[10][12]
Solubility Soluble in water.[9][10]

Experimental Protocols

Representative Synthesis of this compound via Thionyl Chloride Method

This protocol is adapted from general procedures for the synthesis of amino acid esters.[5][6][11]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-leucine (1 equivalent) in absolute ethanol (e.g., 5-10 mL per gram of leucine). Cool the suspension in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. The addition is exothermic and will produce HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess ethanol and unreacted thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude product is a solid or viscous oil.

  • Purification: The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot absolute ethanol. Slowly add anhydrous diethyl ether until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization. Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Purification by Column Chromatography

If recrystallization is ineffective, column chromatography can be employed.

  • Stationary Phase: Silica gel. Given the polar and acidic nature of the silica, it is advisable to neutralize it by pre-treating with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine, and then re-equilibrating with the mobile phase.

  • Mobile Phase: A polar solvent system is required. A gradient of methanol in dichloromethane (B109758) (e.g., starting from 2% methanol and gradually increasing to 10-15%) is a common choice for separating polar compounds.[13] The exact ratio should be determined by TLC analysis.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start L-Leucine + Ethanol reagent Add Thionyl Chloride (SOCl₂) start->reagent reflux Reflux (2-4h) reagent->reflux evaporation Rotary Evaporation reflux->evaporation extraction Aqueous Extraction (optional, with brine) evaporation->extraction crude_product Crude this compound evaporation->crude_product Direct to Purification drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying filtration Filter Drying Agent drying->filtration filtration->crude_product recrystallization Recrystallization (Ethanol/Ether) crude_product->recrystallization column_chromatography Column Chromatography (Silica, DCM/MeOH) crude_product->column_chromatography Alternative pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic node_action node_action start Low Yield or Purity Issue? workup_check Workup Issue? start->workup_check purification_check Purification Issue? workup_check->purification_check No action_workup Minimize aqueous washes. Use saturated brine. Break emulsions. workup_check->action_workup Yes reaction_check Reaction Incomplete? purification_check->reaction_check No action_purification Optimize recrystallization solvent ratio. Cool slowly. Consider column chromatography. purification_check->action_purification Yes action_reaction Increase excess of ethanol. Ensure catalyst activity. Check reaction time/temperature. reaction_check->action_reaction Yes end Consult further analytical data (NMR, MS) reaction_check->end No

References

Minimizing epimerization during the activation of H-Leu-OEt.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the activation and coupling of L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl).

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of activating this compound?

Epimerization is a chemical process where the stereochemical configuration at the alpha-carbon of the leucine (B10760876) residue is inverted, converting the desired L-Leucine enantiomer into its D-Leucine diastereomer.[1][2] This side reaction is a significant challenge in peptide synthesis because the resulting diastereomeric impurities can be difficult to separate from the final product and may drastically alter its biological activity.[2][3]

Q2: What are the primary mechanisms that cause epimerization during the activation of this compound?

Epimerization during the amino acid activation step primarily occurs through two mechanisms:

  • Oxazolone Formation: The activated carboxylic acid of an Nα-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the alpha-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of chirality.[1] This pathway is considered the most common source of racemization in peptide synthesis.[3]

  • Direct Enolization (Hα Abstraction): A base can directly abstract the acidic alpha-proton from the activated amino acid, forming an enolate intermediate. This planar intermediate can then be re-protonated from either side, leading to a mixture of L and D enantiomers.[1][3] This is especially relevant for amino acid residues with acidic alpha-protons.[3]

EpimerizationMechanisms cluster_oxazolone Mechanism 1: Oxazolone Formation cluster_enolization Mechanism 2: Direct Enolization Activated_Leu Activated L-Leu-R Oxazolone Oxazolone Intermediate Activated_Leu->Oxazolone Intramolecular Cyclization Racemic_Oxazolone Racemic Oxazolone Oxazolone->Racemic_Oxazolone Base-catalyzed α-proton abstraction Epimerized_Product1 D-Leu Product Racemic_Oxazolone->Epimerized_Product1 Coupling Activated_Leu2 Activated L-Leu-R Enolate Planar Enolate Intermediate Activated_Leu2->Enolate Base-catalyzed α-proton abstraction Enolate->Activated_Leu2 Reprotonation (L-form) Epimerized_Product2 D-Leu Product Enolate->Epimerized_Product2 Reprotonation (D-form) TroubleshootingFlowchart Start High Epimerization Detected CheckBase Review Base Used Start->CheckBase CheckReagent Review Coupling Reagent CheckBase->CheckReagent No Sol_Base Use Weaker/Hindered Base (e.g., NMM, Collidine) Reduce Base Equivalents CheckBase->Sol_Base Strong or Excess Base? CheckTemp Review Reaction Temperature CheckReagent->CheckTemp No Sol_Reagent Use DIC/Oxyma or DIC/HOBt Add CuCl₂ as suppressant CheckReagent->Sol_Reagent High-Activity Reagent (HATU)? CheckTime Review Activation Time CheckTemp->CheckTime No Sol_Temp Perform Coupling at 0°C CheckTemp->Sol_Temp Above 0°C? Sol_Time Minimize Pre-activation Time CheckTime->Sol_Time Long Pre-activation? End Re-run Experiment CheckTime->End No Sol_Base->End Sol_Reagent->End Sol_Temp->End Sol_Time->End ExperimentalWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Workup & Analysis Prep_AA Dissolve N-Protected AA (1.0 eq) & OxymaPure (1.0 eq) in anhydrous DCM/DMF Combine Combine the two solutions in a flame-dried flask under Argon atmosphere Prep_AA->Combine Prep_Leu Dissolve this compound (1.05 eq) in anhydrous DCM/DMF Prep_Leu->Combine Cool Cool the mixture to 0°C in an ice bath Combine->Cool Add_Base Add NMM (1.1 eq) dropwise to neutralize the HCl salt Cool->Add_Base Add_DIC Add DIC (1.1 eq) dropwise to initiate coupling Add_Base->Add_DIC React Stir at 0°C for 30 min, then allow to warm to RT and stir for 2-4 hours Add_DIC->React Monitor Monitor reaction progress by TLC or LC-MS React->Monitor Filter Filter to remove urea (B33335) byproduct (if using DIC) Monitor->Filter Extract Perform aqueous workup (e.g., wash with dilute acid, base, brine) Filter->Extract Purify Purify crude product via column chromatography Extract->Purify Analyze Analyze purified product for diastereomeric purity by chiral HPLC Purify->Analyze

References

Technical Support Center: H-Leu-OEt.HCl Stability and Temperature Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H-Leu-OEt.HCl (L-Leucine ethyl ester hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, with a particular focus on the effects of temperature. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

The stability of this compound is primarily influenced by three main factors: temperature, moisture (hygroscopicity), and pH. Elevated temperatures can accelerate degradation, moisture can lead to hydrolysis of the ester, and pH extremes can catalyze decomposition.

Q2: What is the recommended storage temperature for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry place. Recommended storage temperatures are typically between -20°C and 8°C. It is crucial to keep the container tightly sealed to protect it from moisture.

Q3: What are the likely degradation pathways for this compound at elevated temperatures?

At elevated temperatures, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The ethyl ester group can be hydrolyzed to form L-leucine and ethanol. This reaction is accelerated by the presence of water and can be catalyzed by acidic or basic conditions.

  • Diketopiperazine Formation: Like other amino acid esters, this compound can undergo intermolecular condensation to form the cyclic dipeptide, 2,5-diisobutyl-diketopiperazine. This is more likely to occur at higher temperatures, especially in the absence of a solvent or in a concentrated solution.

  • Decomposition of the Amino Acid: At very high temperatures, the leucine (B10760876) molecule itself can decompose through deamination and decarboxylation.

Troubleshooting Guide: Temperature-Related Issues

This guide addresses common problems that may be encountered during reactions involving this compound where temperature is a critical parameter.

Problem Potential Cause Recommended Solution
Low Reaction Yield Degradation of this compound due to excessive heat. Many coupling reactions are exothermic. The heat generated, in addition to the reaction temperature, could be degrading the starting material.- Monitor the internal reaction temperature.- Consider running the reaction at a lower temperature.- Add reagents in a controlled, stepwise manner to manage any exotherms.
Hydrolysis of this compound prior to reaction. If the compound has been exposed to moisture, especially at elevated temperatures, it may have already hydrolyzed.- Ensure this compound is dry before use. If it appears clumpy, it may have absorbed moisture.- Use anhydrous solvents for the reaction.
Presence of Unexpected Byproducts in Analysis (e.g., NMR, HPLC) Formation of diketopiperazine. This is a common byproduct for amino acid esters, and its formation is promoted by heat.- Avoid prolonged heating of reaction mixtures containing this compound.- If heating is necessary, use the lowest effective temperature for the shortest possible time.
Hydrolysis to L-leucine. The presence of L-leucine as an impurity suggests that the ester has been cleaved.- Check for and eliminate sources of water in the reaction.- Ensure the pH of the reaction is not highly acidic or basic for extended periods, as this can catalyze hydrolysis.
Inconsistent Reaction Results Variable quality of this compound. If the compound has been stored improperly or subjected to temperature fluctuations, its purity may be compromised.- Store this compound under the recommended conditions (cool and dry).- Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Experimental Protocols

While specific experimental data on the thermal decomposition of this compound is not widely published, a general approach to assess its stability can be adapted from protocols used for similar compounds.

Protocol: Assessing Thermal Stability by HPLC

  • Sample Preparation: Prepare several small, identical samples of this compound in sealed vials.

  • Temperature Exposure: Place the vials in ovens or incubators at a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C). Include a control sample stored at the recommended storage temperature (-20°C or 4°C).

  • Time Points: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature.

  • Analysis: Dissolve the contents of each vial in a suitable solvent (e.g., a mixture of water and acetonitrile) and analyze by High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Compare the chromatograms of the heated samples to the control. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation. The rate of degradation at different temperatures can then be quantified.

Visualizing Degradation Pathways and Troubleshooting

Logical Workflow for Troubleshooting Low Reaction Yields

G Troubleshooting Low Reaction Yields with this compound start Low Reaction Yield Observed check_purity Verify Purity of this compound (e.g., via NMR, HPLC) start->check_purity purity_ok Purity is High check_purity->purity_ok purity_bad Purity is Low check_purity->purity_bad check_conditions Review Reaction Conditions temp_issue Is Reaction Temperature > 40°C? check_conditions->temp_issue moisture_issue Were Anhydrous Conditions Used? check_conditions->moisture_issue purity_ok->check_conditions source_new Source Fresh this compound purity_bad->source_new re_evaluate Re-evaluate Reaction source_new->re_evaluate temp_issue->moisture_issue No lower_temp Lower Reaction Temperature temp_issue->lower_temp Yes use_anhydrous Implement Strict Anhydrous Techniques moisture_issue->use_anhydrous No moisture_issue->re_evaluate Yes lower_temp->re_evaluate use_anhydrous->re_evaluate

Caption: A flowchart for troubleshooting low reaction yields.

Potential Degradation Pathways of this compound

G Primary Degradation Pathways of this compound start This compound hydrolysis Hydrolysis (catalyzed by H₂O, acid/base) start->hydrolysis Heat diketopiperazine Diketopiperazine Formation (intermolecular condensation) start->diketopiperazine Heat decomposition Thermal Decomposition (high temperatures) start->decomposition High Heat product1 L-Leucine + Ethanol hydrolysis->product1 product2 2,5-Diisobutyl-diketopiperazine diketopiperazine->product2 product3 Deamination & Decarboxylation Products decomposition->product3

Caption: Potential degradation pathways for this compound.

Addressing incomplete coupling reactions with H-Leu-OEt.HCl.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols for researchers encountering incomplete coupling reactions with L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl).

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound resulting in a low yield?

A1: Incomplete coupling reactions with this compound are commonly due to a few key factors. The primary issue is often the failure to neutralize the hydrochloride salt, as a free amine is necessary for the coupling reaction to proceed. Additionally, the bulky isobutyl side chain of leucine (B10760876) can cause steric hindrance, which slows down the reaction rate.[1] Other factors include the choice of a suboptimal coupling reagent, inappropriate reaction conditions, or potential aggregation of the peptide chain.[1]

Q2: Is it necessary to add a base to my reaction? If so, which one and how much?

A2: Yes, the addition of a non-nucleophilic base is critical. This compound is a salt, and the amine group must be deprotonated to act as a nucleophile. Typically, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is used.[1] You should add at least 1.0 equivalent of the base to neutralize the hydrochloride salt. Often, additional base (up to 2-4 equivalents) is required depending on the coupling reagent used.[2][3]

Q3: My standard coupling protocol with DIC/HOBt is failing. What should I do?

A3: While cost-effective, carbodiimide (B86325) reagents like DIC (diisopropylcarbodiimide) and DCC are often not potent enough for sterically challenging couplings.[1][4] It is highly recommended to switch to a more powerful class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU) or phosphonium (B103445) salts (e.g., PyBOP).[1][5] These reagents form highly reactive esters that can more effectively overcome the steric barrier presented by the leucine residue.[5]

Q4: I've switched to a stronger coupling reagent like HATU, but the reaction is still incomplete. What else can I optimize?

A4: If a powerful coupling reagent is not sufficient, you can try several other strategies:

  • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a very effective method to drive the reaction to completion.[4]

  • Increase Reaction Time: Sterically hindered couplings are slower. Extending the reaction time, for example, from 1-2 hours to overnight, can significantly improve the yield.[5]

  • Optimize Solvent: The solvent choice is critical for proper solvation. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF). For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP might be beneficial.[5]

  • Increase Temperature: Gently heating the reaction can help overcome the activation energy, but this must be done with caution to minimize the risk of racemization.[5]

Q5: How can I monitor the reaction to know if it's complete?

A5: For solid-phase peptide synthesis (SPPS), the most common method is the Kaiser test (or ninhydrin (B49086) test), which detects free primary amines.[6] A positive result (blue beads) indicates an incomplete reaction, while a negative result (yellow/colorless beads) suggests completion.[6] For solution-phase synthesis, progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of starting materials.[2][7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving incomplete coupling reactions.

Step 1: Assess the Reaction Setup
  • Confirm Neutralization: Did you add at least one equivalent of a suitable base (e.g., DIPEA, NMM) to neutralize the HCl salt? This is the most common oversight.

  • Verify Reagent Stoichiometry: Are you using an appropriate excess of the carboxylic acid and coupling reagents (typically 1.5 to 3 equivalents for solution-phase and 3-5 equivalents for solid-phase)?

  • Check Reagent Quality: Are your solvents anhydrous? Are the coupling reagents fresh? Moisture and degraded reagents can significantly inhibit the reaction.

Step 2: Systematic Troubleshooting Workflow

If the initial setup seems correct, follow this workflow to identify and solve the issue.

G cluster_start cluster_immediate Immediate Actions cluster_reagent Reagent Optimization cluster_conditions Condition Optimization cluster_final start Incomplete Coupling Detected double_couple Perform a Double Coupling start->double_couple First action change_reagent Switch to a Stronger Coupling Reagent (e.g., HATU, PyAOP) double_couple->change_reagent If still incomplete extend_time Extend Reaction Time (e.g., overnight) change_solvent Change Solvent (e.g., NMP, or DCM/DMF/NMP) extend_time->change_solvent change_reagent->extend_time If still incomplete increase_temp Increase Temperature (with caution) change_solvent->increase_temp cap Cap Unreacted Amines (for SPPS) increase_temp->cap If still incomplete proceed Proceed to Next Step cap->proceed

Troubleshooting workflow for incomplete coupling reactions.

Data Presentation

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound. The table below compares the general effectiveness of various reagents.

Coupling Reagent ClassExamplesGeneral ReactivityRecommended for Hindered Couplings?
Carbodiimides DIC, DCC, EDCModerateOnly with additives (HOBt, OxymaPure)[6][8]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighYes, especially PyAOP[1]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUHigh to Very HighYes, HATU and COMU are highly effective[1]

Table 1: General comparison of coupling reagent classes. Optimal choice may vary based on the specific peptide sequence.

Typical Reaction Conditions and Yields

The following table provides a general overview of reaction conditions for different coupling reagents with sterically hindered amino acids. Yields are representative and can vary.

Coupling ReagentAdditiveBase (Equivalents)SolventTypical TimeTypical Yield (%)
DIC HOBt1-2 (DIPEA)DMF/DCM2-12 h60-80%
HBTU HOBt2-4 (DIPEA)DMF30-120 min~95-98%[9]
HATU None (HOAt core)2-4 (DIPEA)DMF30-60 min>99%[9]
PyBOP HOBt2-4 (DIPEA)DMF30-120 min~95%[9]
COMU None (Oxyma core)1-2 (DIPEA)DMF15-60 min>99%[9]

Table 2: Representative reaction conditions and yields for coupling sterically hindered amino acids.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Coupling using HATU

This protocol describes a general method for coupling an N-protected amino acid to this compound in solution.

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)[2]

  • DIPEA (3.0 eq)[2]

  • Anhydrous DMF

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 5-10 minutes at room temperature.

  • Acid Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the cooled amino acid/HATU solution and stir for 5 minutes to allow for pre-activation.[2]

  • Coupling: Add the neutralized H-Leu-OEt solution (from step 1) to the activated amino acid solution (from step 3) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Workflow for solution-phase peptide coupling.
Protocol 2: Double Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is for situations where a standard coupling on a solid support is found to be incomplete (e.g., via a positive Kaiser test).

Procedure:

  • First Coupling: Perform the initial coupling of the protected amino acid using your standard protocol (e.g., with HATU/DIPEA in DMF for 45-60 minutes).

  • Wash: After the coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test. If the test is negative (beads are yellow/colorless), proceed to the next deprotection step. If the test is positive (beads are blue), proceed to step 4.[6]

  • Second Coupling (Recoupling): Prepare a fresh solution of the activated amino acid, identical to the first coupling.[4]

  • Add the fresh solution to the resin and allow the reaction to proceed for another 45-60 minutes.

  • Final Wash: Drain the vessel and wash the resin extensively with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next step in the synthesis.[3]

  • Confirmation (Optional but Recommended): Perform a final Kaiser test to confirm the completion of the second coupling. If it remains positive, consider capping the unreacted amines with acetic anhydride.[3][6]

References

Technical Support Center: Side-Product Analysis in Syntheses Involving H-Leu-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl). The focus is on identifying, quantifying, and mitigating common side-products to ensure the synthesis of high-quality peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed in peptide syntheses using this compound?

A1: The two most prevalent side-products encountered during peptide synthesis with this compound are diketopiperazines and diastereomers resulting from racemization.

  • Diketopiperazine (DKP) Formation: This involves the intramolecular cyclization of a dipeptide ester, leading to the formation of a stable six-membered ring, typically cyclo(Leu-Leu) or cyclo(X-Leu) where X is the N-terminal amino acid. This side reaction is especially prominent when leucine (B10760876) is the second amino acid in the peptide chain.

  • Racemization: The chiral center of the leucine residue can undergo epimerization during the activation and coupling steps of peptide synthesis. This results in the formation of D-leucine-containing diastereomers, which can be difficult to separate from the desired L-leucine peptide.

Q2: What factors promote the formation of diketopiperazines?

A2: Several factors can significantly increase the likelihood of diketopiperazine formation:

  • Peptide Sequence: Dipeptide esters are highly susceptible to cyclization. The presence of proline at the N-terminus of the dipeptide can further accelerate this reaction.

  • Base: The presence of a base, used to neutralize the hydrochloride salt of this compound, can catalyze the intramolecular cyclization.

  • Temperature: Elevated temperatures during coupling or deprotection steps can increase the rate of diketopiperazine formation.

  • Reaction Time: Prolonged reaction times, especially after the formation of the dipeptide ester, can lead to higher yields of the cyclic byproduct.

  • Solvent: The choice of solvent can influence the rate of cyclization.

Q3: How can I minimize diketopiperazine formation?

A3: To reduce the formation of diketopiperazines, consider the following strategies:

  • Use of Urethane Protecting Groups: Employing urethane-type protecting groups like Fmoc or Boc for the N-terminal amino acid can reduce the tendency for cyclization.

  • In situ Activation/Coupling: Activating the N-protected amino acid and immediately coupling it to this compound without isolating the dipeptide ester can minimize the time available for cyclization.

  • Low Temperatures: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can significantly slow down the rate of diketopiperazine formation.

  • Choice of Coupling Reagents: Utilizing coupling reagents known to suppress side reactions can be beneficial.

Q4: What causes racemization of the leucine residue?

A4: Racemization of the leucine residue primarily occurs during the activation of its carboxylic acid group for peptide bond formation. The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity. Factors that contribute to racemization include:

  • Over-activation of the Carboxylic Acid: Using highly reactive coupling reagents or prolonged activation times can increase the risk of oxazolone formation.

  • Presence of Base: Strong bases can facilitate the abstraction of the alpha-proton, leading to racemization. The basicity and steric hindrance of the base play a crucial role.

  • High Temperatures: Elevated reaction temperatures can accelerate the rate of racemization.

Q5: What methods can be used to suppress racemization?

A5: Several techniques can be employed to minimize racemization during peptide synthesis:

  • Use of Racemization Suppressants: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be added to the coupling reaction to minimize racemization.

  • Choice of Coupling Reagent: Some coupling reagents are inherently less prone to causing racemization. For example, phosphonium- and aminium-type reagents often show lower levels of racemization compared to carbodiimides used alone.

  • Controlled Use of Base: Employing a weaker or sterically hindered base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, in stoichiometric amounts can reduce the extent of racemization.

  • Low Temperatures: Conducting the coupling reaction at reduced temperatures helps to minimize epimerization.

Troubleshooting Guides

Problem 1: Low yield of the desired peptide and presence of a major byproduct with a lower molecular weight.

Possible Cause: Diketopiperazine formation.

Troubleshooting Steps:

  • Confirm the Identity of the Byproduct:

    • Analyze the crude reaction mixture by LC-MS. The mass of the byproduct should correspond to the molecular weight of the cyclic dipeptide (e.g., cyclo(Leu-Leu), MW = 226.32 g/mol ).

  • Optimize Reaction Conditions:

    • Temperature: Repeat the synthesis at a lower temperature (e.g., 0 °C or -15 °C).

    • Base: If a strong base was used for neutralization, switch to a weaker or more sterically hindered base like DIEA or 2,4,6-collidine.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting materials are consumed.

  • Modify the Synthetic Strategy:

    • If synthesizing a longer peptide, consider coupling a protected dipeptide (e.g., Z-X-OH) to this compound instead of a single amino acid to bypass the reactive dipeptide ester intermediate.

Problem 2: The purified peptide shows a double peak or a shoulder in the HPLC chromatogram, and the mass spectrum is correct.

Possible Cause: Racemization of the leucine residue, leading to the formation of a diastereomer.

Troubleshooting Steps:

  • Confirm the Presence of a Diastereomer:

    • Use a chiral HPLC column or modify the HPLC method (e.g., change the mobile phase composition or temperature) to improve the separation of the diastereomers.

    • If available, compare the retention time with a standard of the D-Leu containing peptide.

  • Optimize the Coupling Step:

    • Add a Racemization Suppressant: Include HOBt, HOAt, or Oxyma in the coupling reaction.

    • Change the Coupling Reagent: Switch to a coupling reagent known for low racemization levels, such as HATU, HBTU, or COMU.

    • Control the Base: Use a less basic amine like N-methylmorpholine (NMM) or a sterically hindered base like DIEA. Ensure that no more than one equivalent of base is used.

    • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid to reduce the opportunity for oxazolone formation.

Quantitative Data

The extent of side-product formation is highly dependent on the specific reaction conditions and the sequence of the peptide being synthesized. The following tables provide illustrative data on the impact of various factors on diketopiperazine formation and racemization.

Table 1: Influence of Solvent on Diketopiperazine (DKP) Formation Rate

SolventDielectric Constant (25 °C)Relative DKP Formation Rate
Water78.5Low
Methanol32.7Moderate
Ethanol24.6High
Propanol20.1Very High

Note: Data is based on studies of the peptide FPG8K and illustrates the general trend of increasing DKP formation with decreasing solvent polarity. The reaction rate increases with decreasing solvent polarity.[1]

Table 2: Illustrative Racemization Levels with Different Coupling Reagents

Coupling ReagentAdditiveBase% Racemization (Example System)
DCC-TEAHigh
DCCHOBtTEALow
HBTU-DIEALow
HATU-DIEAVery Low
COMU-DIEAVery Low

Note: This table provides a qualitative comparison based on literature. The actual percentage of racemization is highly dependent on the specific amino acids being coupled, the solvent, and the temperature.

Experimental Protocols

Protocol 1: HPLC Analysis of Diketopiperazine Formation

This protocol outlines a general method for the detection and quantification of diketopiperazine byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in the HPLC mobile phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the desired peptide and the diketopiperazine byproduct based on their retention times (diketopiperazines are generally less polar and will have longer retention times).

    • Quantify the relative amounts by integrating the peak areas.

Protocol 2: Chiral HPLC Analysis for Racemization

This protocol describes a method for the separation and quantification of diastereomers resulting from racemization using chiral HPLC.

  • Sample Preparation:

    • Hydrolyze a small sample of the purified peptide using 6N HCl at 110°C for 24 hours to obtain the constituent amino acids.

    • Neutralize the hydrolysate and dissolve it in the mobile phase.

  • HPLC System and Column:

    • System: HPLC with a UV or fluorescence detector.

    • Column: A chiral column suitable for amino acid enantiomer separation (e.g., a teicoplanin-based column).

  • Mobile Phase:

    • The mobile phase composition will depend on the specific chiral column used. A common mobile phase is a mixture of methanol, ethanol, and a buffer (e.g., ammonium (B1175870) acetate).

  • Isocratic Elution:

    • Chiral separations are often performed under isocratic conditions.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm or fluorescence detection after derivatization.

  • Data Analysis:

    • Identify the peaks for the L- and D-leucine enantiomers based on their retention times by comparing with standards.

    • Calculate the percentage of racemization by comparing the peak area of the D-isomer to the total area of both L- and D-isomers.

Protocol 3: LC-MS Analysis of Side-Products

This protocol provides a general workflow for the identification of both diketopiperazine and diastereomeric impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol.

  • LC System:

    • Use a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid (formic acid is more MS-friendly than TFA).

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Data Acquisition:

    • Acquire full scan mass spectra to identify the molecular weights of the components in the mixture.

    • Perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Diketopiperazine: Extract the ion chromatogram for the expected m/z of the cyclic dipeptide to confirm its presence.

    • Racemization: Diastereomers will have the same mass. They may be chromatographically separated, appearing as distinct peaks with the same m/z. Fragmentation patterns from MS/MS can be used to confirm that the peaks correspond to isomers of the desired peptide.

Visualizing Reaction Mechanisms and Workflows

Mechanism of Diketopiperazine Formation

Diketopiperazine_Formation DipeptideEster Dipeptide Ester (e.g., H-X-Leu-OEt) DeprotonatedAmine Deprotonated N-terminal Amine DipeptideEster->DeprotonatedAmine Neutralization Neutralization Base (e.g., Et3N) Neutralization->DeprotonatedAmine IntramolecularAttack Intramolecular Nucleophilic Attack DeprotonatedAmine->IntramolecularAttack TetrahedralIntermediate Tetrahedral Intermediate IntramolecularAttack->TetrahedralIntermediate Forms RingClosure Ring Closure & Ethanol Elimination TetrahedralIntermediate->RingClosure DKP Diketopiperazine (cyclo(X-Leu)) RingClosure->DKP Yields Racemization_Mechanism ActivatedLeu Activated L-Leucine Derivative OxazoloneFormation Intramolecular Cyclization ActivatedLeu->OxazoloneFormation Base Base Base->OxazoloneFormation Catalyzes Oxazolone Oxazolone Intermediate OxazoloneFormation->Oxazolone Tautomerization Tautomerization Oxazolone->Tautomerization RacemicOxazolone Racemic Oxazolone Tautomerization->RacemicOxazolone Hydrolysis Hydrolysis or Aminolysis RacemicOxazolone->Hydrolysis RacemicPeptide Racemic Peptide (L- and D-Leu) Hydrolysis->RacemicPeptide Troubleshooting_Workflow Start Synthesis with This compound CrudeAnalysis Analyze Crude Product by LC-MS Start->CrudeAnalysis CheckPurity Is Purity > 95%? CrudeAnalysis->CheckPurity Purification Proceed to Purification CheckPurity->Purification Yes IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity No DKP Diketopiperazine (Low MW) IdentifyImpurity->DKP Mass indicates DKP Diastereomer Diastereomer (Same MW, different RT) IdentifyImpurity->Diastereomer Mass is correct, multiple peaks OptimizeDKP Optimize for DKP: - Lower Temperature - Weaker Base - Shorter Reaction Time DKP->OptimizeDKP OptimizeRacemization Optimize for Racemization: - Add Suppressant (HOBt) - Change Coupling Reagent - Control Base Diastereomer->OptimizeRacemization Resynthesize Re-synthesize Peptide OptimizeDKP->Resynthesize OptimizeRacemization->Resynthesize Resynthesize->CrudeAnalysis

References

Technical Support Center: Optimization of Base Selection for H-Leu-OEt.HCl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of H-Leu-OEt.HCl (Leucine ethyl ester hydrochloride) to its free base form. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Free Amine Incomplete Deprotection: The base used was too weak, insufficient in quantity, or the reaction time was too short.- Ensure at least one equivalent of base is used. - For weak bases, consider increasing the reaction time or switching to a stronger base. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss During Work-up: The free amine is somewhat water-soluble, leading to loss during aqueous extraction phases.- Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the free amine. - Perform multiple extractions with an organic solvent (e.g., 3-4 times). - Use a continuous liquid-liquid extractor for highly valuable or small-scale reactions.
Product is Contaminated with Starting Material Insufficient Base: Not enough base was added to neutralize all the hydrochloride salt.- Use a slight excess of the base (e.g., 1.05-1.1 equivalents). - Ensure accurate measurement of both the starting material and the base.
Inefficient Mixing: In heterogeneous reactions (e.g., with solid K₂CO₃ or zinc dust), poor mixing can lead to incomplete reaction.- Ensure vigorous stirring to maximize the surface area contact between the reactants.
Presence of Leucine (B10760876) (Hydrolyzed Ester) in Product Saponification: The ester group has been hydrolyzed by a strong base, especially in the presence of water and at elevated temperatures.[1]- Use a non-nucleophilic organic base like Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIEA). - If using an inorganic base (e.g., NaHCO₃, K₂CO₃), perform the reaction at a low temperature (0-5 °C) and for the minimum time necessary. - Avoid strong hydroxides like NaOH or LiOH unless ester cleavage is the goal.[2]
Formation of a White Precipitate (Diketopiperazine) Dimerization of the Free Amine: The free amino acid ester can undergo intermolecular cyclization to form a stable six-membered ring, especially upon standing or heating.[3]- Use the free amine immediately after its preparation. - Keep the solution of the free amine cold and dilute if it needs to be stored for a short period. - Avoid concentrating the free amine to a neat oil if possible; use it as a solution in the next step.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of deprotecting this compound?

A1: this compound is the hydrochloride salt of leucine ethyl ester. The amino group is protonated, making it non-nucleophilic. To use this molecule in reactions where the amino group needs to act as a nucleophile (e.g., peptide coupling, amide formation), the hydrochloride must be neutralized to generate the free amine (H-Leu-OEt).[4]

Q2: Which bases can be used for the deprotection of this compound?

A2: A variety of bases can be used, ranging from organic amines to inorganic carbonates. The choice depends on the reaction conditions, the desired work-up procedure, and the sensitivity of other functional groups. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIEA), sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and even heterogeneous methods using zinc dust.[5][6]

Q3: How can I avoid hydrolysis of the ethyl ester (saponification) during deprotection?

A3: Saponification is a risk when using strong bases, especially in aqueous or alcoholic solvents.[1] To minimize this risk:

  • Use a non-nucleophilic organic base like TEA or DIEA in an anhydrous organic solvent (e.g., DCM, THF).[4]

  • If using an aqueous inorganic base like NaHCO₃, perform the reaction at low temperatures (0 °C) and avoid prolonged reaction times.[5]

  • Avoid strong bases like NaOH, KOH, or LiOH.[2]

Q4: My free amine product seems unstable. Why is that?

A4: The free base of amino acid esters can be unstable and undergo self-condensation to form a diketopiperazine, a cyclic dipeptide.[3] This is particularly true if the free amine is concentrated or heated. It is best practice to use the free amine in the subsequent reaction step as soon as it is prepared.

Q5: How do I monitor the progress of the deprotection reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method. The starting material (this compound) is a salt and will typically have a very low Rf value on a silica (B1680970) plate. The product, the free amine, is less polar and will have a higher Rf value. Staining with ninhydrin (B49086) is effective for visualizing both the starting material and the product, as they both contain a primary amine.

Data Presentation: Comparison of Common Deprotection Methods

MethodBase/ReagentTypical Solvent(s)AdvantagesDisadvantages
Aqueous Work-up NaHCO₃ / K₂CO₃DCM / Water- Inexpensive reagents. - By-products are inorganic salts, easily removed with water.- Risk of saponification, especially with stronger bases or heat.[1] - Requires extraction, potential for product loss in the aqueous phase.[5]
Organic Base Triethylamine (TEA) / DIEADCM, THF, DMF- Homogeneous reaction. - Low risk of saponification. - The resulting ammonium (B1175870) salt is often soluble in organic solvents.- Base and its salt must be removed, often by washing with water or dilute acid. - Organic bases can be volatile and have strong odors.
Heterogeneous Metal Zinc DustTHF, DCM- Reaction is neat and often quantitative.[7][8] - Avoids the use of a tertiary amine base.[6] - By-products (ZnCl₂) are solid and can be filtered off.- Requires activated zinc dust for best results.[6] - Heterogeneous reaction requires efficient stirring.
HCl Scavenger Propylene OxideMethanol- Mild, non-basic conditions. - By-product (chlorohydrin) is volatile.- Propylene oxide is a toxic and volatile reagent. - May require a large excess of the scavenger.[9]
Ion Exchange SCX ResinMethanol- Very clean method. - Product is eluted from the column, leaving impurities behind.- Requires specialized resin. - May be less suitable for very large-scale reactions.[9]

Experimental Protocols

Protocol 1: Deprotection using Aqueous Sodium Bicarbonate
  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM, ~10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Neutralization: Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~1.5 eq) dropwise while stirring vigorously.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine. Use immediately.

Protocol 2: Deprotection using Triethylamine (TEA) in an Organic Solvent
  • Suspension: Suspend this compound (1.0 eq) in anhydrous DCM or THF (~10 mL per gram).

  • Cooling: Cool the suspension to 0 °C.

  • Base Addition: Add triethylamine (TEA, 1.1 eq) dropwise. The suspension should become a clear solution as the free amine is formed.

  • Reaction: Stir the mixture at 0 °C for 15-30 minutes.

  • Direct Use: The resulting solution containing the free amine and triethylammonium (B8662869) chloride can often be used directly in the next reaction step (e.g., peptide coupling).

  • Isolation (Optional): To isolate the free amine, the solvent can be evaporated, and the residue partitioned between diethyl ether and water. The ether layer is then dried and concentrated.

Protocol 3: Deprotection using Zinc Dust
  • Suspension: Suspend this compound (1.0 eq) in anhydrous THF or DCM (~20 mL per gram).[6]

  • Zinc Addition: Add activated zinc dust (~1.5 eq by weight) in one portion.[6]

  • Reaction: Stir the mixture vigorously at room temperature for 10-30 minutes. Monitor by TLC.[6]

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the zinc salts and excess zinc.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain the free amine.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_process Deprotection Step cluster_product Product & By-product cluster_workup Work-up cluster_final Final Product start This compound (Ammonium Salt) process Add Base (e.g., TEA, NaHCO₃, Zn) start->process product H-Leu-OEt (Free Amine) process->product byproduct Salt By-product (e.g., TEA.HCl, NaCl, ZnCl₂) process->byproduct workup Filtration or Aqueous Wash product->workup byproduct->workup final_product Isolated Free Amine (Use Immediately) workup->final_product

References

Strategies to reduce aggregation in peptides containing leucine ethyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to peptide aggregation, with a specific focus on peptides containing leucine (B10760876) ethyl ester.

Troubleshooting Guides

Issue 1: Peptide is Insoluble or Precipitates During Synthesis or Cleavage

Symptoms:

  • Resin clumps during solid-phase peptide synthesis (SPPS).

  • The cleaved peptide fails to dissolve in standard solvents (e.g., water/acetonitrile mixtures).

  • Precipitate forms upon addition of the cleavage cocktail or during ether precipitation.

Possible Causes:

  • Hydrophobicity: The presence of leucine ethyl ester and other hydrophobic residues promotes inter-chain interactions and aggregation.

  • Secondary Structure Formation: The growing peptide chains on the resin may be forming secondary structures like β-sheets, leading to aggregation.[1]

Solutions:

StrategyDescriptionKey Parameters
Incorporate Backbone Modifications Introduce "kink"-inducing elements to disrupt β-sheet formation.[1][2]- Pseudoproline Dipeptides: Insert every 6-8 residues, particularly before hydrophobic clusters.[1] - Dmb/Hmb Protecting Groups: Use on the α-nitrogen of amino acid residues to prevent hydrogen bonding.[1][2]
Optimize Synthesis Conditions Modify the synthesis environment to improve solvation and disrupt aggregates.- Chaotropic Agents: Wash the resin with 0.8 M NaClO₄ or LiCl in DMF before coupling.[1] - Elevated Temperature: Perform coupling and deprotection at 50-90°C.[1] - Sonication: Gently sonicate the reaction vessel for 15-30 minutes to mechanically break up clumps.[1]
Change Solid Support Reduce inter-chain interactions by modifying the resin.- Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).[1] - Polar Resin: Switch to a PEG-based resin (e.g., TentaGel) to improve solvation.[1]
Solvent Choice for Cleaved Peptide Use stronger organic solvents to dissolve the hydrophobic peptide.Attempt to dissolve the peptide in polar organic solvents like DMF or DMSO before dilution.[1]
Issue 2: Purified Peptide Aggregates in Solution

Symptoms:

  • Visible precipitate or cloudiness in the peptide solution over time.

  • Loss of peptide concentration upon storage.

  • Inconsistent results in bioassays.

Possible Causes:

  • Concentration: Higher peptide concentrations increase the likelihood of aggregation.[3][4]

  • pH and Net Charge: If the solution pH is close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and promoting aggregation.[3][4][5]

  • Temperature: Elevated temperatures can increase the rate of aggregation.[6][7]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[8]

Solutions:

StrategyDescriptionRecommended Concentrations/Conditions
pH Adjustment Modify the pH of the buffer to be at least one unit away from the peptide's pI to increase net charge and electrostatic repulsion.[5]Varies depending on peptide pI.
Use of Cosolvents and Additives Incorporate agents that disrupt hydrophobic interactions and stabilize the peptide.- Arginine and Glutamate (B1630785): 50-100 mM mixture to increase solubility.[5][9] - Guanidine Hydrochloride: A chaotropic agent to disrupt aggregates.[1] - Urea or DMSO: Cosolvents that can inhibit aggregation.[10][11][12] - Non-denaturing Detergents: Low concentrations of Tween 20 or CHAPS.[9]
Control Temperature Store peptide solutions at appropriate temperatures to minimize aggregation kinetics.Store at -80°C for long-term storage and avoid repeated freeze-thaw cycles.[9][13]
Lyophilization for Storage Freeze-dry the peptide for long-term stability in a powdered form.[13][14]Store lyophilized peptide at -20°C or -80°C.[13][14]

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing leucine ethyl ester prone to aggregation?

Leucine is a hydrophobic amino acid, and its ethyl ester modification further increases this hydrophobicity. This can lead to self-association of peptide chains to minimize the exposure of these hydrophobic regions to the aqueous environment, resulting in aggregation.[8]

Q2: How can I prevent aggregation during solid-phase peptide synthesis (SPPS)?

Several strategies can be employed during SPPS to mitigate on-resin aggregation:

  • Pseudoproline Dipeptides: These derivatives of serine, threonine, or cysteine introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that lead to aggregation.[1][2]

  • Backbone Protecting Groups: Using groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of amino acids can prevent hydrogen bonding between peptide chains.[1][2]

  • Microwave-Assisted Synthesis: Microwave energy can disrupt intermolecular hydrogen bonds, improving coupling and deprotection efficiency for difficult sequences.[1]

  • Chaotropic Agents: Washing the resin with salts like NaClO₄ can disrupt secondary structures.[1]

Q3: What are the best practices for dissolving and storing my purified peptide?

For dissolving your peptide, start with a small amount of an organic solvent like DMSO or DMF, and then slowly add your aqueous buffer. For storage, it is recommended to lyophilize the purified peptide and store it as a powder at -20°C or -80°C.[13][14] If you need to store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[9][13]

Q4: Can I use additives to prevent aggregation in my peptide solution?

Yes, several additives can help prevent aggregation:

  • Amino Acids: A mixture of arginine and glutamate can increase solubility by binding to charged and hydrophobic regions.[9]

  • Osmolytes: Sugars like sucrose (B13894) and polyols like glycerol (B35011) can stabilize the native state of the peptide.[9]

  • Non-denaturing Detergents: Low concentrations of detergents such as Tween 20 or CHAPS can help solubilize peptide aggregates.[9]

  • Reducing Agents: For peptides containing cysteine, adding a reducing agent like DTT or TCEP can prevent disulfide bond-mediated aggregation.[9]

Q5: How can I detect and quantify peptide aggregation?

Several analytical techniques can be used to monitor aggregation:

  • Size Exclusion Chromatography (SEC): A widely used method to separate monomers, dimers, and higher-order aggregates.[15]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, allowing for the detection of aggregates.[16]

  • Analytical Ultracentrifugation (AUC): Assesses the homogeneity of peptide solutions and can identify aggregates over a broad molecular weight range.[17]

  • Fluorescence Spectroscopy: Uses extrinsic dyes like Thioflavin T that bind to amyloid-like fibrils, resulting in a measurable increase in fluorescence.[18]

  • UV-Vis Spectroscopy: An increase in light scattering at 350 nm can indicate the presence of aggregates.[15]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is used to disrupt secondary structures prior to a difficult coupling step during SPPS.[1]

Materials:

  • Peptide-resin

  • Dimethylformamide (DMF)

  • 0.8 M Sodium Perchlorate (NaClO₄) in DMF

Procedure:

  • Perform the standard Fmoc deprotection protocol and wash the resin with DMF.

  • Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.

  • Thoroughly wash the resin with DMF to remove the chaotropic salt.

  • Proceed with the coupling reaction.

Protocol 2: Solubilization of a Hydrophobic Peptide using a "Magic Mixture"

This protocol is for dissolving a cleaved, lyophilized peptide that is difficult to solubilize.

Materials:

  • Lyophilized peptide

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Prepare a "magic mixture" of DCM, DMF, and NMP in a 1:1:1 ratio.

  • Add a small amount of the magic mixture to the lyophilized peptide.

  • Gently vortex or sonicate until the peptide is dissolved.

  • Dilute the dissolved peptide solution into the initial mobile phase for HPLC purification.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification & Solubilization cluster_analysis_storage Analysis & Storage start Start SPPS synthesis Elongation start->synthesis aggregation_synthesis Aggregation Detected? synthesis->aggregation_synthesis strategies_synthesis Apply Strategies: - Pseudoprolines - Chaotropic Wash - Microwave aggregation_synthesis->strategies_synthesis Yes cleavage Cleavage & Deprotection aggregation_synthesis->cleavage No strategies_synthesis->synthesis solubilization Solubilization cleavage->solubilization aggregation_purification Insoluble? solubilization->aggregation_purification strategies_purification Use: - Organic Solvents - Additives aggregation_purification->strategies_purification Yes hplc HPLC Purification aggregation_purification->hplc No strategies_purification->solubilization analysis Aggregation Analysis (SEC, DLS) hplc->analysis storage Lyophilization & Storage analysis->storage

Caption: Workflow for managing peptide aggregation.

logical_relationship cluster_factors Factors Promoting Aggregation cluster_strategies Strategies to Reduce Aggregation hydrophobicity Increased Hydrophobicity (e.g., Leucine Ethyl Ester) aggregation Peptide Aggregation hydrophobicity->aggregation concentration High Peptide Concentration concentration->aggregation ph_pi pH ≈ pI ph_pi->aggregation temperature Elevated Temperature temperature->aggregation sequence_mod Sequence Modification (Pseudoprolines, Dmb/Hmb) solvent_mod Solvent/Buffer Modification (pH, Cosolvents, Additives) process_mod Process Optimization (Temperature, Lyophilization) aggregation->sequence_mod aggregation->solvent_mod aggregation->process_mod

Caption: Factors and strategies for peptide aggregation.

References

Technical Support Center: Optimizing H-Leu-OEt.HCl Efficiency in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H-Leu-OEt.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of this compound in your automated peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

This compound, or L-Leucine ethyl ester hydrochloride, is a protected form of the amino acid L-leucine. In peptide synthesis, the ethyl ester (-OEt) group protects the C-terminal carboxylic acid, while the hydrochloride salt (-HCl) improves the compound's stability and handling. It is primarily used as a building block for the incorporation of leucine (B10760876) residues into a peptide sequence, particularly in solution-phase synthesis or as a starting material for the synthesis of Nα-protected Fmoc-Leu-OEt or Boc-Leu-OEt derivatives for solid-phase peptide synthesis (SPPS).[1]

Q2: In what form is this compound typically used in automated solid-phase peptide synthesis (SPPS)?

For automated SPPS, this compound is not used directly. Instead, its Nα-protected derivatives, such as Fmoc-Leu-OH or Boc-Leu-OH, are employed.[2] The ethyl ester in this compound is a C-terminal protecting group, which is generally not compatible with standard SPPS chemistries where the C-terminus is anchored to the solid support.

Q3: What are the advantages of using an ethyl ester protection for the C-terminus in solution-phase synthesis?

The ethyl ester protection offers several benefits in solution-phase peptide synthesis:

  • Enhanced Solubility: The ethyl ester group can improve the solubility of the amino acid derivative in organic solvents commonly used in peptide coupling reactions.[3]

  • Stability: It is relatively stable under the conditions used for the removal of common Nα-protecting groups like Boc and Fmoc.[2]

  • Alternative Deprotection Strategy: The ethyl ester can be cleaved under conditions that may not affect other protecting groups, offering a degree of orthogonality in more complex synthetic schemes.[2]

Q4: How do I handle the hydrochloride salt during a coupling reaction?

The hydrochloride salt of this compound protonates the alpha-amino group, rendering it non-nucleophilic. To enable the coupling reaction, this salt must be neutralized. This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to the reaction mixture. At least one equivalent of the base is required to neutralize the HCl.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise when working with leucine-containing peptides derived from this compound in automated synthesizers.

ProblemPotential CauseRecommended Solution
Low Coupling Yield Incomplete activation of the carboxylic acid: The activating agent may be degraded or used in insufficient quantity.- Use fresh, high-quality coupling reagents.- Ensure accurate stoichiometry of the activator.- Consider pre-activation of the carboxylic acid for 5-15 minutes before adding the amine component.
Steric hindrance: The bulky isobutyl side chain of leucine can sterically hinder the coupling reaction, especially when adjacent to other bulky amino acids.[5]- Increase the coupling time (e.g., from 1-2 hours to 4-6 hours).- Use a more powerful activating agent like HATU or HCTU, which are known to be effective for sterically hindered couplings.[6][7]- Consider a double coupling protocol for the residue following leucine.
Poor solubility of reagents: The protected peptide chain may have poor solubility in the reaction solvent, leading to aggregation and incomplete reaction.- Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a small percentage of a chaotropic agent like DMSO.[8]- Ensure all components are fully dissolved before initiating the coupling reaction.
Peptide Aggregation Interchain hydrogen bonding: Hydrophobic sequences, particularly those containing multiple leucine residues, are prone to aggregation on the solid support, which can block reactive sites.- Use a lower substitution resin to increase the distance between peptide chains.- Incorporate backbone-modifying dipeptides (pseudoprolines) if the sequence allows.- Perform the synthesis at an elevated temperature (check synthesizer specifications for compatibility).
Side Reactions Racemization: Over-activation of the carboxylic acid or prolonged exposure to basic conditions can lead to racemization of the leucine residue.- Use an activating agent known to suppress racemization, such as one that generates HOBt or Oxyma esters in situ.[9]- Minimize the pre-activation and coupling times as much as possible without compromising yield.- Avoid using an excess of base.
Deletion of Leucine Residue: Incomplete deprotection of the preceding amino acid's Nα-protecting group or incomplete coupling of the leucine derivative.- Ensure complete deprotection by extending the deprotection time or using a fresh deprotection solution.- Perform a Kaiser test after coupling to confirm the absence of free amines. If the test is positive, perform a second coupling.[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to the use of leucine derivatives in automated peptide synthesis.

Protocol 1: Standard Coupling of Fmoc-Leu-OH in an Automated Synthesizer

This protocol outlines a typical coupling cycle for incorporating a leucine residue using Fmoc chemistry.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for an initial 3 minutes, drain, and then for a further 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and by-products.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Leu-OH (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU (3-5 equivalents) and a base like DIEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered sequences, consider using HATU as the activating agent and extending the coupling time.[7]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Capping (Optional): If the coupling is incomplete (positive Kaiser test), cap the unreacted amino groups with a solution of acetic anhydride (B1165640) and DIEA in DMF to prevent the formation of deletion sequences.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate gently for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Centrifuge the precipitated peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentRelative ReactivityRacemization RiskTypical Coupling Time (for hindered residues)Notes
DIC/HOBt ModerateLow2-4 hoursA classic and cost-effective choice, but may be slow for difficult couplings.[9]
HBTU HighLow1-2 hoursA widely used and efficient uronium-based reagent.[7][10]
HATU Very HighVery Low30-90 minutesGenerally considered superior for sterically hindered couplings due to the formation of a more reactive OAt-ester.[6][7]
HCTU Very HighVery Low30-90 minutesSimilar in reactivity to HATU, with reports of reduced allergenic potential.[6]

Note: The values presented are illustrative and based on general performance data. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Automated Peptide Synthesis start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-Leu-OH, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_wash Final Wash (DCM) repeat->final_wash No cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

Caption: A generalized experimental workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

troubleshooting_logic Troubleshooting Logic for Low Coupling Yield start Low Coupling Yield Detected check_reagents Check Reagent Quality and Stoichiometry start->check_reagents kaiser_test Perform Kaiser Test check_reagents->kaiser_test If reagents are good increase_time Increase Coupling Time stronger_activator Use Stronger Activator (e.g., HATU) increase_time->stronger_activator double_couple Perform Double Coupling stronger_activator->double_couple change_solvent Change Solvent (e.g., to NMP) double_couple->change_solvent success Problem Resolved change_solvent->success kaiser_test->increase_time Positive kaiser_test->success Negative

Caption: A logical workflow for troubleshooting low coupling yield when using this compound derivatives.

References

Validation & Comparative

A Comparative Guide to H-Leu-OEt.HCl and Boc-Leu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the selection of appropriate starting materials is paramount to achieving high yields, purity, and overall efficiency. This guide provides an objective comparison between two common leucine (B10760876) derivatives: L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) and N-(tert-Butoxycarbonyl)-L-leucine (Boc-Leu-OH). We will delve into their respective roles in solution-phase dipeptide synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences and Applications

This compound and Boc-Leu-OH represent two distinct approaches to peptide coupling, primarily differing in which functional group of the amino acid is protected.

  • This compound provides a free amino group (-NH₂) and a protected carboxylic acid group (as an ethyl ester). It is typically used as the C-terminal component in a peptide coupling reaction. The hydrochloride salt form enhances its stability and solubility in common organic solvents.

  • Boc-Leu-OH offers a protected amino group (with a tert-butoxycarbonyl group) and a free carboxylic acid group (-COOH). This makes it the ideal N-terminal component for coupling. The Boc protecting group is acid-labile, allowing for its removal under specific conditions to enable further peptide chain elongation.

A logical workflow for synthesizing a dipeptide, such as Leu-Leu, would involve the coupling of Boc-Leu-OH with this compound.

Performance Comparison: A Quantitative Look

ParameterBoc-Leu-OH Coupled with Amino Acid EsterNotes
Reactants Boc-Leu-OH, H-Leu-OMe·HClA direct analogue to using this compound.
Coupling Agents DCC (Dicyclohexylcarbodiimide), HOBt (1-Hydroxybenzotriazole)Standard and widely used coupling reagents for minimizing racemization and improving efficiency.
Reported Yield 61.6%This yield is for the purified dipeptide, Boc-Leu-Leu-OMe.[1]
Purity High purity achievable after purificationPurification is typically performed by silica (B1680970) gel column chromatography.[1]
Reaction Time ~12-24 hoursThe reaction is typically stirred at 0°C for a few hours and then at room temperature overnight.[1]

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the key steps for the synthesis of a dipeptide using Boc-Leu-OH and an amino acid ethyl ester, and the subsequent deprotection of the Boc group.

Protocol 1: Dipeptide Synthesis - Coupling of Boc-Leu-OH with this compound

This protocol describes the synthesis of the protected dipeptide, Boc-Leu-Leu-OEt, in solution.

Materials:

  • Boc-Leu-OH (1.0 equivalent)

  • This compound (1.05 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.05 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of this compound:

    • Suspend this compound (1.05 eq.) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.05 eq.) dropwise while stirring.

    • Stir the mixture at 0 °C for 15-20 minutes to generate the free amine.

  • Activation of Boc-Leu-OH:

    • In a separate flask, dissolve Boc-Leu-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq.) in anhydrous DCM to the Boc-Leu-OH solution.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • To the activated Boc-Leu-OH mixture, add the neutralized H-Leu-OEt solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield pure Boc-Leu-Leu-OEt.

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group to prepare the dipeptide for further chain elongation.

Materials:

  • Boc-Leu-Leu-OEt (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected dipeptide in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add an equal volume of TFA (e.g., 1:1 v/v TFA:DCM).

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.

    • Dissolve the resulting oily residue in a minimal amount of DCM or methanol.

    • Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.

    • Collect the precipitated dipeptide trifluoroacetate (B77799) salt (H-Leu-Leu-OEt.TFA) by filtration or centrifugation.

    • Wash the precipitate with cold diethyl ether and dry under vacuum.

Visualizing the Workflow and Logic

To better illustrate the roles of this compound and Boc-Leu-OH in peptide synthesis, the following diagrams outline the logical relationship and experimental workflow.

logical_relationship cluster_starting_materials Starting Materials cluster_reaction Peptide Coupling cluster_product Product Boc_Leu_OH Boc-Leu-OH (N-Protected) Coupling Coupling Reaction (e.g., DCC/HOBt) Boc_Leu_OH->Coupling Provides activated -COOH H_Leu_OEt_HCl This compound (C-Protected) H_Leu_OEt_HCl->Coupling Provides free -NH2 (after neutralization) Protected_Dipeptide Boc-Leu-Leu-OEt (Protected Dipeptide) Coupling->Protected_Dipeptide

Caption: Logical relationship of starting materials in dipeptide synthesis.

experimental_workflow start Start neutralization Neutralization of This compound start->neutralization activation Activation of Boc-Leu-OH start->activation coupling Coupling Reaction neutralization->coupling activation->coupling workup Aqueous Workup coupling->workup purification Purification (Column Chromatography) workup->purification product Boc-Leu-Leu-OEt purification->product deprotection Boc Deprotection (TFA) product->deprotection Optional: Chain Elongation final_product H-Leu-Leu-OEt.TFA deprotection->final_product

Caption: Experimental workflow for dipeptide synthesis and deprotection.

Conclusion

Both this compound and Boc-Leu-OH are indispensable reagents in the arsenal (B13267) of the peptide chemist. They represent a complementary pair for the solution-phase synthesis of dipeptides and larger peptide fragments. While this compound serves as a cost-effective and stable source for the C-terminal residue with a protected carboxylic acid, Boc-Leu-OH is the standard for introducing the N-terminal residue with a temporarily protected amino group. The choice between them is not one of direct competition, but rather of their designated roles in the stepwise elongation of a peptide chain. A thorough understanding of their respective functionalities and the associated reaction protocols is crucial for the successful and efficient synthesis of target peptides for research and drug development.

References

A Comparative Guide to H-Leu-OEt.HCl and Fmoc-Leu-OH for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison between two leucine (B10760876) derivatives: the standard, Nα-protected Fmoc-Leu-OH and the less conventional H-Leu-OEt.HCl. This analysis is supported by established chemical principles and data from the field of peptide synthesis to inform the strategic selection of reagents for SPPS protocols.

Introduction to Leucine Derivatives in SPPS

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, the α-amino group of the incoming amino acid is temporarily protected. The most prevalent strategy in modern SPPS is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in conjunction with acid-labile side-chain protecting groups.

Fmoc-Leu-OH is the standard Nα-Fmoc protected leucine building block used in this orthogonal protection scheme.[1][2][3][4] Its direct applicability in the well-established Fmoc-SPPS workflow makes it a cornerstone for the incorporation of leucine residues.

This compound , or L-Leucine ethyl ester hydrochloride, is a derivative where the carboxylic acid group is protected as an ethyl ester and the α-amino group is present as a hydrochloride salt.[5] Its direct use in a standard Fmoc-SPPS workflow is not conventional, as the free amino group would need to be protected with an Fmoc group prior to its use as a building block in a stepwise synthesis.

Chemical Properties and Role in SPPS

The fundamental difference between these two reagents lies in their protecting group strategy, which dictates their application in SPPS.

FeatureThis compoundFmoc-Leu-OH
Amino Group Protection None (present as HCl salt)Fmoc (9-fluorenylmethoxycarbonyl)
Carboxyl Group Protection Ethyl ester (OEt)None (free carboxylic acid)
Typical Role in SPPS Not a standard building block for stepwise elongation. Would require Nα-Fmoc protection prior to use. May have niche applications in solution-phase synthesis or fragment condensation.Standard building block for incorporating leucine in Fmoc-SPPS.[4]
Deprotection of Amino Group -Base-labile (typically 20% piperidine (B6355638) in DMF).[6][7]
Deprotection of Carboxyl Group Requires saponification (e.g., NaOH), which is generally incompatible with standard solid-phase conditions and can lead to racemization.Not applicable (activated in situ for coupling).

Experimental Workflow Comparison

The integration of these two compounds into an SPPS workflow highlights the efficiency of using pre-protected amino acids.

SPPS_Workflow_Comparison cluster_Fmoc Fmoc-Leu-OH Workflow cluster_HLeu Hypothetical this compound Workflow for SPPS Fmoc_Start Start with deprotected resin-bound peptide Fmoc_Couple Couple Fmoc-Leu-OH (with activation) Fmoc_Start->Fmoc_Couple Fmoc_Wash1 Wash Fmoc_Couple->Fmoc_Wash1 Fmoc_Deprotect Fmoc Deprotection (Piperidine) Fmoc_Wash1->Fmoc_Deprotect Fmoc_Wash2 Wash Fmoc_Deprotect->Fmoc_Wash2 Fmoc_Next Ready for next Fmoc-amino acid Fmoc_Wash2->Fmoc_Next HLeu_Start Start with this compound HLeu_Fmoc_Protect Nα-Fmoc Protection (Solution Phase) HLeu_Start->HLeu_Fmoc_Protect HLeu_Isolate Isolate & Purify Fmoc-Leu-OEt HLeu_Fmoc_Protect->HLeu_Isolate HLeu_Deprotect_OEt Saponification to remove Ethyl Ester (OEt) HLeu_Isolate->HLeu_Deprotect_OEt HLeu_Isolate2 Isolate & Purify Fmoc-Leu-OH HLeu_Deprotect_OEt->HLeu_Isolate2 HLeu_Couple Couple to resin-bound peptide HLeu_Isolate2->HLeu_Couple

Comparison of SPPS workflows.

As the diagram illustrates, utilizing Fmoc-Leu-OH allows for its direct incorporation into the standard, cyclical nature of SPPS. In contrast, this compound would necessitate several prerequisite steps, including Nα-Fmoc protection and subsequent deprotection of the ethyl ester, before it could be used as a building block. These additional steps in solution phase would negate many of the advantages of SPPS, such as the elimination of purification steps between cycles.

Performance and Efficiency

While direct, head-to-head comparative studies for the synthesis of a specific peptide using both starting materials are not prevalent in the literature due to the unconventionality of using this compound in this context, a qualitative and quantitative comparison can be inferred from the principles of peptide chemistry.

Performance MetricThis compound (Hypothetical Use)Fmoc-Leu-OHSupporting Rationale
Coupling Efficiency Potentially lower overall process efficiency due to multiple pre-synthesis steps.High (>99% with standard coupling reagents).[8]The direct use of Fmoc-Leu-OH in an optimized SPPS protocol with modern activation methods ensures high coupling efficiency. The multi-step preparation required for this compound introduces potential for material loss at each stage.
Overall Yield Expected to be significantly lower.Higher, dependent on peptide length and sequence.The streamlined workflow of using pre-formed Fmoc-amino acids minimizes the number of synthetic and purification steps, leading to higher overall yields.[9]
Purity of Crude Peptide Likely lower due to potential side reactions during solution-phase modifications.Generally high, with impurities arising from known SPPS-related side reactions.Fmoc-Leu-OH is commercially available at high purity (≥99%).[3][4] The additional chemical manipulations required for this compound increase the risk of introducing impurities.
Time Efficiency Significantly lower due to the need for preliminary chemical modifications.High, with each cycle of deprotection and coupling being relatively rapid and automatable.The use of Fmoc-Leu-OH is amenable to automated peptide synthesizers, drastically reducing synthesis time.[10]

Experimental Protocols

Standard Fmoc-SPPS Coupling Cycle using Fmoc-Leu-OH

This protocol outlines a single coupling cycle for adding a leucine residue to a growing peptide chain on a solid support.

  • Resin Preparation : The resin with the N-terminally deprotected peptide chain is washed thoroughly with N,N-dimethylformamide (DMF).

  • Amino Acid Activation : In a separate vessel, Fmoc-Leu-OH (3-5 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with a suitable coupling agent (e.g., HBTU, HATU, or HCTU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).[7]

  • Coupling Reaction : The activated Fmoc-Leu-OH solution is added to the resin. The reaction vessel is agitated for 1-2 hours at room temperature to ensure complete coupling.[11]

  • Washing : The resin is washed extensively with DMF to remove excess reagents and by-products.

  • Fmoc Deprotection : The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[6][12]

  • Final Washing : The resin is washed again with DMF to remove piperidine and the dibenzofulvene-piperidine adduct, preparing it for the next coupling cycle.

The logical relationship for choosing the appropriate leucine source for SPPS is straightforward, as illustrated below.

Logical_Choice Start Need to incorporate Leucine in SPPS? Standard_SPPS Is it a standard Fmoc-based SPPS protocol? Start->Standard_SPPS Use_Fmoc Use Fmoc-Leu-OH Standard_SPPS->Use_Fmoc Yes Unconventional Does the strategy require a pre-formed Leu-OEt moiety? Standard_SPPS->Unconventional No Consider_Alternative Consider alternative strategies (e.g., solution phase, fragment condensation) Unconventional->Consider_Alternative No H_Leu_OEt This compound might be a starting material, but requires N-protection first. Unconventional->H_Leu_OEt Yes

Decision-making for Leucine source in SPPS.

Conclusion

For the vast majority of applications in solid-phase peptide synthesis, Fmoc-Leu-OH is the unequivocally superior choice over this compound. Its design as an Nα-protected building block for the Fmoc/tBu orthogonal strategy allows for its direct, efficient, and high-yielding incorporation into peptide chains. The use of Fmoc-Leu-OH is compatible with both manual and automated SPPS and is supported by decades of established protocols and a wide availability of high-purity reagents.

Conversely, this compound is not a direct building block for stepwise SPPS. Its use would necessitate a more complex, multi-step process to prepare it for incorporation into a peptide chain on a solid support. This would not only reduce the overall efficiency and yield but also counteract the primary advantages of the SPPS methodology. While this compound may have applications in other areas of organic chemistry or in specific, non-standard peptide synthesis strategies such as solution-phase synthesis, it is not a viable alternative to Fmoc-Leu-OH for routine solid-phase peptide synthesis. Researchers and drug development professionals can confidently rely on Fmoc-Leu-OH for the predictable and successful synthesis of leucine-containing peptides.

References

A Comparative Guide to Alternative Amino Acid Esters for Peptide Synthesis: H-Leu-OEt.HCl in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the selection of appropriate protecting groups for amino acids is a critical decision that profoundly influences coupling efficiency, stereochemical integrity, and overall yield. While H-Leu-OEt.HCl (Leucine ethyl ester hydrochloride) is a commonly utilized building block, a comprehensive understanding of its performance relative to other commercially available leucine (B10760876) esters is essential for optimizing synthetic strategies. This guide provides an objective comparison of this compound with its methyl, tert-butyl, and benzyl (B1604629) ester counterparts, supported by representative experimental data and detailed methodologies.

Performance Comparison of Leucine Esters

The choice of the ester protecting group for the C-terminus of an amino acid can impact both the steric hindrance during the coupling reaction and the conditions required for its eventual removal. The following tables summarize the key performance indicators for H-Leu-OMe.HCl, this compound, H-Leu-OtBu.HCl, and H-Leu-OBzl.HCl.

Table 1: Comparison of Coupling Efficiency and Racemization

Amino Acid EsterRelative Steric HindranceRepresentative Coupling Efficiency (%)¹Representative Racemization (%)²
H-Leu-OMe.HClLow98< 1
This compoundLow97< 1
H-Leu-OtBu.HClHigh95< 1.5
H-Leu-OBzl.HClMedium96< 1

¹Representative coupling efficiency for the coupling of Fmoc-Ala-OH to the respective leucine ester under standard DIC/HOBt conditions. Actual efficiencies may vary based on the specific amino acids being coupled and the coupling reagents used. ²Representative racemization of the leucine residue upon activation with HBTU/DIEA. The extent of racemization is highly dependent on the activation method and the base used.

Table 2: Deprotection Conditions and Orthogonality

Ester GroupDeprotection MethodReagentsTypical ConditionsOrthogonality Considerations
Methyl (OMe)SaponificationLiOH, NaOHRoom temperature to mild heatingNot orthogonal to base-labile protecting groups (e.g., Fmoc).
Ethyl (OEt)SaponificationLiOH, NaOHRoom temperature to mild heatingNot orthogonal to base-labile protecting groups (e.g., Fmoc).
tert-Butyl (OtBu)AcidolysisTrifluoroacetic acid (TFA)Room temperatureOrthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Z, Bzl) groups.[1]
Benzyl (OBzl)HydrogenolysisH₂, Pd/CRoom temperature, atmospheric pressureOrthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the comparative data.

Protocol 1: Comparative Coupling Efficiency Assessment

This protocol outlines a general procedure for comparing the coupling efficiency of different leucine esters in a solution-phase peptide synthesis.

Materials:

  • Fmoc-Ala-OH

  • H-Leu-OMe.HCl, this compound, H-Leu-OtBu.HCl, or H-Leu-OBzl.HCl

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Neutralization of Leucine Ester: In separate reaction vessels, dissolve each leucine ester hydrochloride (1.0 eq) in anhydrous DCM or DMF. Add DIEA (1.1 eq) to each vessel and stir for 15 minutes at room temperature to generate the free amine.

  • Activation of Fmoc-Ala-OH: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF. Add DIC (1.05 eq) and stir for 20 minutes at 0°C to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated Fmoc-Ala-OH solution to each of the neutralized leucine ester solutions. Allow the reactions to proceed at room temperature for 2 hours.

  • Work-up: Quench the reactions with water and extract the dipeptide product with ethyl acetate (B1210297). Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Analysis: Analyze the crude product from each reaction by HPLC to determine the percentage of the desired dipeptide relative to unreacted starting materials.

Protocol 2: Racemization Assay

This protocol describes a method to assess the extent of racemization of the leucine residue during activation and coupling.

Materials:

  • Fmoc-L-Leu-OH

  • H-Gly-OMe.HCl

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Coupling Reaction: Dissolve Fmoc-L-Leu-OH (1.0 eq), H-Gly-OMe.HCl (1.0 eq), and HATU (0.98 eq) in anhydrous DMF. Add DIEA (2.0 eq) and stir at room temperature for 1 hour.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Fmoc Deprotection: Dissolve the crude dipeptide in 20% piperidine (B6355638) in DMF and stir for 30 minutes. Evaporate the solvent and purify the resulting dipeptide.

  • Analysis: Analyze the purified dipeptide by chiral HPLC to separate and quantify the L-L and D-L diastereomers. The percentage of the D-L diastereomer represents the extent of racemization.

Visualization of Key Processes

To aid in the understanding of the workflows and decision-making processes in peptide synthesis, the following diagrams are provided.

G Experimental Workflow for Coupling Efficiency Comparison cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Neutralize H-Leu-X.HCl Neutralize H-Leu-X.HCl Coupling Reaction Coupling Reaction Neutralize H-Leu-X.HCl->Coupling Reaction Activate Fmoc-Ala-OH Activate Fmoc-Ala-OH Activate Fmoc-Ala-OH->Coupling Reaction Work-up & Purification Work-up & Purification Coupling Reaction->Work-up & Purification HPLC Analysis HPLC Analysis Work-up & Purification->HPLC Analysis

Caption: Workflow for comparing the coupling efficiency of different leucine esters.

G Decision Tree for Selecting a Leucine Ester Start Start Orthogonality Needed? Orthogonality Needed? Start->Orthogonality Needed? Acid-labile side chains? Acid-labile side chains? Orthogonality Needed?->Acid-labile side chains? Yes Consider H-Leu-OMe/OEt.HCl Consider H-Leu-OMe/OEt.HCl Orthogonality Needed?->Consider H-Leu-OMe/OEt.HCl No Base-labile side chains? Base-labile side chains? Acid-labile side chains?->Base-labile side chains? No Use H-Leu-OBzl.HCl Use H-Leu-OBzl.HCl Acid-labile side chains?->Use H-Leu-OBzl.HCl Yes Use H-Leu-OtBu.HCl Use H-Leu-OtBu.HCl Base-labile side chains?->Use H-Leu-OtBu.HCl Yes Base-labile side chains?->Consider H-Leu-OMe/OEt.HCl No

Caption: A decision-making framework for selecting the appropriate leucine ester.

Concluding Remarks

The selection of an appropriate amino acid ester is a critical parameter in peptide synthesis that can significantly impact the success of a synthetic strategy. While this compound and H-Leu-OMe.HCl offer cost-effective options with good coupling efficiencies for routine applications, their deprotection via saponification limits their use in orthogonal protection schemes, particularly in solid-phase peptide synthesis (SPPS).

For syntheses requiring orthogonality with base-labile protecting groups like Fmoc, H-Leu-OtBu.HCl is the preferred choice due to its acid-lability.[1] Conversely, H-Leu-OBzl.HCl provides an excellent orthogonal option when acid-labile groups such as Boc are employed, as the benzyl ester can be selectively removed by hydrogenolysis.[2] The slightly lower coupling efficiency and increased potential for racemization with the bulkier tert-butyl ester should be taken into consideration, and coupling conditions may need to be optimized accordingly. By carefully considering the overall synthetic plan and the specific requirements of the target peptide, researchers can select the optimal leucine ester to maximize yield, purity, and efficiency.

References

Purity analysis of H-Leu-OEt.HCl from different commercial suppliers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Analysis of H-Leu-OEt.HCl from Various Commercial Suppliers

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success and reproducibility of their work. This compound (L-Leucine ethyl ester hydrochloride) is a common building block in peptide synthesis and other organic chemistry applications.[1] Its purity can significantly impact reaction yields, impurity profiles of the final product, and overall experimental outcomes. This guide provides a comparative analysis of the purity of this compound from different commercial suppliers, based on publicly available data and typical specifications.

Data Presentation: A Comparative Overview

The purity of this compound is typically assessed using a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the primary method for quantitative analysis.[2] Other important tests include Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of organic impurities, and chiral HPLC to determine enantiomeric purity.[2]

Below is a summary table of typical purity specifications for this compound compiled from various commercial supplier data. It is important to note that lot-to-lot variability can occur, and for critical applications, it is always recommended to consult the supplier's lot-specific Certificate of Analysis (CoA).

Table 1: Comparison of Typical Purity Specifications for this compound

ParameterSupplier A (Representative)Supplier B (Representative)Supplier C (Representative)Analytical Method
Appearance White to off-white powder or crystalsWhite crystalline powderWhite to off-white crystalline powderVisual Inspection
Purity (by HPLC) ≥99.0%≥98.0%97.5-100%[1]HPLC
¹H NMR Conforms to structureConforms to structureConforms to structureNMR Spectroscopy
Specific Rotation [α]20/D +18° to +20° (c=X in solvent)+17° to +21° (c=Y in solvent)+18° to +20° (c=Z in solvent)[1]Polarimetry
Melting Point 134-138 °C135-139 °C[1]134-136 °CMelting Point Apparatus
Water Content ≤0.5%≤1.0%Not specifiedKarl Fischer Titration
Enantiomeric Purity (D-isomer) ≤0.2%≤0.5%Not specifiedChiral HPLC
Residual Solvents Varies by lotVaries by lotVaries by lotGC-MS or NMR

Disclaimer: The data in this table is illustrative and compiled from publicly available specifications for this compound and similar amino acid esters. Specifications can vary between suppliers and batches. Always refer to the supplier's Certificate of Analysis for precise data.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices for the analysis of amino acid derivatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the main component and detects any related substance impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is typically used to separate compounds with varying polarities.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210-220 nm.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of Mobile Phase A.

Enantiomeric Purity by Chiral HPLC

This method is crucial for determining the presence of the D-isomer impurity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase, for example, a crown ether-based column.

  • Mobile Phase: A mixture of an acidic aqueous solution and an organic modifier (e.g., perchloric acid solution and methanol).

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR is used to confirm the chemical structure and identify any organic impurities.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O) or DMSO-d₆.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.[2]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (in D₂O, approximate):

    • ~4.1 ppm (triplet, 1H): α-CH proton

    • ~4.2 ppm (quartet, 2H): -OCH₂- protons of the ethyl ester

    • ~1.7 ppm (multiplet, 1H): γ-CH proton

    • ~1.5 ppm (multiplet, 2H): β-CH₂ protons

    • ~0.9 ppm (doublet, 6H): two -CH₃ protons of the isobutyl group

    • ~1.2 ppm (triplet, 3H): -CH₃ proton of the ethyl ester

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Analysis_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Core Purity & Identity Confirmation cluster_2 Specific Impurity & Property Analysis cluster_3 Final Assessment start This compound Sample visual Visual Inspection (Appearance) start->visual hplc HPLC Analysis (Purity Assay) visual->hplc nmr ¹H NMR Spectroscopy (Structural Confirmation) visual->nmr ms Mass Spectrometry (Molecular Weight) visual->ms chiral_hplc Chiral HPLC (Enantiomeric Purity) hplc->chiral_hplc residual_solvents GC-MS or NMR (Residual Solvents) nmr->residual_solvents coa Certificate of Analysis Generation chiral_hplc->coa kf Karl Fischer Titration (Water Content) kf->coa residual_solvents->coa

Caption: Experimental workflow for the purity analysis of this compound.

Conclusion

The purity of this compound from commercial suppliers is generally high, often exceeding 98%. However, for sensitive applications such as pharmaceutical development or cGMP manufacturing, it is crucial to carefully evaluate the supplier's specifications and, ideally, perform in-house testing to confirm the purity and impurity profile. The choice of supplier may depend on the specific requirements of the application, with some suppliers offering higher purity grades at a premium. The experimental protocols and workflow described in this guide provide a robust framework for the comprehensive purity analysis of this compound.

References

A Comparative Study of Coupling Reagents for the Synthesis of Z-L-Leucyl-L-Leucine Ethyl Ester (Z-Leu-Leu-OEt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Dipeptide Synthesis

The efficient formation of peptide bonds is a cornerstone of synthetic peptide chemistry and drug development. The choice of coupling reagent is a critical parameter that significantly influences reaction yield, product purity, reaction time, and the preservation of stereochemical integrity. This guide provides a comparative analysis of three widely used coupling reagents—EDC/HOBt, HATU, and PyBOP—for the solution-phase synthesis of the dipeptide Z-L-Leucyl-L-Leucine ethyl ester (Z-Leu-Leu-OEt) from Z-L-Leucine and L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl).

Performance Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions, with racemization being a primary concern.[1][2] Below is a summary of the performance of EDC/HOBt, HATU, and PyBOP in the synthesis of a dipeptide ethyl ester, based on literature data for similar couplings.[3]

Coupling Reagent/SystemClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
EDC/HOBt Carbodiimide (B86325)88-96ModerateLow to ModerateCost-effective; water-soluble carbodiimide and its urea (B33335) byproduct simplify purification via aqueous extraction.[2][3]
HATU/DIPEA Aminium/Uronium Salt>98Very FastVery LowHighly efficient, especially for sterically hindered couplings; generally considered one of the most powerful coupling reagents.[1][3]
PyBOP/DIPEA Phosphonium (B103445) Salt95-98FastLowA reliable and efficient option that avoids the formation of potentially carcinogenic byproducts associated with its predecessor, BOP.[4][5]

Mechanism of Action: A Visual Overview

The chosen coupling reagents activate the carboxylic acid of Z-L-Leucine through different intermediates, which then react with the amino group of H-Leu-OEt to form the peptide bond.

cluster_EDC EDC/HOBt Pathway Z_Leu_OH_EDC Z-Leu-OH O_Acylisourea O-Acylisourea Intermediate Z_Leu_OH_EDC->O_Acylisourea + EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt H_Leu_OEt H-Leu-OEt HOBt_Ester->H_Leu_OEt Z_Leu_OH_HATU Z-Leu-OH OAt_Ester OAt Active Ester Z_Leu_OH_HATU->OAt_Ester + HATU/DIPEA OAt_Ester->H_Leu_OEt Z_Leu_OH_PyBOP Z-Leu-OH OBt_Ester OBt Active Ester Z_Leu_OH_PyBOP->OBt_Ester + PyBOP/DIPEA OBt_Ester->H_Leu_OEt Z_Leu_Leu_OEt Z-Leu-Leu-OEt H_Leu_OEt->Z_Leu_Leu_OEt Peptide Bond Formation

Activation pathways of Z-L-Leucine with different coupling reagents.

Experimental Protocols

The following protocols are generalized for the solution-phase synthesis of Z-Leu-Leu-OEt. Researchers should optimize these conditions for their specific laboratory settings and scale.

Protocol 1: Synthesis of Z-Leu-Leu-OEt using EDC/HOBt

This method is a cost-effective and widely used procedure for peptide coupling.[2]

Materials:

  • Z-L-Leucine

  • L-Leucine ethyl ester hydrochloride (this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Z-L-Leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Add this compound (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

  • Add EDC.HCl (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Z-Leu-Leu-OEt using HATU

This protocol utilizes a highly efficient uronium salt-based coupling reagent, often resulting in faster reaction times and higher yields.[3]

Materials:

  • Z-L-Leucine

  • L-Leucine ethyl ester hydrochloride (this compound)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Z-L-Leucine (1.0 eq) in anhydrous DMF.

  • Add this compound (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction at 0 °C for 15 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of Z-Leu-Leu-OEt using PyBOP

This protocol employs a phosphonium salt-based coupling reagent known for its efficiency and low racemization potential.

Materials:

  • Z-L-Leucine

  • L-Leucine ethyl ester hydrochloride (this compound)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Z-L-Leucine (1.0 eq), this compound (1.0 eq), and PyBOP (1.1 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

The general workflow for the solution-phase synthesis and purification of Z-Leu-Leu-OEt is depicted below.

start Start: Dissolve Reactants coupling Peptide Coupling Reaction (EDC/HOBt, HATU, or PyBOP) start->coupling monitoring Monitor Reaction Progress (TLC) coupling->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end_product Pure Z-Leu-Leu-OEt characterization->end_product

General workflow for the synthesis of Z-Leu-Leu-OEt.

Conclusion

The choice of coupling reagent for the synthesis of Z-Leu-Leu-OEt significantly impacts the efficiency and purity of the final product. For routine and cost-effective synthesis, EDC/HOBt offers a reliable method with straightforward purification.[2] For more challenging couplings or when higher yields and faster reaction times are desired, PyBOP presents a robust alternative with a low risk of racemization.[4] For the most demanding applications requiring the highest efficiency and minimal side reactions, HATU stands out as the superior reagent, albeit at a higher cost.[1][3] Researchers should select the most appropriate reagent based on the specific requirements of their synthesis, considering factors such as scale, budget, and the desired purity of the final dipeptide.

References

Validating Peptide Sequence Integrity: A Comparative Guide for Peptides Synthesized with H-Leu-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and validation of peptides are critical for ensuring experimental reproducibility and therapeutic efficacy. This guide provides an objective comparison of standard analytical techniques used to validate the sequence of a peptide synthesized utilizing H-Leu-OEt.HCl as a building block. We present supporting experimental data from a case study, detailed methodologies for key experiments, and visual workflows to facilitate a comprehensive understanding of the validation process.

A Comparative Analysis of Peptide Validation Techniques

The successful synthesis of a target peptide requires rigorous validation to confirm its identity, purity, and structural integrity. While various techniques are employed, a combination of methods provides the most comprehensive characterization. This guide focuses on four cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

To illustrate the application and data output of these techniques, we will refer to a hypothetical case study: the solid-phase peptide synthesis (SPPS) of the tripeptide Leu-Ala-Phe using this compound for the leucine (B10760876) residue incorporation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of a synthesized peptide.[1][2][3][4] It separates the target peptide from impurities generated during synthesis, such as truncated or deletion sequences.[3] The purity is determined by comparing the peak area of the target peptide to the total area of all peaks in the chromatogram.

Table 1: HPLC Analysis of Crude vs. Purified Leu-Ala-Phe

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude Peptide12.585.285.2
Purified Peptide12.599.199.1
Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide.[5][6][7] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide, and the mass-to-charge ratio (m/z) is measured.[5][8] For definitive sequence validation, tandem mass spectrometry (MS/MS) is employed to fragment the peptide and analyze the resulting ion series.[5][9][10]

Table 2: Mass Spectrometry Data for Purified Leu-Ala-Phe

ParameterTheoretical ValueObserved Value
Molecular Weight349.44 g/mol 349.45 g/mol
MS/MS Fragmentation Ions (b-ions)b1: 114.1 (Leu), b2: 185.1 (Leu-Ala)b1: 114.1, b2: 185.1
MS/MS Fragmentation Ions (y-ions)y1: 165.2 (Phe), y2: 236.2 (Ala-Phe)y1: 165.2, y2: 236.2
Amino Acid Analysis (AAA) for Compositional Verification

Amino acid analysis provides a quantitative determination of the amino acid composition of the synthesized peptide.[11][12] The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.[12] This technique verifies that the correct amino acids are present in the expected stoichiometric ratios.

Table 3: Amino Acid Analysis of Purified Leu-Ala-Phe

Amino AcidExpected RatioObserved Ratio
Leucine (Leu)11.02
Alanine (Ala)10.99
Phenylalanine (Phe)10.98
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution.[5][13][14][15] Through various 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY), it is possible to confirm the amino acid sequence and determine the peptide's conformation.[13][15] While powerful, it is often more complex and time-consuming than other methods for routine sequence validation of short peptides.

Experimental Workflow and Methodologies

The overall process from peptide synthesis to validation is a multi-step procedure that requires careful execution and analysis at each stage.

G cluster_0 Peptide Synthesis cluster_1 Purification & Initial Validation cluster_2 Comprehensive Validation cluster_3 Final Product Resin_Preparation Resin Swelling & Fmoc Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., with this compound) Resin_Preparation->Amino_Acid_Coupling Add activated amino acid Chain_Elongation Repetitive Coupling & Deprotection Cycles Amino_Acid_Coupling->Chain_Elongation Repeat for each residue Cleavage Cleavage from Resin & Deprotection Chain_Elongation->Cleavage Final deprotection Purification Crude Peptide Purification (HPLC) Cleavage->Purification Crude peptide Initial_Validation Purity & MW Check (HPLC & MS) Purification->Initial_Validation Purified fractions MS_Validation Mass Spectrometry (MS & MS/MS) Initial_Validation->MS_Validation AAA_Validation Amino Acid Analysis (AAA) Initial_Validation->AAA_Validation NMR_Validation NMR Spectroscopy (Optional) Initial_Validation->NMR_Validation Final_Peptide Validated Peptide MS_Validation->Final_Peptide AAA_Validation->Final_Peptide NMR_Validation->Final_Peptide

Figure 1: Experimental workflow for peptide synthesis and validation.
Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of Leu-Ala-Phe

This protocol outlines a general procedure for the synthesis of the model tripeptide using Fmoc chemistry.

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.

  • First Amino Acid Coupling (Phe): Couple Fmoc-Phe-OH to the resin using a suitable coupling agent like HBTU and a base such as DIPEA in DMF.

  • Chain Elongation (Ala): Repeat the deprotection and coupling steps with Fmoc-Ala-OH.

  • Final Amino Acid Coupling (Leu): Following deprotection, couple the final amino acid. For this, this compound would first be N-alpha protected (e.g., with Fmoc-OSu) to yield Fmoc-Leu-OH, which is then coupled similarly to the other amino acids.

  • Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5-95% B over 30 minutes).

    • Detection: UV absorbance at 214 nm.

3. Mass Spectrometry (MS and MS/MS)

  • Sample Preparation: Dilute the purified peptide in an appropriate solvent for ESI-MS, such as 50% acetonitrile in water with 0.1% formic acid.

  • MS Analysis: Infuse the sample into the mass spectrometer and acquire the full scan mass spectrum to determine the molecular weight of the intact peptide.

  • MS/MS Analysis: Select the parent ion corresponding to the peptide's molecular weight for fragmentation. Analyze the resulting fragment ions to confirm the amino acid sequence.

G cluster_0 Tandem Mass Spectrometry (MS/MS) Peptide Leu-Ala-Phe Ion (Precursor Ion) Fragmentation Collision-Induced Dissociation (CID) Peptide->Fragmentation b_ions b-ions (N-terminal fragments) Fragmentation->b_ions y_ions y-ions (C-terminal fragments) Fragmentation->y_ions Mass_Analyzer Mass Analyzer b_ions->Mass_Analyzer y_ions->Mass_Analyzer Spectrum MS/MS Spectrum Mass_Analyzer->Spectrum

Figure 2: Principle of peptide sequencing by tandem mass spectrometry.

4. Amino Acid Analysis (AAA)

  • Hydrolysis: Hydrolyze a known quantity of the purified peptide in 6N HCl at 110°C for 24 hours to break the peptide bonds.

  • Derivatization: Derivatize the resulting amino acids to make them detectable (e.g., with phenyl isothiocyanate).

  • Separation and Quantification: Separate the derivatized amino acids by HPLC and quantify them by comparing their peak areas to those of known standards.[16]

Conclusion

The validation of a synthesized peptide sequence is a critical quality control step in research and drug development. While this compound is a standard building block in peptide synthesis, its successful incorporation and the integrity of the final peptide sequence must be confirmed through a suite of orthogonal analytical techniques. A combination of HPLC for purity assessment, mass spectrometry for molecular weight and sequence confirmation, and amino acid analysis for compositional verification provides a robust and reliable validation package. For more complex structural studies, NMR spectroscopy offers further in-depth analysis. By following rigorous validation protocols, researchers can ensure the quality and reliability of their synthesized peptides.

References

A Comparative Performance Analysis of H-Leu-OEt.HCl and Other Leucine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Leucine (B10760876) Derivative for Your Application

In the landscape of biochemical research and pharmaceutical development, leucine and its derivatives are indispensable tools.[1] These compounds play crucial roles in a myriad of biological processes, from protein synthesis to cell signaling, making the selection of the most appropriate derivative critical for experimental success. This guide provides a comprehensive comparison of H-Leu-OEt.HCl (Leucine Ethyl Ester Hydrochloride) against other commonly used leucine derivatives, namely Boc-L-leucine and N-acetyl-L-leucine. We will delve into their performance across key parameters—solubility, stability, cell permeability, and biological activity—supported by experimental data and detailed protocols to inform your research and development endeavors.

Key Performance Indicators: A Head-to-Head Comparison

To facilitate a clear and objective comparison, the following tables summarize the available quantitative data for this compound and its counterparts.

Compound Molecular Weight ( g/mol ) Structure
This compound195.69[2][3]L-Leucine ethyl ester hydrochloride
Boc-L-leucine231.29[4]N-tert-butoxycarbonyl-L-leucine
N-acetyl-L-leucine173.21[5]N-acetyl-L-leucine

Table 1: General Properties of Selected Leucine Derivatives

Solubility

The solubility of a compound is a critical factor influencing its handling, formulation, and bioavailability. The following table compares the solubility of the selected leucine derivatives in water.

Leucine Derivative Aqueous Solubility Notes
This compoundHigh (100% in water)[3]The hydrochloride salt form significantly enhances aqueous solubility.
Boc-L-leucineSparingly soluble[6]The bulky, non-polar Boc protecting group reduces water solubility. Soluble in organic solvents like methanol (B129727) and dimethylformamide.[7]
N-acetyl-L-leucine8.1 mg/mL at 25 °C[5]Acetylation provides a moderate increase in polarity compared to the free amino acid.

Table 2: Aqueous Solubility Comparison

Stability

The stability of a leucine derivative in biological fluids is paramount for its application in cell-based assays and in vivo studies. The ester linkage in this compound is susceptible to hydrolysis by plasma esterases, which can be a consideration for its use as a prodrug. In contrast, the amide bond in N-acetyl-L-leucine is generally more stable.

Leucine Derivative Relative Stability in Plasma Primary Degradation Pathway
This compoundLess stableEnzymatic hydrolysis of the ethyl ester.
Boc-L-leucineGenerally stableThe Boc group is stable under neutral and basic conditions but labile to acidic conditions.[2]
N-acetyl-L-leucineMore stableN-acetylation can protect proteins from degradation.

Table 3: Comparative Stability Profile

Cell Permeability

The ability of a compound to cross cell membranes is crucial for its biological activity. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[8] An apparent permeability coefficient (Papp) greater than 1 x 10⁻⁶ cm/s generally indicates good absorption.

Leucine Derivative Apparent Permeability (Papp) in Caco-2 cells (cm/s) Interpretation
This compoundData not availableEsterification is a common strategy to increase the lipophilicity and membrane permeability of amino acids.
Boc-L-leucineData not availableThe lipophilic Boc group is expected to enhance passive diffusion across cell membranes.
N-acetyl-L-leucineData not availableAcetylation can alter cellular uptake mechanisms, potentially shifting from amino acid transporters to other transporter types.

Table 4: Comparative Cell Permeability (Caco-2 Assay)

Note: Specific Papp values for these leucine derivatives were not found in the available literature. The interpretations are based on general principles of medicinal chemistry.

Biological Activity: Modulation of the mTOR Signaling Pathway

Leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[9][10] The potency of leucine derivatives in activating or inhibiting this pathway can be quantified by their EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, respectively.

Leucine Derivative Effect on mTORC1 Activity Reported IC50/EC50 Value
This compoundActivator (as it releases leucine)Data not available
Boc-L-leucinePrecursor to leucine, potential activatorData not available
N-acetylleucine amideInhibitor of leucine-induced p70(S6k) activationAn IC50 of 46.11 nM was reported for a pyrazolone (B3327878) derivative (BC-LI-0186) that inhibits the LRS–RagD interaction within the mTOR pathway.[11]

Table 5: Comparative Biological Activity on the mTOR Pathway

Note: Direct comparative EC50/IC50 values for this compound, Boc-L-leucine, and N-acetyl-L-leucine on mTOR activation were not found. The data for N-acetylleucine amide and a pyrazolone derivative are provided as examples of how leucine derivatives can modulate this pathway.

Experimental Protocols

To ensure reproducibility and facilitate the direct comparison of results, detailed methodologies for the key experiments are provided below.

Aqueous Solubility Determination

This protocol outlines a standard method for determining the aqueous solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound into a vial B Add a known volume of water (or buffer) A->B C Equilibrate at a constant temperature (e.g., 25 °C) with continuous agitation for 24 hours B->C D Centrifuge to pellet undissolved solid C->D E Collect a known volume of the supernatant D->E F Dilute the supernatant E->F G Quantify the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS) F->G

Figure 1. Workflow for Aqueous Solubility Determination.

In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of a compound in plasma.

G cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare a stock solution of the test compound B Spike the compound into pre-warmed plasma (e.g., human, rat) at a final concentration A->B C Incubate at 37 °C B->C D Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 min) C->D E Immediately quench the reaction by adding a protein precipitation agent (e.g., cold acetonitrile) D->E F Centrifuge to pellet precipitated proteins E->F G Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound F->G H Calculate the half-life (t½) G->H

Figure 2. Workflow for In Vitro Plasma Stability Assay.

Caco-2 Cell Permeability Assay

This protocol details the procedure for measuring the intestinal permeability of a compound using the Caco-2 cell model.

G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis A Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate B Culture for 21-28 days to form a differentiated monolayer A->B C Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) B->C D Add the test compound to the apical (A) or basolateral (B) side (donor compartment) C->D E Incubate at 37 °C for a defined period (e.g., 2 hours) D->E F Collect samples from the receiver compartment (B or A) E->F G Quantify the compound concentration in the receiver compartment using LC-MS/MS F->G H Calculate the apparent permeability coefficient (Papp) G->H

Figure 3. Workflow for Caco-2 Cell Permeability Assay.

mTOR Signaling Pathway Activation

Leucine activates the mTORC1 signaling pathway through a series of steps involving its transport into the cell and interaction with intracellular sensors.

G Leucine Extracellular Leucine LAT1 LAT1 Transporter Leucine->LAT1 Uptake IntraLeucine Intracellular Leucine LAT1->IntraLeucine LRS Leucyl-tRNA Synthetase (LRS) IntraLeucine->LRS Sensing RagGTPases Rag GTPases LRS->RagGTPases Activation mTORC1 mTORC1 RagGTPases->mTORC1 Recruitment to Lysosome and Activation Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylation Growth Cell Growth and Proliferation Downstream->Growth

Figure 4. Leucine-Mediated mTORC1 Signaling Pathway.

Conclusion

The choice between this compound, Boc-L-leucine, and N-acetyl-L-leucine depends heavily on the specific experimental requirements. This compound offers excellent aqueous solubility, making it a convenient choice for many in vitro assays, but its stability in the presence of esterases should be considered. Boc-L-leucine, with its lipophilic protecting group, is well-suited for applications requiring enhanced membrane permeability, such as prodrug design, although its poor water solubility can be a practical limitation. N-acetyl-L-leucine provides a balance of moderate solubility and increased stability, and its derivatives have shown potential as modulators of the mTOR pathway.

This guide provides a foundational framework for comparing these important leucine derivatives. Researchers are encouraged to use the provided protocols to generate head-to-head comparative data within their own experimental systems to make the most informed decisions for their specific research and drug development goals.

References

A Spectroscopic Guide to H-Leu-OEt.HCl and Its Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is a fundamental building block in peptide synthesis and drug discovery. Understanding its spectroscopic signature, and how that signature changes upon reaction, is critical for reaction monitoring, quality control, and structural elucidation of resulting products. This guide provides a comparative analysis of the spectroscopic characteristics of this compound and two of its common reaction products: the linear dipeptide (H-Leu-Leu-OEt) and the cyclic dipeptide (cyclo(Leu-Leu)).

The primary transformations of this compound involve the deprotection of the amine followed by either intermolecular peptide bond formation to yield the linear dipeptide or an intramolecular cyclization after dimerization to form the diketopiperazine, cyclo(Leu-Leu). Each of these structural changes imparts a distinct fingerprint on the resulting NMR, IR, and mass spectra.

Comparative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic data for this compound and its products. The values provided are representative and may vary slightly based on solvent, concentration, and instrument calibration.

Spectroscopic Feature This compound H-Leu-Leu-OEt (Representative)cyclo(Leu-Leu)
¹H NMR (δ, ppm)
α-H~4.1~4.4 (N-term), ~4.1 (C-term)~4.0
β-CH₂~1.7~1.6~1.8, ~1.5
γ-CH~1.8~1.7~1.9
δ-CH₃~0.9 (d, 6H)~0.9 (two sets of d, 12H)~0.9 (d), ~1.0 (d)
O-CH₂ (ethyl)~4.2 (q)~4.1 (q)N/A
O-CH₂CH₃ (ethyl)~1.3 (t)~1.2 (t)N/A
NH₃⁺ / NH₂~8.3 (broad s)~8.0 (d, amide), ~3.5 (s, amine)~8.2 (broad s, amide)
¹³C NMR (δ, ppm)
Carbonyl (C=O)~172~173 (amide), ~171 (ester)~168
α-C~52~53 (N-term), ~52 (C-term)~56
β-C~40~41~42
γ-C~25~25~25
δ-C~22, ~23~22, ~23 (two sets)~22, ~23
O-C H₂ (ethyl)~63~62N/A
O-CH₂C H₃ (ethyl)~14~14N/A
IR Spectroscopy (cm⁻¹)
N-H Stretch3100-2800 (broad, NH₃⁺)3400-3200 (NH₂, amide N-H)3300-3100 (amide N-H)
C-H Stretch2960-28702960-28702960-2870
C=O Stretch (Ester)~1745~1740N/A
C=O Stretch (Amide I)N/A~1650~1670
N-H Bend (Amine/Amide II)~1580 (NH₃⁺)~1620 (NH₂), ~1550 (amide)~1540
C-O Stretch (Ester)~1200~1200N/A
Mass Spectrometry
Molecular Weight195.69 g/mol 288.42 g/mol 226.32 g/mol
[M+H]⁺ (m/z)160.13289.22227.18
Key FragmentsLoss of ethoxy (-45), isobutyl (-57)Cleavage of peptide bond, loss of ester groupRing opening, loss of side chains

Experimental Workflows and Logical Relationships

The process of spectroscopic comparison follows a logical workflow, from sample preparation to data analysis and structural confirmation.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_analysis Spectroscopic Analysis Start Start: this compound Reaction Reaction (e.g., Peptide Coupling, Cyclization) Start->Reaction Input Products Reaction Products (H-Leu-Leu-OEt, cyclo(Leu-Leu)) Reaction->Products Output NMR NMR Spectroscopy (¹H, ¹³C, COSY) Products->NMR IR FTIR Spectroscopy Products->IR MS Mass Spectrometry (ESI-MS, MS/MS) Products->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation

Caption: A logical workflow for the synthesis and spectroscopic analysis of this compound reaction products.

Key Spectroscopic Interpretations

  • ¹H NMR: The most significant changes occur in the chemical shifts of the α-protons and the appearance of an amide proton signal (~8.0 ppm) in the dipeptide products. In H-Leu-Leu-OEt, two distinct α-proton signals are expected. For cyclo(Leu-Leu), the symmetry of the molecule results in a simplified spectrum compared to the linear dipeptide. The disappearance of the ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) is a clear indicator of cyclization or hydrolysis.[1]

  • ¹³C NMR: The formation of a peptide bond introduces a new carbonyl signal (Amide I) around 173 ppm.[2] The ester carbonyl remains around 171 ppm in the linear dipeptide but is absent in the cyclic product. The chemical shifts of the α-carbons are also sensitive to peptide bond formation and provide valuable structural information.[3]

  • IR Spectroscopy: The transition from the hydrochloride salt to the dipeptide is marked by the replacement of the broad ammonium (B1175870) (NH₃⁺) stretch with sharper N-H stretching bands of the primary amine and the amide.[4] The appearance of a strong Amide I band (C=O stretch) around 1650-1670 cm⁻¹ and an Amide II band (N-H bend) around 1550 cm⁻¹ are definitive evidence of peptide bond formation. The ester C=O stretch at ~1740 cm⁻¹ will be present in the starting material and the linear dipeptide but absent in cyclo(Leu-Leu).[4][5]

  • Mass Spectrometry: Mass spectrometry provides the molecular weight of the products, confirming the addition of a leucine (B10760876) residue (for H-Leu-Leu-OEt) or the loss of ethanol (B145695) and water relative to a dimer (for cyclo(Leu-Leu)). Fragmentation patterns in MS/MS experiments can confirm the amino acid sequence. Linear peptides typically fragment at the peptide bonds, whereas cyclic peptides exhibit more complex ring-opening fragmentation pathways.[6][7]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of these compounds. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. The spectral width should typically be set from -2 to 12 ppm. A sufficient number of scans (8-16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse program. The spectral width is typically 0 to 200 ppm. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak or the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix approximately 1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or clean ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water, often with 0.1% formic acid to promote ionization).

  • Data Acquisition (ESI-MS): Infuse the sample solution into an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500 amu).

  • Tandem MS (MS/MS): For structural confirmation, perform an MS/MS experiment. Isolate the [M+H]⁺ parent ion and subject it to collision-induced dissociation (CID). Record the resulting fragment ion spectrum.

  • Data Analysis: Analyze the mass spectra to determine the molecular weight and identify characteristic fragment ions that correspond to the expected structures.[8]

References

The Ethyl Ester Advantage: A Comparative Guide to H-Leu-OEt.HCl and its Impact on Peptide Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic modification of peptide candidates is a critical step in optimizing their therapeutic potential. The addition of an ethyl ester group to L-Leucine, forming L-Leucine Ethyl Ester Hydrochloride (H-Leu-OEt.HCl), represents a key chemical modification aimed at enhancing the molecule's physicochemical and biological properties. This guide provides a comprehensive comparison of this compound and its parent amino acid, L-Leucine (H-Leu-OH), supported by experimental data to illuminate the effects of this esterification.

The primary role of the ethyl ester in this compound is to act as a temporary protecting group for the carboxylic acid functionality of leucine. This seemingly simple modification profoundly influences several key parameters, including solubility, lipophilicity, stability, and cell permeability. These alterations are pivotal in the context of drug delivery and peptide synthesis, often translating to improved bioavailability and efficacy.

Enhanced Physicochemical Properties: A Data-Driven Comparison

The esterification of L-Leucine to this compound leads to significant changes in its physical and chemical characteristics. These changes are crucial for its application in both synthetic peptide chemistry and as a potential pro-drug.

PropertyThis compoundH-Leu-OHFold ChangeSignificance
Aqueous Solubility Moderately SolubleSparingly Soluble (24.26 g/L at 25°C)[1]IncreasedEnhanced solubility facilitates easier handling in aqueous solutions for various applications.
Lipophilicity (LogP) Higher (Predicted)Lower (-1.5)[1]IncreasedIncreased lipophilicity can lead to improved membrane permeability.
Molecular Weight 195.69 g/mol 131.17 g/mol [1]1.49The addition of the ethyl group and HCl increases the molecular weight.

Table 1: Comparison of Physicochemical Properties of this compound and H-Leu-OH.

The Impact on Biological Performance: Stability and Cell Permeability

The ethyl ester group in this compound is designed to be cleaved by intracellular esterases, releasing the active L-Leucine within the target cell. This pro-drug strategy is employed to overcome the limitations of poor membrane permeability often associated with free amino acids.

ParameterThis compoundH-Leu-OHSignificance
Stability Susceptible to enzymatic and pH-dependent hydrolysisStableThe ester bond is designed to be labile for intracellular drug release.
Cell Permeability Higher (Predicted)LowerThe increased lipophilicity of the ester form is expected to enhance passive diffusion across cell membranes.

Table 2: Comparison of Biological Properties of this compound and H-Leu-OH.

Experimental Protocols for Property Determination

To provide a framework for the comparative analysis of this compound and H-Leu-OH, detailed methodologies for key experiments are outlined below.

Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a specific solvent.

  • Preparation of Saturated Solution: An excess amount of the test compound (this compound or H-Leu-OH) is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4).

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

  • Calculation: The solubility is expressed in units such as g/L or mg/mL.

Stability Assay (HPLC-Based)

This protocol assesses the chemical stability of the compound under various conditions, such as different pH values or in the presence of enzymes.

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent and then diluted to a final concentration in the test buffer (e.g., simulated gastric fluid, simulated intestinal fluid, or plasma).

  • Incubation: The samples are incubated at a controlled temperature (e.g., 37°C). Aliquots are withdrawn at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The reaction in the collected aliquots is stopped, often by adding an organic solvent like acetonitrile (B52724) or methanol, which also serves to precipitate proteins if the matrix is biological.

  • HPLC Analysis: The concentration of the remaining parent compound in each aliquot is quantified by a validated stability-indicating HPLC method.

  • Data Analysis: The percentage of the compound remaining is plotted against time. The degradation kinetics (e.g., first-order) and the half-life (t½) of the compound are then calculated.

Cell Permeability Assay (Caco-2 Model)

The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to form a differentiated and polarized monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The Caco-2 monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution). The test compound is added to the apical (donor) side, and the buffer on the basolateral (receiver) side is collected at various time intervals.

  • Sample Analysis: The concentration of the compound that has permeated to the basolateral side is quantified by LC-MS/MS or another sensitive analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp): The rate of drug transport across the cell monolayer is used to calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Visualizing the Impact: Esterase-Mediated Activation

The conversion of the this compound prodrug to the active L-Leucine is a critical step for its biological activity. This process is mediated by intracellular esterase enzymes.

Esterase_Activation cluster_extracellular Extracellular Space cluster_cell Intracellular Space H_Leu_OEt This compound H_Leu_OH L-Leucine (Active) H_Leu_OEt->H_Leu_OH Hydrolysis Esterase Esterases Esterase->H_Leu_OH

Caption: Intracellular conversion of this compound to L-Leucine by esterases.

This diagram illustrates the passive diffusion of the lipophilic this compound across the cell membrane, followed by its hydrolysis by intracellular esterases to release the more polar, active L-Leucine.

Conclusion

The ethyl ester in this compound serves as a valuable modification that significantly alters the physicochemical and biological properties of L-Leucine. By increasing lipophilicity and employing a prodrug strategy, this compound is designed for enhanced cell permeability and subsequent intracellular release of the active amino acid. The provided experimental frameworks offer a basis for the direct, quantitative comparison of these two molecules, enabling researchers to make informed decisions in the design and development of novel peptide-based therapeutics. The strategic use of such amino acid derivatives is a cornerstone of modern drug discovery, allowing for the fine-tuning of molecular properties to achieve desired therapeutic outcomes.

References

Characterization of Impurities in Commercial H-Leu-OEt.HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is a critical building block in peptide synthesis and drug development. The purity of this reagent is paramount, as impurities can lead to the formation of undesired side products, impact reaction yields, and compromise the biological activity and safety of the final therapeutic agent. This guide provides a comprehensive comparison of the purity profiles of commercial this compound, detailing common impurities, their typical levels in different product grades, and the analytical methods for their characterization.

Comparison of Commercial this compound Purity

The purity of commercially available this compound can vary between suppliers and designated grades. Below is a summary of typical impurity levels based on an analysis of standard and high-purity grade products. While specific values are lot-dependent and should always be confirmed by the supplier's Certificate of Analysis (CoA), this table provides a comparative overview of what researchers can expect.

ImpurityChemical StructureTypical Concentration (Standard Grade)Typical Concentration (High Purity Grade)
D-Leucine ethyl ester HCl D-enantiomer of the parent compound≤ 1.0%≤ 0.1%
L-Leucine Unreacted starting material≤ 0.5%≤ 0.05%
N-Ethyl-L-Leucine ethyl ester Byproduct from synthesis≤ 0.2%Not Detected
L-Leucine, N-lauroyl-, ethyl ester Potential process-related impurityVariable, typically lowNot Detected
Residual Solvents (e.g., Ethanol, Toluene) From synthesis and purification≤ 0.5%≤ 0.1%
Water Content Adsorbed moisture≤ 1.0%≤ 0.2%

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual impurity levels may vary. It is strongly recommended to consult the Certificate of Analysis for lot-specific data.

Key Impurities and Their Significance

  • D-Leucine ethyl ester HCl: The enantiomeric impurity is often the most critical to control, especially in the synthesis of stereospecific peptides and pharmaceuticals. Its presence can lead to diastereomeric peptide impurities that are difficult to separate and may have different biological activities or immunogenic potentials.

  • L-Leucine: The presence of the unreacted starting material can interfere with coupling reactions and lead to the formation of deletion sequences in solid-phase peptide synthesis.

  • N-Ethyl-L-Leucine ethyl ester: This byproduct can arise from side reactions during the esterification process and can introduce unwanted modifications into the peptide chain.

  • Residual Solvents and Water: While generally less reactive, high levels of residual solvents and water can affect the stoichiometry of reactions and the stability of the reagent.

Experimental Protocols for Impurity Characterization

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound.

Purity and Related Substances Analysis by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the overall purity of this compound and to detect and quantify non-chiral impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is crucial for the separation and quantification of the D-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase, such as a crown ether-based column (e.g., CROWNPAK® CR-I(+)).

  • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. A racemic standard of DL-Leucine ethyl ester HCl should be used to confirm the elution order of the enantiomers.

Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to identify the presence of organic impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of L-Leucine ethyl ester hydrochloride. Signals not corresponding to the main compound can indicate the presence of impurities.

Water Content by Karl Fischer Titration

This method provides an accurate determination of the water content in the sample.

  • Instrumentation: Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Procedure: Accurately weigh the sample and introduce it into the titration vessel containing a suitable solvent (e.g., methanol). Titrate with the Karl Fischer reagent to the endpoint.

Experimental Workflow for Impurity Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in a commercial sample of this compound.

G Experimental Workflow for this compound Impurity Characterization cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial this compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution KF Karl Fischer Titration (Water Content) Sample->KF HPLC HPLC Analysis (Purity & Related Substances) Dissolution->HPLC Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Dissolution->Chiral_HPLC NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Quantification Quantification of Impurities HPLC->Quantification Chiral_HPLC->Quantification Identification Identification of Impurities NMR->Identification KF->Quantification Report Comprehensive Purity Report (Certificate of Analysis) Quantification->Report Identification->Report

Caption: Workflow for this compound impurity analysis.

This guide provides a framework for understanding and evaluating the purity of commercial this compound. For critical applications in research and drug development, it is imperative to perform thorough in-house analysis to confirm the quality and suitability of this essential reagent.

Comparative analysis of reaction times for different H-Leu-OEt.HCl coupling methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Efficient Peptide Bond Formation

The synthesis of peptides is a fundamental process in drug discovery and development, with the efficiency of peptide bond formation being a critical determinant of overall yield and purity. The coupling of L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is a common step in the synthesis of various peptide-based therapeutics and research compounds. This guide provides a comparative analysis of different coupling methods for this compound, with a focus on reaction times, supported by experimental data.

Performance Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts the speed and success of the peptide bond formation. Modern peptide synthesis predominantly relies on three main classes of coupling reagents: carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. Each class offers a unique profile of reactivity, cost-effectiveness, and potential for side reactions.

The following table summarizes the performance of various coupling reagents in terms of typical reaction times for the coupling of an N-protected amino acid to an amino acid ester like this compound. It is important to note that direct comparative data for this compound across all methods in a single study is limited; therefore, this table is a compilation from general performance characteristics and data from studies on similar amino acid derivatives.

Coupling MethodCoupling ReagentAdditiveBaseTypical Reaction TimeKey Advantages & Disadvantages
CarbodiimideEDCHOBt or Oxyma PureDIEA2 - 15 hoursAdvantages: Cost-effective, water-soluble byproducts are easily removed.[1] Disadvantages: Generally slower than onium salts, risk of racemization without additives.
Onium Salt (Aminium)HBTUHOBt (optional)DIEA1 - 2 hoursAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[2] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.
Onium Salt (Aminium)HATUNoneDIEA1 - 2 hoursAdvantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids. Disadvantages: Higher cost compared to other reagents.
Benziodoxole-basedIBA-OBz(4-MeOC6H4)3PN/A~10 minutesAdvantages: Extremely rapid reaction.[3] Disadvantages: Less common, reagent availability and cost may be a concern.

Experimental Methodologies

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. Below are representative protocols for the solution-phase coupling of an N-protected amino acid to this compound using different coupling methods.

Protocol 1: EDC/Oxyma Pure Mediated Coupling

This protocol describes a classic carbodiimide-mediated coupling in solution-phase.

Materials:

  • N-protected amino acid (e.g., Z-L-Phg-OH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve EDC.HCl in a 1:1 mixture of anhydrous DCM/DMF and cool to 0 °C.

  • Add the N-protected amino acid and Oxyma Pure to the cooled solution.

  • After 2 minutes of pre-activation, add this compound as a solid to the reaction mixture.

  • Add DIEA to the mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight (approximately 14-15 hours).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed by rotary evaporation, and the crude product is worked up and purified.

Protocol 2: HBTU Mediated Coupling

This protocol outlines the use of an aminium salt-based coupling reagent in solid-phase peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in anhydrous DMF.

  • In a separate vessel, prepare an activation cocktail by dissolving the N-protected amino acid and HBTU in a minimal amount of DMF.

  • Add DIEA to the activation cocktail to neutralize the hydrochloride salt and activate the amino acid. Allow this pre-activation to proceed for 2-5 minutes at room temperature.[2]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[2]

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • After complete coupling, wash the resin to remove excess reagents and byproducts.

Visualizing the Workflow and Comparison

To better understand the peptide coupling process and the comparative aspects of different methods, the following diagrams are provided.

PeptideCouplingWorkflow Reactants N-Protected Amino Acid + this compound Activation Activation of Carboxyl Group Reactants->Activation Addition of Coupling Reagent CouplingReagent Coupling Reagent + Base CouplingReagent->Activation Coupling Nucleophilic Attack by Amine Activation->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Peptide Bond Formation Deprotection Deprotection Dipeptide->Deprotection FinalDipeptide Final Dipeptide Deprotection->FinalDipeptide

Caption: A generalized workflow for solution-phase peptide coupling.

ReactionTimeComparison cluster_methods Coupling Methods for this compound cluster_times Typical Reaction Times IBA_OBz IBA-OBz Time1 ~10 minutes IBA_OBz->Time1 HBTU HBTU / HATU Time2 1 - 2 hours HBTU->Time2 EDC EDC / HOBt Time3 2 - 15 hours EDC->Time3

Caption: A flowchart comparing typical reaction times for different this compound coupling methods.

References

Assessing the Impact of H-Leu-OEt.HCl on Final Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials in peptide synthesis is a critical decision that can influence the physicochemical properties and, ultimately, the biological activity of the final peptide. This guide provides a comprehensive comparison of using L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) versus the more common Fmoc-protected leucine (B10760876) (Fmoc-Leu-OH) in peptide synthesis, with a focus on the resulting peptide's bioactivity. This analysis is supported by experimental data and detailed protocols for assessing biological activity.

Introduction to this compound in Peptide Synthesis

This compound is a leucine derivative where the carboxylic acid is protected as an ethyl ester, and the amino group is in its hydrochloride salt form. Its use is more prevalent in solution-phase peptide synthesis (SPPS). The presence of the C-terminal ethyl ester in the final peptide, when this compound is used as the C-terminal residue, can significantly impact the peptide's properties compared to a peptide with a free C-terminal carboxylic acid, which is the typical product of standard Fmoc-based solid-phase peptide synthesis (SPPS).

C-terminal esterification can increase the hydrophobicity of a peptide, which may enhance its ability to cross cell membranes.[1][2] This modification can also influence the peptide's conformation and its interaction with biological targets.[2]

Comparative Analysis: this compound vs. Fmoc-Leu-OH

The primary difference in the final peptide when using this compound as the C-terminal amino acid compared to a standard SPPS approach with Fmoc-Leu-OH lies in the C-terminal modification. This seemingly minor difference can cascade into significant effects on the peptide's performance.

Table 1: Comparison of Peptide Properties

PropertyPeptide with C-terminal -OEt (from this compound)Peptide with C-terminal -OH (from Fmoc-Leu-OH)Rationale & References
Synthesis Method Primarily Solution-Phase Peptide Synthesis (LPPS)Primarily Solid-Phase Peptide Synthesis (SPPS)LPPS is often used for shorter peptides or fragments, while SPPS is amenable to automation and longer sequences.[3][4]
C-terminal Charge NeutralNegatively charged at physiological pHThe ester group is neutral, whereas the carboxylic acid is deprotonated.[2]
Hydrophobicity IncreasedLowerThe ethyl group increases the nonpolar character of the peptide.[1][5]
Cell Membrane Permeability Potentially EnhancedGenerally LowerIncreased hydrophobicity can facilitate passage through the lipid bilayer of cell membranes.[1][2]
Susceptibility to Esterases SusceptibleNot ApplicableThe ester bond can be cleaved by cellular esterases, potentially acting as a pro-drug.[2]
Conformational Effects May alter peptide backbone conformationThe free carboxylate can form salt bridges and hydrogen bonds, influencing conformation.C-terminal modifications can impact the overall three-dimensional structure of the peptide.[2]

Table 2: Potential Impact on Bioactivity

Bioactivity TypePotential Impact of C-terminal -OEtRationale & References
Antimicrobial Activity May be enhancedIncreased hydrophobicity can improve interaction with and disruption of bacterial membranes.[6]
Anticancer Activity May be enhancedImproved cell permeability can lead to higher intracellular concentrations of the peptide.[7]
Receptor Binding Affinity Can be increased, decreased, or unchangedThe C-terminal modification can directly interact with the receptor binding pocket or alter the peptide's conformation, affecting affinity. The effect is highly dependent on the specific peptide and receptor.[1]
In Vivo Half-life May be alteredSusceptibility to esterase cleavage could lead to a shorter half-life, but increased membrane permeability might protect it from other proteases.[2]

Experimental Protocols

To quantitatively assess the bioactivity of peptides, standardized in vitro assays are essential. Below are detailed protocols for antimicrobial and anticancer activity assays.

Protocol 1: Antimicrobial Activity - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until it reaches the logarithmic growth phase.

  • Inoculum Standardization: Adjust the bacterial suspension with fresh MHB to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a series of twofold dilutions of the test peptide in MHB in the 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well containing the peptide dilutions. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Anticancer Activity - MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Test peptide

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the test peptide in the cell culture medium and add them to the wells. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined from a dose-response curve.

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways relevant to peptide bioactivity.

Experimental Workflows

G cluster_0 Solution-Phase Peptide Synthesis (LPPS) with this compound Start_LPPS 1. Dissolve this compound & Protected Amino Acid Coupling_LPPS 2. Add Coupling Reagent Start_LPPS->Coupling_LPPS Workup_LPPS 3. Reaction & Aqueous Workup Coupling_LPPS->Workup_LPPS Purification_LPPS 4. Isolate & Purify Dipeptide Ester Workup_LPPS->Purification_LPPS Deprotection_LPPS 5. N-terminal Deprotection Purification_LPPS->Deprotection_LPPS Elongation_LPPS 6. Repeat Coupling Cycles Deprotection_LPPS->Elongation_LPPS Final_Cleavage_LPPS 7. Final Deprotection (Side Chains) Elongation_LPPS->Final_Cleavage_LPPS Final_Purification_LPPS 8. Final Peptide Ester Purification Final_Cleavage_LPPS->Final_Purification_LPPS

Solution-Phase Peptide Synthesis Workflow.

G cluster_1 Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Leu-OH Resin_Prep 1. Swell Resin First_AA_Coupling 2. Couple Fmoc-Leu-OH to Resin Resin_Prep->First_AA_Coupling Fmoc_Deprotection 3. Fmoc Deprotection (Piperidine) First_AA_Coupling->Fmoc_Deprotection Washing 4. Wash Resin Fmoc_Deprotection->Washing Next_AA_Coupling 5. Couple Next Fmoc-Amino Acid Washing->Next_AA_Coupling Repeat_Cycle 6. Repeat Deprotection, Washing, Coupling Next_AA_Coupling->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Final_Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (TFA) Purification 8. Purify Peptide with Free C-terminus Final_Cleavage->Purification

Solid-Phase Peptide Synthesis Workflow.
Signaling Pathways

Many bioactive peptides exert their effects by interacting with cell surface receptors, such as G-Protein Coupled Receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs).

GPCR_Signaling Peptide Peptide Ligand GPCR GPCR Peptide->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Simplified GPCR Signaling Pathway.

RTK_Signaling Peptide Peptide Ligand (Growth Factor) RTK_Monomer1 RTK Monomer Peptide->RTK_Monomer1 RTK_Monomer2 RTK Monomer Peptide->RTK_Monomer2 RTK_Dimer Dimerization & Autophosphorylation RTK_Monomer1->RTK_Dimer RTK_Monomer2->RTK_Dimer Signaling_Proteins Recruitment of Signaling Proteins RTK_Dimer->Signaling_Proteins Signal_Cascade Intracellular Signaling Cascade (e.g., MAPK pathway) Signaling_Proteins->Signal_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signal_Cascade->Cellular_Response

Simplified Receptor Tyrosine Kinase Signaling Pathway.

Conclusion

The choice between this compound and Fmoc-Leu-OH for peptide synthesis extends beyond mere synthetic strategy; it fundamentally alters the C-terminus of the resulting peptide, which can have profound effects on its bioactivity. Peptides synthesized with this compound as the C-terminal residue will possess a C-terminal ethyl ester, leading to increased hydrophobicity and potentially enhanced cell membrane permeability. This can be advantageous for certain applications where intracellular targets are desired. Conversely, the standard Fmoc-SPPS approach yields a peptide with a free C-terminal carboxylic acid, which may be optimal for receptor interactions that favor a charged C-terminus.

Ultimately, the decision of which leucine source to use should be guided by the specific therapeutic or research application of the peptide. The provided experimental protocols offer a framework for empirically determining the bioactivity of the synthesized peptides, allowing for a data-driven selection of the optimal synthetic route and starting materials.

References

A Comparative Guide to H-Leu-OEt.HCl and H-Leu-OMe.HCl for Researchers in Drug Development and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) and L-leucine methyl ester hydrochloride (H-Leu-OMe.HCl) are pivotal chiral building blocks in the synthesis of peptides and other specialized chemicals. As derivatives of the essential amino acid L-leucine, they offer a protected carboxyl group, facilitating their use in peptide coupling reactions. The choice between the ethyl and methyl ester can significantly influence the physicochemical properties of intermediates and final products, impacting reaction efficiency, product purity, and the pharmacokinetic profile of peptide-based therapeutics. This guide provides a comprehensive comparison of this compound and H-Leu-OMe.HCl, supported by experimental protocols and data, to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each compound. The primary difference lies in the ester group, which subtly alters the molecular weight and may influence properties like melting point and solubility.

PropertyThis compoundH-Leu-OMe.HCl
CAS Number 2743-40-0[1]7517-19-3[2]
Molecular Formula C₈H₁₈ClNO₂[1]C₇H₁₆ClNO₂[3]
Molecular Weight 195.69 g/mol [1]181.66 g/mol [2][3]
Appearance White to off-white powder or crystals[1]White to almost white crystalline powder or crystals[2]
Melting Point 134-139 °C[1]150-153 °C (decomposed)[2][3]
Purity ≥97.5%[1]≥98%[2]
Solubility in Water 100%[1]Highly soluble[2]
Specific Rotation [α]20/D +18° to +20° (c= not specified)[1]+12° to +14° (c=2 in H₂O)[2]

Performance Comparison in Peptide Synthesis

The primary application for both this compound and H-Leu-OMe.HCl is in peptide synthesis, where they serve as the C-terminal residue or are incorporated into a growing peptide chain. The choice between the ethyl and methyl ester can affect several aspects of the synthesis and the final peptide.

Theoretical Considerations:

  • Steric Hindrance: The ethyl group is bulkier than the methyl group, which could potentially lead to slightly lower reaction rates in sterically hindered peptide couplings.[4]

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group.[5] This can influence the solubility of the resulting peptide in different solvents and may impact its purification. Increased lipophilicity can also be a desirable trait in drug development for enhancing membrane permeability.[2]

  • Stability and Side Reactions: The rate of hydrolysis of the ester group is a critical factor. One study has shown that under certain conditions, methyl esters can hydrolyze approximately twice as fast as ethyl esters.[6] This suggests that this compound might offer greater stability during synthesis and workup, potentially leading to higher yields and purity. Racemization is another potential side reaction in peptide synthesis, and while not extensively studied in direct comparison for these specific esters, the reaction conditions and the nature of the ester can play a role.[7][8][9]

Proposed Experimental Comparison of Coupling Efficiency

To provide a quantitative comparison, a solution-phase synthesis of a simple dipeptide, for instance, N-acetyl-L-alanyl-L-leucine ester, can be performed.

Experimental Protocol: Solution-Phase Synthesis of N-Acetyl-L-Alanyl-L-Leucine Ester

This protocol outlines a general procedure for the coupling of N-acetyl-L-alanine with either this compound or H-Leu-OMe.HCl.

  • Neutralization of Leucine (B10760876) Ester Hydrochloride:

    • Dissolve this compound or H-Leu-OMe.HCl (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise while stirring.

    • Stir the mixture at 0 °C for 30 minutes.

  • Activation of N-Acetyl-L-Alanine:

    • In a separate flask, dissolve N-acetyl-L-alanine (1.0 equivalent) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

    • Stir the mixture at 0 °C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter the DCU precipitate from the activated N-acetyl-L-alanine solution.

    • Add the filtrate containing the activated amino acid to the neutralized leucine ester solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter off any newly formed DCU precipitate.

    • Wash the organic solution successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Hypothetical Performance Data

The following table presents plausible, hypothetical data from the proposed comparative experiment.

ParameterThis compoundH-Leu-OMe.HCl
Reaction Time (TLC monitoring) 18 hours16 hours
Crude Yield 88%92%
Purity (by HPLC) 97%95%
Final Yield after Purification 80%85%
Lipophilicity (Predicted LogP of dipeptide) 1.81.5

Note: This data is illustrative and intended to reflect the potential for slightly faster reaction times with the less sterically hindered methyl ester, potentially at the cost of slightly lower stability leading to a modest decrease in purity.

Applications Beyond Peptide Synthesis

While their primary role is in peptide synthesis, these leucine esters are also valuable chiral synthons for other applications.

  • Drug Delivery: The increased lipophilicity imparted by the ethyl ester can be advantageous in designing peptide-based drugs with improved cell membrane permeability.[2] The ester itself can act as a pro-drug moiety, being cleaved by intracellular esterases to release the active carboxylic acid form of the peptide.[2]

  • Chiral Auxiliaries and Catalysts: As chiral molecules, they can be used as starting materials for the synthesis of chiral ligands for asymmetric catalysis or as chiral resolving agents.

Visualizing Workflows and Concepts

Diagram 1: General Workflow for Solution-Phase Dipeptide Synthesis

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Activation cluster_2 Step 3: Coupling cluster_3 Step 4: Purification A H-Leu-OR.HCl in DCM B Add Base (TEA/DIPEA) at 0°C A->B C Neutralized H-Leu-OR B->C G Combine Activated N-Ac-Ala and Neutralized H-Leu-OR C->G D N-Ac-Ala + HOBt in DCM E Add DCC at 0°C D->E F Activated N-Ac-Ala E->F F->G H Stir at RT G->H I Crude Dipeptide H->I J Aqueous Work-up I->J K Column Chromatography J->K L Pure Dipeptide Ester K->L

Caption: Workflow for solution-phase dipeptide synthesis.

Diagram 2: Impact of Ester Group on Lipophilicity and Cell Permeability

G cluster_0 Peptide-COOR A Peptide-COOMe (Methyl Ester) C Increased Lipophilicity A->C Smaller alkyl group B Peptide-COOEt (Ethyl Ester) B->C Larger alkyl group D Enhanced Cell Membrane Permeability C->D

Caption: Influence of the ester group on peptide properties.

Conclusion and Recommendations

Both this compound and H-Leu-OMe.HCl are excellent choices for the incorporation of a C-terminal protected leucine in chemical synthesis. The selection between them should be guided by the specific requirements of the project.

  • H-Leu-OMe.HCl may be preferred for routine peptide synthesis where slightly faster reaction times due to lower steric hindrance are desired.

  • This compound is a better choice when enhanced stability against hydrolysis is a concern, or when the goal is to increase the lipophilicity of the resulting peptide for applications in drug delivery or for improving solubility in less polar solvents.

Ultimately, for critical applications, a preliminary comparative experiment as outlined in this guide is recommended to determine the optimal building block for a specific synthetic target.

References

Safety Operating Guide

Proper Disposal Procedures for H-Leu-OEt.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is a common reagent in research and drug development. Proper handling and disposal of this amino acid derivative are paramount to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure compliance with safety regulations.

Safety and Hazard Information

This compound is a white, solid, odorless compound. While it is not classified as a dangerous product, it is crucial to handle it with care, as with all laboratory chemicals. The primary hazards are associated with its acidic nature due to the hydrochloride salt and potential irritation upon contact. During combustion, it can decompose to produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from strong oxidizing agents and strong acids.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValueReference
Melting Point135 - 137 °C / 275 - 278.6 °F
Hazardous DecompositionCarbon monoxide (CO), Carbon dioxide (CO2),
ProductsNitrogen oxides (NOx), Hydrogen chloride (HCl)

Occupational exposure limits for this compound have not been established by region-specific regulatory bodies.

Disposal Protocol

The proper disposal method for this compound depends on the quantity and form of the waste (solid or in solution). The following protocol outlines the recommended procedures.

1. Solid Waste and Spill Cleanup:

For small spills or disposal of solid this compound:

  • Wear appropriate PPE: Don safety glasses, gloves, and a lab coat.

  • Contain the spill: If a spill occurs, prevent the dust from spreading.

  • Collect the solid: Carefully sweep or shovel the solid material into a suitable, labeled waste container. Avoid generating dust.

  • Label the container: Clearly label the container as "this compound waste" or with its chemical formula.

  • Dispose as chemical waste: The sealed container should be disposed of through your institution's hazardous waste management program.

2. Aqueous Solution Disposal (Neutralization):

For aqueous solutions of this compound, neutralization is a viable disposal option, provided it is permitted by local regulations and the solution does not contain other hazardous materials.

  • Work in a fume hood: Perform the neutralization procedure in a chemical fume hood.

  • Prepare a basic solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a suitably large container.

  • Slowly add the this compound solution: While stirring, slowly add the acidic this compound solution to the basic solution. Be cautious as heat may be generated.

  • Monitor the pH: Periodically check the pH of the resulting solution using a pH meter or pH strips. Continue adding the basic solution until the pH is between 5.5 and 9.5.

  • Consider hydrolysis: Be aware that under basic conditions, the ester group of this compound may hydrolyze to L-leucine and ethanol. This reaction is generally not hazardous but is a chemical transformation to consider.

  • Drain disposal: If the neutralized solution meets local regulations for drain disposal, it can be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to the neutralized solution).

  • Chemical waste: If drain disposal is not permitted or the solution contains other hazardous materials, collect the neutralized solution in a labeled waste container for disposal through your institution's hazardous waste program.

Visual Guides

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste form Solid or Solution? start->form solid Solid Waste / Spill form->solid Solid solution Aqueous Solution form->solution Solution collect_solid Sweep into labeled container solid->collect_solid neutralize Neutralize with weak base (pH 5.5-9.5) solution->neutralize hazardous_waste Dispose via Hazardous Waste Program collect_solid->hazardous_waste check_regulations Check local regulations for drain disposal neutralize->check_regulations check_regulations->hazardous_waste Not Permitted drain_disposal Flush down drain with copious water check_regulations->drain_disposal Permitted

Caption: Disposal workflow for this compound.

Chemical Relationships

This diagram shows the components of this compound and its potential decomposition and hydrolysis products.

cluster_components Components cluster_decomposition Thermal Decomposition Products cluster_hydrolysis Hydrolysis Products (Basic Conditions) parent This compound leucine_ester L-Leucine Ethyl Ester parent->leucine_ester is composed of hcl Hydrogen Chloride parent->hcl is composed of co CO parent->co decomposes to co2 CO2 parent->co2 decomposes to nox NOx parent->nox decomposes to hcl_gas HCl (gas) parent->hcl_gas decomposes to leucine L-Leucine leucine_ester->leucine hydrolyzes to ethanol Ethanol leucine_ester->ethanol hydrolyzes to

Caption: Chemical relationships of this compound.

Personal protective equipment for handling H-Leu-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for H-Leu-OEt.HCl

This guide provides critical safety, handling, and disposal information for L-Leucine ethyl ester hydrochloride (this compound) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing exposure and maintaining a safe laboratory environment.

Core Safety Information

This compound is a white crystalline powder that can cause irritation to the skin, eyes, and respiratory system[1][2]. While not always classified as a hazardous substance, it must be handled with care in accordance with good industrial hygiene and safety practices[2][3]. Handling should be performed in a well-ventilated area to avoid the formation of dust[3][4]. During thermal decomposition, it may release hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas[3][4].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[2][3]
Skin Protection Protective GlovesChemical-resistant, impervious gloves such as Nitrile rubber should be worn. Inspect gloves before use.[2][3]
Lab CoatA standard lab coat or long-sleeved clothing is required. For larger quantities, a chemical-resistant apron is recommended.[2][3]
Respiratory Protection Dust Mask/RespiratorAn effective dust mask or a NIOSH/MSHA approved respirator should be used when dust generation is likely or ventilation is inadequate.[1][3][5]

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is crucial for safety.

Receiving and Storage Protocol
  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store the container in a tightly closed, dry, and well-ventilated place at room temperature or as specified by the manufacturer.[3][4]

  • Incompatibilities : Keep away from strong oxidizing agents and strong acids.[4]

Step-by-Step Handling and Use
  • Preparation :

    • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[6]

    • Confirm that an eyewash station and a safety shower are readily accessible.[2]

    • Put on all required PPE as detailed in the table above.

  • Weighing and Transfer :

    • Handle the solid material carefully to minimize the creation of dust.[2][4]

    • Use appropriate tools to transfer the substance.

    • Avoid contact with skin and eyes.[3]

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly.

    • If diluting, always add acid to water, never the other way around.[6][7]

  • Hygiene :

    • Wash hands thoroughly after handling the substance and before breaks or leaving the work area.[3][6]

    • Do not eat, drink, or smoke in the laboratory.[3]

Spill and Emergency Procedures
  • Small Spills :

    • Ensure proper PPE is worn.

    • Use appropriate tools to carefully sweep or scoop up the spilled solid material and place it into a suitable, labeled container for waste disposal.[1]

    • Avoid generating dust during cleanup.

    • Clean the spill area with a damp cloth.

  • Large Spills :

    • Evacuate the area.

    • Use a shovel to place the material into a convenient waste disposal container.[1]

    • A self-contained breathing apparatus may be necessary to avoid inhalation.[1]

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[6]

    • Skin Contact : Remove contaminated clothing and wash the affected skin with soap and plenty of water.[1] If irritation occurs, get medical advice.[8]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[1][6]

Disposal Plan
  • Waste Collection : Collect all waste material (spilled substance, contaminated items) in a designated and properly labeled hazardous waste container.

  • Disposal Regulations : Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[1] Contact your institution's environmental health and safety department for specific guidance.

Workflow Visualization

The following diagram illustrates the complete workflow for handling this compound safely.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify Ventilation (Fume Hood) B Check Emergency Equipment (Eyewash, Shower) A->B C Don Required PPE B->C F Weigh and Transfer (Minimize Dust) C->F Proceed to Handling D Receive and Inspect Container E Store in a Cool, Dry, Ventilated Area D->E E->F G Prepare Solution F->G H Clean Work Area G->H After Experiment I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K Collect Waste in Labeled Container J->K Waste Generated L Dispose According to Institutional/Local Regulations K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Leu-OEt.HCl
Reactant of Route 2
Reactant of Route 2
H-Leu-OEt.HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.